molecular formula C2HBr3O B156923 Dibromoacetyl bromide CAS No. 1681-24-9

Dibromoacetyl bromide

Cat. No.: B156923
CAS No.: 1681-24-9
M. Wt: 280.74 g/mol
InChI Key: SCQYFFYVHXLAQV-UHFFFAOYSA-N
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Description

Dibromoacetyl bromide, also known as this compound, is a useful research compound. Its molecular formula is C2HBr3O and its molecular weight is 280.74 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dibromoacetyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2HBr3O/c3-1(4)2(5)6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQYFFYVHXLAQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBr3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70168489
Record name Dibromoacetyl bromide
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Molecular Weight

280.74 g/mol
Source PubChem
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CAS No.

1681-24-9
Record name 2,2-Dibromoacetyl bromide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibromoacetyl bromide
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Record name Dibromoacetyl bromide
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Record name Dibromoacetyl bromide
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Foundational & Exploratory

Dibromoacetyl bromide chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Dibromoacetyl Bromide: Structure, Reactivity, and Synthetic Applications

Introduction

This compound (C₂HBr₃O) is a highly reactive, trifunctional electrophilic reagent of significant interest to researchers in organic synthesis and medicinal chemistry. Possessing an acyl bromide and two geminal bromine atoms on the α-carbon, its structure offers a unique platform for complex molecular architecture. This guide provides a detailed exploration of its chemical properties, structure, reactivity, and strategic applications, grounded in established chemical principles and supported by authoritative literature. It is intended for scientists and professionals who require a deep, practical understanding of how to effectively and safely leverage this potent building block in their research and development endeavors.

Molecular Structure and Physicochemical Properties

The this compound molecule features a central carbonyl group, which strongly influences its reactivity. The electron-withdrawing effects of the three bromine atoms—one on the acyl group and two on the α-carbon—create a highly electron-deficient center, making it an exceptionally potent acylating agent. The geminal α-bromines provide a secondary site for nucleophilic attack, rendering the molecule a versatile bifunctional electrophile.

Physicochemical Data Summary

A compilation of key physical and chemical properties for this compound is presented below for quick reference.

PropertyValueReference(s)
CAS Number 1681-24-9[1]
Molecular Formula C₂HBr₃O[1]
Molecular Weight 280.74 g/mol [1]
Appearance Colorless to yellow or brown-yellow liquid[2]
Odor Pungent, irritating[3]
Density ~2.317 g/cm³ at 25 °C[4][5]
Boiling Point 147-150 °C[4][5]
Refractive Index (n²⁰/D) ~1.547[3][5]
Solubility Soluble in acetone, carbon tetrachloride; reacts violently with water.[2][6]
Molecular Structure Visualization

The structure of 2,2-dibromoacetyl bromide is depicted below, highlighting the key functional groups.

start This compound (Br₂CHCOBr) path1 Path A: Acyl Substitution start->path1 Highly Reactive (Primary Pathway) path2 Path B: α-Substitution start->path2 Less Reactive (Secondary Pathway) hydrolysis Hydrolysis Product (Dibromoacetic Acid) start->hydrolysis nuc Nucleophile (Nu:⁻ / Nu-H) product1 Acylated Product (Br₂CHCONu) path1->product1 product2 α-Substituted Product (Br(Nu)CHCOBr) path2->product2 water H₂O water->start Violent Reaction

Figure 2: Competing electrophilic sites of this compound.

Synthesis Pathway

The synthesis of this compound typically follows from dibromoacetic acid, which itself is prepared via the alpha-bromination of a suitable precursor. The Hell-Volhard-Zelinsky (HVZ) reaction is the cornerstone of this process. [7]This reaction involves the di-bromination of a carboxylic acid at the α-carbon.

A plausible and field-proven sequence is as follows:

  • α-Dibromination: Bromoacetic acid is treated with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. [7]The PBr₃ first converts a small amount of the bromoacetic acid into its acyl bromide. This acyl bromide readily enolizes, and the resulting enol attacks Br₂ to install the second bromine at the α-position.

  • Acyl Bromide Formation: The resulting dibromoacetic acid is then converted to the target acyl bromide using a standard brominating agent such as PBr₃, thionyl bromide (SOBr₂), or oxalyl bromide.

This approach provides a reliable route from commercially available starting materials.

Strategic Applications in Complex Synthesis

This compound is not merely a simple reagent but a strategic tool for building molecular complexity, particularly in the synthesis of pharmaceuticals and agrochemicals. [3][8]

  • Heterocycle Synthesis: Its bifunctional nature is expertly exploited in the one-pot synthesis of heterocyclic scaffolds. For example, condensation with o-aminobenzonitriles followed by intramolecular cyclization has been used to generate 1,4-benzodiazepin-3-ones, a core structure in many CNS-active drugs. [9]* Chiral Auxiliaries: The related compound, bromoacetyl bromide, is used to acylate chiral auxiliaries like Oppolzer's camphor sultam. [10]This reaction proceeds in high yield and forms the basis for asymmetric synthesis of complex amino acids and other chiral building blocks. The high reactivity of the acyl bromide ensures efficient reaction even at low temperatures (-78 °C), which is critical for maintaining stereochemical integrity. [10]* Bio-conjugation and Cross-linking: Reagents like N,N′-bis(bromoacetyl) cystamine, prepared from cystamine and bromoacetyl bromide, serve as bifunctional cross-linking agents. [5]These molecules are used to bridge cysteine residues in proteins or other thiol-containing biomolecules.

Exemplary Experimental Protocol: Acylation of an Amine

The following protocol is a representative example of an acylation reaction using this compound. It is based on established procedures for highly reactive acyl halides and emphasizes the critical safety and handling requirements.

Objective: To synthesize N-benzyl-2,2-dibromoacetamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.0 eq)

  • Triethylamine (TEA) (1.1 eq, as an acid scavenger)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel is charged with benzylamine (1.0 eq) and anhydrous DCM. The solution is cooled to 0 °C in an ice-water bath.

  • Base Addition: Triethylamine (1.1 eq) is added to the stirred solution.

  • Reagent Addition: this compound (1.0 eq) is dissolved in a minimal amount of anhydrous DCM and added to the dropping funnel. This solution is added dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. Causality Note: Slow, controlled addition is crucial to manage the highly exothermic reaction and prevent side-product formation.

  • Reaction Monitoring: The reaction is stirred at 0 °C for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Work-up: The reaction is quenched by the slow addition of 1 M HCl. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM.

  • Washing: The combined organic layers are washed sequentially with 1 M HCl, saturated NaHCO₃, and brine. Self-Validation Note: The acid wash removes excess amine and TEA, while the bicarbonate wash removes any remaining acidic species. The brine wash aids in removing water from the organic phase.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield the pure N-benzyl-2,2-dibromoacetamide.

Safe Handling and Storage

This compound is a hazardous substance requiring strict safety protocols. [11]

  • Corrosivity and Toxicity: It is severely corrosive and causes immediate, severe burns to the skin, eyes, and respiratory tract. [6][12]It is also a lachrymator, meaning its vapors are extremely irritating to the eyes and cause tearing. * Water Reactivity: It reacts violently with water, steam, or moisture to produce corrosive hydrogen bromide gas. [12][13]All operations must be conducted under anhydrous conditions in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a full-face shield, acid-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat. [6][14]* Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive materials, away from incompatible substances like water, alcohols, bases, and oxidizing agents. [11][15]Refrigeration (2-8 °C) is often recommended to ensure stability. [4][5]* Spill Management: In case of a spill, use an inert absorbent material like sand or vermiculite. DO NOT USE WATER. Neutralize the residue carefully with a weak base like sodium bicarbonate before disposal. [12]

Conclusion

This compound is a powerful and versatile reagent for advanced organic synthesis. Its dual electrophilic nature allows for the strategic introduction of the dibromoacetyl moiety and the subsequent construction of complex molecular frameworks, particularly heterocycles. While its high reactivity demands rigorous handling procedures and an appreciation for its hazardous properties, a thorough understanding of its chemical behavior enables chemists to harness its synthetic potential effectively. The insights and protocols provided in this guide serve as a foundation for the safe and successful application of this compound in pioneering research and development.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74306, this compound. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Bromoacetyl bromide, 98+%. [Link]

  • Molbase. (n.d.). 2,2-dibromoacetyl bromide | 1681-24-9. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61147, Bromoacetyl bromide. [Link]

  • Organic Syntheses. (n.d.). A Convenient and Scalable Preparation of (S)-N-Glycyl-Bornane-10,2-Sultam. [Link]

  • Cheméo. (n.d.). Chemical Properties of Bromoacetyl bromide (CAS 598-21-0). [Link]

  • Loba Chemie. (n.d.). BROMOACETYL BROMIDE | Acid Halides | Article No. 2259K. [Link]

  • PrepChem.com. (n.d.). Preparation of bromoacetyl bromide. [Link]

  • National Institute of Standards and Technology. (n.d.). Bromoacetyl bromide in NIST WebBook. [Link]

  • Biswas, T. (2022). MCQ-219: About reaction of dibromo compound. YouTube. [Link]

  • Chemsrc. (n.d.). This compound | CAS#:1681-24-9. [Link]

  • Supporting Information. (n.d.). Biorthogonal Click Chemistry on Poly(lactic-co-glycolic acid)- Polymeric Particles. [Link]

  • ResearchGate. (n.d.). Bromoacetyl Bromide | Request PDF. [Link]

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Sources

An In-depth Technical Guide to Dibromoacetyl Bromide (CAS No. 1681-24-9): Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Building Block

Dibromoacetyl bromide, identified by CAS Number 1681-24-9, is a highly reactive acyl halide that serves as a potent and versatile reagent in advanced organic synthesis.[1][2][3] Its molecular architecture, featuring a reactive acyl bromide and two geminal bromine atoms on the α-carbon, provides a dual-functional handle for chemists to construct complex molecular frameworks.[3] This guide offers an in-depth exploration of its physicochemical properties, synthetic utility, and critical handling protocols, tailored for researchers, chemists, and professionals in drug development who seek to leverage its unique reactivity. The strategic importance of this compound lies in its capacity to introduce the dibromoacetyl moiety, which can subsequently be transformed, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[3]

Core Physicochemical & Structural Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe application in experimental design. This compound is a dense liquid whose properties are summarized below.

PropertyValueSource(s)
CAS Number 1681-24-9[1][2]
Molecular Formula C₂HBr₃O[1][2][4]
Molecular Weight 280.74 g/mol [2][4]
Density 2.692 g/cm³ at 25 °C[1][2]
Boiling Point 97-103 °C at 55 Torr[1][2]
Refractive Index 1.617[1]
Flash Point 73.6 °C[1]
Canonical SMILES O=C(Br)C(Br)Br[2]
InChIKey SCQYFFYVHXLAQV-UHFFFAOYSA-N[2][3]

These properties underscore the compound's reactive and non-volatile nature, necessitating careful handling in a controlled laboratory environment.

Reactivity Profile: A Tale of Two Reactive Centers

The synthetic power of this compound stems from two distinct reactive sites within the molecule: the highly electrophilic carbonyl carbon of the acyl bromide and the α-carbon bearing two bromine atoms. This dual reactivity allows for a sequence of transformations that are highly valuable in multi-step synthesis.

Acylation Reactions

As an acyl halide, this compound is a potent acylating agent.[3] It readily reacts with a wide range of nucleophiles, such as alcohols, amines, and thiols, to introduce the dibromoacetyl group. This reaction is the primary and most common application, serving as the initial step to install a versatile chemical handle onto a substrate. The causality behind this high reactivity is the excellent leaving group ability of the bromide anion, which facilitates nucleophilic attack at the carbonyl carbon.

Subsequent Nucleophilic Substitution

Once the dibromoacetyl moiety is incorporated into a molecule, the two geminal bromine atoms on the α-carbon become susceptible to subsequent nucleophilic substitution reactions.[3] These bromine atoms are effective leaving groups, allowing for the introduction of various other functional groups. This two-step sequence—acylation followed by substitution—provides a powerful strategy for building molecular complexity and is a cornerstone of this reagent's utility.[3]

Reactivity_Profile cluster_key Diagram Key DBAB This compound (C₂HBr₃O) Intermediate Dibromoacetylated Intermediate DBAB->Intermediate Acylation (Primary Reaction) Nuc1 Nucleophile 1 (e.g., R-OH, R-NH₂) Nuc1->Intermediate Product Highly Functionalized Product Intermediate->Product Nucleophilic Substitution (Secondary Reaction) Nuc2 Nucleophile 2 (e.g., NaN₃, KCN) Nuc2->Product k1 Reagent k2 Intermediate k3 Reactant

Caption: Key reaction pathways for this compound.

Strategic Applications in Drug Discovery and Development

The unique reactivity of this compound and related bromo-organic compounds makes them valuable intermediates in pharmaceutical synthesis.[5][6] The introduction of bromine into a molecular structure can favorably alter its biological properties, such as binding affinity and metabolic stability, through mechanisms like halogen bonding.[7]

While specific examples for this compound are proprietary, its utility can be understood through the applications of its close analog, bromoacetyl bromide, which is used to synthesize precursors for a wide array of drugs.[6] For instance, bromoacetyl bromide reacts with p-arsanilic acid to form an intermediate for the metal-based drug PENAO.[8][9] Similarly, it is used to convert amines into azido acetamides, which are versatile precursors for further functionalization.[8][9] this compound offers an even more functionalized handle, enabling the synthesis of complex heterocyclic structures prevalent in many biologically active molecules.[3][6]

Drug_Development_Workflow Start Starting Material (e.g., Bioactive Scaffold) Step1 Acylation Reaction Start->Step1 DBAB Dibromoacetyl Bromide DBAB->Step1 Intermediate Dibromoacetylated Intermediate Step1->Intermediate Step2 Functional Group Interconversion Intermediate->Step2 API Final API Precursor Step2->API

Caption: Role of this compound in a synthetic workflow.

Experimental Protocol: Acylation of an Amine

To ensure reproducibility and safety, a well-designed protocol is paramount. The following procedure for the N-acylation of a primary amine is a self-validating system, with each step designed to control the reaction's outcome and ensure purity.

Objective: To synthesize an N-(2,2-dibromoacetyl) amine derivative.

Materials:

  • Primary Amine (1.0 equiv)

  • This compound (1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Argon or Nitrogen gas supply

  • Standard glassware (round-bottom flask, dropping funnel), dried in an oven.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Assemble the reaction flask, equip it with a magnetic stir bar and a septum, and purge with inert gas (Argon or Nitrogen). Causality: this compound is highly moisture-sensitive; an inert atmosphere prevents hydrolysis to dibromoacetic acid, which would result in yield loss and purification difficulties.

  • Reagent Preparation: In the reaction flask, dissolve the primary amine (1.0 equiv) and the non-nucleophilic base like TEA (1.2 equiv) in anhydrous DCM. Causality: The base is essential to neutralize the HBr byproduct generated during the acylation, driving the reaction to completion.

  • Controlled Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: The acylation reaction is highly exothermic. Cooling controls the reaction rate, preventing the formation of side products and ensuring selective acylation.

  • Slow Addition of Reagent: Slowly add a solution of this compound (1.1 equiv) in anhydrous DCM to the cooled amine solution via a dropping funnel or syringe pump over 30-60 minutes. Causality: Slow addition maintains a low concentration of the highly reactive acylating agent, further controlling the exotherm and minimizing potential side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature. Monitor the consumption of the starting amine using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Trustworthiness: This step validates the reaction's completion, preventing premature workup and ensuring the process is proceeding as expected.

  • Aqueous Workup (Quenching): Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel. Causality: The bicarbonate solution neutralizes any remaining acid and unreacted acyl bromide.

  • Extraction and Drying: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the pure N-(2,2-dibromoacetyl) derivative. Trustworthiness: This final step ensures the product meets the required purity specifications for subsequent use or analysis.

Critical Safety, Handling, and Storage Protocols

This compound is a corrosive and water-reactive compound that demands strict adherence to safety protocols.[10][11][12]

5.1 Personal Protective Equipment (PPE)

  • Eye Protection: Wear tightly sealed chemical safety goggles and a full-face shield.

  • Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Inspect gloves prior to use.

  • Skin and Body: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron is recommended.

  • Respiratory: All handling must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors.

5.2 Handling and Storage

  • Moisture Sensitivity: The compound reacts violently with water.[11][12] Always handle under an inert atmosphere (nitrogen or argon) and use dry glassware and solvents.

  • Incompatibilities: Avoid contact with water, alcohols, strong bases, and oxidizing agents.[10][12]

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[12][13] Refrigeration (2-8°C) is recommended for long-term stability.[12][13]

5.3 Spill and Emergency Procedures

  • Spill: In case of a small spill, absorb with an inert, dry material like sand or vermiculite. Do NOT use water or combustible materials. Collect in a sealed container for hazardous waste disposal.

  • First Aid:

    • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[14]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[14]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

Safety_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage PPE Don Full PPE (Goggles, Face Shield, Gloves) FumeHood Work in Fume Hood PPE->FumeHood Inert Ensure Inert Atmosphere FumeHood->Inert Dispense Dispense Reagent Slowly Inert->Dispense Monitor Monitor Reaction Conditions (Temp, Atmosphere) Dispense->Monitor Quench Quench Reaction Carefully Monitor->Quench Emergency Emergency (Spill/Exposure) Monitor->Emergency Waste Dispose of Waste Properly Quench->Waste Store Store Securely (Cool, Dry, Inert) Waste->Store FirstAid Follow First Aid & Spill Protocol Emergency->FirstAid ACTIVATE

Caption: A workflow for the safe handling of this compound.

Conclusion

This compound is a powerful reagent whose value is defined by its dual reactivity. By providing a robust method for acylating substrates and subsequently introducing further functionality via its geminal bromine atoms, it serves as a critical intermediate for constructing complex molecules. For scientists in drug discovery and process development, mastering the use of this compound opens up efficient synthetic routes to novel chemical entities. However, its utility is matched by its hazardous nature, demanding a disciplined and knowledgeable approach to handling and experimental execution.

References

  • 2,2-Dibromoacetyl bromide - CAS Common Chemistry. (n.d.). CAS, a division of the American Chemical Society. Retrieved January 14, 2026, from [Link]

  • CAS 1681-24-9 - this compound - Veeprho. (n.d.). Veeprho. Retrieved January 14, 2026, from [Link]

  • BROMOACETYL BROMIDE - Loba Chemie. (2022, April 25). Loba Chemie. Retrieved January 14, 2026, from [Link]

  • 2,2-dibromoacetyl bromide | 1681-24-9-Molbase. (n.d.). Molbase. Retrieved January 14, 2026, from [Link]

  • Bromoacetyl bromide | C2H2Br2O | CID 61147 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • This compound | C2HBr3O | CID 74306 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Material Safety Data Sheet - Bromoacetyl bromide, 98+% - Cole-Parmer. (n.d.). Cole-Parmer. Retrieved January 14, 2026, from [Link]

  • Understanding Bromoacetyl Bromide (CAS 598-21-0) for Organic Synthesis. (n.d.). Retrieved January 14, 2026, from [Link]

  • A convenient and scalable preparation of chiral glycylsultam - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]

  • Safety Data Sheet - ChemDmart. (n.d.). ChemDmart. Retrieved January 14, 2026, from [Link]

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A Comprehensive Technical Guide to the Synthesis and Reactivity of 2,2-Dibromoacetyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,2-Dibromoacetyl bromide (CAS No. 1681-24-9) is a potent trifunctional electrophile, possessing an acyl bromide and a geminal dibromide on the α-carbon. This unique structural arrangement confers a high degree of reactivity, making it a potentially valuable, albeit specialized, building block in advanced organic synthesis. This guide provides a consolidated overview of its physicochemical properties, outlines a robust synthetic strategy from its carboxylic acid precursor, and offers an in-depth analysis of its reactivity profile. Drawing upon established principles of physical organic chemistry and the behavior of related α,α-dihalo carbonyl compounds, this document serves as a technical resource for researchers in medicinal chemistry, agrochemicals, and materials science seeking to leverage this versatile reagent.

Physicochemical and Structural Properties

2,2-Dibromoacetyl bromide is a dense liquid whose properties are dominated by the three electron-withdrawing bromine atoms. These atoms create a highly electrophilic carbonyl center and an α-carbon susceptible to further reactions. While extensive experimental data is not widely published, its key properties are summarized below.

PropertyValueSource(s)
IUPAC Name 2,2-dibromoacetyl bromide[1]
CAS Number 1681-24-9[1][2][3]
Molecular Formula C₂HBr₃O[2][3]
Molecular Weight 280.74 g/mol [1][3]
Density ~2.69 - 2.85 g/cm³[2][4]
Boiling Point 97-103 °C @ 55 Torr[2]
Refractive Index ~1.617[2][4]
InChI Key SCQYFFYVHXLAQV-UHFFFAOYSA-N[1]

Synthesis of 2,2-Dibromoacetyl Bromide

Detailed, peer-reviewed synthetic procedures for 2,2-dibromoacetyl bromide are not abundant in the literature. However, its synthesis can be reliably achieved from its corresponding carboxylic acid, 2,2-dibromoacetic acid (CAS 631-64-1), a commercially available starting material. The conversion of a carboxylic acid to an acyl bromide is a standard transformation in organic chemistry.

Proposed Synthetic Pathway

The most direct and efficient method involves treating 2,2-dibromoacetic acid with a standard brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). These reagents facilitate the conversion of the carboxylic acid's hydroxyl group into a bromide, a superior leaving group, thereby forming the acyl bromide.

Experimental Protocol: Conversion of 2,2-Dibromoacetic Acid to 2,2-Dibromoacetyl Bromide

Disclaimer: This protocol is based on established chemical principles for the synthesis of acyl halides. It must be performed by trained personnel with appropriate safety measures in a certified fume hood.

  • Preparation: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser. The entire apparatus must be maintained under a dry, inert atmosphere (e.g., Nitrogen or Argon) for the duration of the reaction.

  • Reagent Charging: In the flask, dissolve 2,2-dibromoacetic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

  • Reagent Addition: Charge the dropping funnel with phosphorus tribromide (PBr₃, ~0.4 eq). Add the PBr₃ dropwise to the stirred solution of the carboxylic acid at 0 °C (ice bath). An exothermic reaction may be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to reflux for 2-3 hours to ensure complete conversion. The reaction progress can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The product, 2,2-dibromoacetyl bromide, can be isolated by fractional distillation under reduced pressure. The higher boiling point of the phosphoric acid byproduct allows for effective separation.

Synthesis Workflow Diagram

The overall process, including the preparation of the starting material via the Hell-Volhard-Zelinsky (HVZ) reaction, is outlined below. The HVZ reaction provides a route to 2,2-dibromoacetic acid from acetic acid.[5]

G cluster_0 Precursor Synthesis (HVZ Reaction) cluster_1 Target Synthesis AceticAcid Acetic Acid BromoacetylBromide Bromoacetyl Bromide AceticAcid->BromoacetylBromide 1. PBr₃, Br₂ DibromoacetylBromide_intermediate Dibromoacetyl Bromide BromoacetylBromide->DibromoacetylBromide_intermediate 2. Br₂ DibromoaceticAcid 2,2-Dibromoacetic Acid DibromoacetylBromide_intermediate->DibromoaceticAcid 3. H₂O (Workup) DibromoaceticAcid_start 2,2-Dibromoacetic Acid DibromoaceticAcid->DibromoaceticAcid_start Use as Starting Material FinalProduct 2,2-Dibromoacetyl Bromide DibromoaceticAcid_start->FinalProduct PBr₃ or SOBr₂ Anhydrous Conditions

Caption: Proposed workflow for the synthesis of 2,2-dibromoacetyl bromide.

Reactivity and Mechanistic Insights

The reactivity of 2,2-dibromoacetyl bromide is dominated by the powerful electrophilicity of its carbonyl carbon.

Primary Reactive Site: The Carbonyl Carbon

The carbonyl carbon is the primary site for nucleophilic attack. This is due to two key factors:

  • Acyl Halide Reactivity: Acyl halides are the most reactive of the carboxylic acid derivatives. The bromide is an excellent leaving group, and there is poor resonance stabilization between the halogen and the carbonyl group.[6]

  • Inductive Effect: The two α-bromine atoms exert a strong electron-withdrawing inductive effect, which further increases the partial positive charge on the adjacent carbonyl carbon, making it exceptionally electrophilic.[1]

This leads to rapid nucleophilic acyl substitution with a wide range of nucleophiles.

Reactions via Nucleophilic Acyl Substitution

2,2-Dibromoacetyl bromide will react readily, often vigorously, with nucleophiles. These reactions must be conducted under anhydrous conditions to prevent hydrolysis.

  • Hydrolysis: Reacts violently with water to form 2,2-dibromoacetic acid and hydrobromic acid (HBr).[6][7]

  • Alcoholysis: Reacts with alcohols in the presence of a non-nucleophilic base (like pyridine or triethylamine) to form 2,2-dibromoacetate esters. The base is required to neutralize the HBr byproduct.[6]

  • Aminolysis: Reacts with ammonia, primary amines, or secondary amines to yield the corresponding 2,2-dibromoacetamides. Two equivalents of the amine are typically required: one to act as the nucleophile and the second to neutralize HBr.[8]

G cluster_nuc cluster_prod reagent 2,2-Dibromoacetyl Bromide acid 2,2-Dibromoacetic Acid reagent->acid Hydrolysis ester 2,2-Dibromoacetate Ester reagent->ester Alcoholysis (+ Base) amide 2,2-Dibromoacetamide reagent->amide Aminolysis (2 eq. Amine) H2O H₂O (Water) ROH R'OH (Alcohol) R2NH R'₂NH (Amine)

Caption: Common nucleophilic acyl substitution reactions.

Secondary Reactive Site: The α-Carbon

While the α-bromines are relatively stable, they can participate in substitution reactions, particularly with strong nucleophiles, though this is generally much slower than acyl substitution. The gem-dihalocarbonyl moiety is a bifunctional system that can be exploited in more complex transformations.[9]

Applications in Drug Development and Advanced Synthesis

While specific applications of 2,2-dibromoacetyl bromide are not widely documented, its structure suggests significant potential as a specialized building block. The incorporation of a gem-dibromo moiety can profoundly influence a molecule's pharmacological profile.

  • Modulation of Physicochemical Properties: Introducing bromine atoms generally increases a molecule's lipophilicity, which can enhance membrane permeability and alter its absorption, distribution, metabolism, and excretion (ADME) profile.[10]

  • Bioisosteric Replacement: The gem-dibromo group can serve as a bioisostere for other chemical groups, potentially improving binding affinity to biological targets through phenomena like halogen bonding.[10]

  • Synthetic Intermediate: It serves as a precursor for introducing the 2,2-dibromoacetyl group into molecules. This functional group is a key component in the synthesis of various heterocyclic compounds and can be a precursor to other functionalities. The reactivity is analogous to the well-documented use of bromoacetyl bromide in the synthesis of pharmaceuticals and agrochemicals.[11][12]

Safety and Handling

DANGER: Based on its structure as an α,α-dihalo acyl halide, 2,2-dibromoacetyl bromide should be considered extremely hazardous . It is expected to be highly corrosive, a potent lachrymator (tear-producing agent), and violently reactive with water.

  • Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, and a full-face shield. A lab coat and closed-toe shoes are mandatory.

  • Handling: Handle under an inert, anhydrous atmosphere (nitrogen or argon). Use flame-dried glassware and dry solvents. Avoid contact with moisture, bases, alcohols, and oxidizing agents.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive materials. Refrigeration (2-8°C) under an inert atmosphere is recommended for long-term stability.

  • First Aid:

    • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

2,2-Dibromoacetyl bromide is a highly reactive, bifunctional chemical intermediate. Its defining feature is a potent electrophilic carbonyl center, enabling facile nucleophilic acyl substitution to generate a range of 2,2-dibromoacetyl derivatives. While its direct applications are still emerging, its utility as a building block for introducing the gem-dibromoacetyl moiety presents significant opportunities for innovation in medicinal chemistry and specialized chemical synthesis. Due to its hazardous nature, all handling must be conducted with stringent safety protocols by trained professionals.

References

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An In-depth Technical Guide to the Physical Properties of Brominated Acetyl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary & Editorial Note

This technical guide is designed for researchers, scientists, and professionals in drug development who require a comprehensive understanding of brominated acetyl bromides. The initial focus of this inquiry was dibromoacetyl bromide (C₂HBr₃O, CAS 1681-24-9) . However, a thorough review of publicly accessible scientific databases and literature reveals a significant scarcity of experimentally validated physical property data for this specific compound. Most available information is computationally derived or estimated.

In the spirit of scientific integrity and to provide a guide with field-proven insights, this document will first present the limited available data for this compound. It will then pivot to an in-depth analysis of the closely related and extensively characterized compound, bromoacetyl bromide (C₂H₂Br₂O, CAS 598-21-0) . The well-documented properties of bromoacetyl bromide serve as an essential and instructive case study for understanding the handling, reactivity, and analytical characterization of highly reactive, halogenated acyl halides. This approach ensures that the protocols and insights provided are grounded in authoritative and verifiable data.

Part 1: this compound (CAS 1681-24-9): A Summary of Available Data

This compound, with the IUPAC name 2,2-dibromoacetyl bromide, is a tri-halogenated organic compound.[1] Its utility in advanced chemical synthesis is predicated on its highly electrophilic carbonyl center, a feature enhanced by the inductive electron-withdrawing effects of three bromine atoms.[2] Despite its potential as a synthetic intermediate, its physical properties are not extensively documented in experimental literature. The data available are primarily from computational predictions.

Table 1: Computed Physicochemical Properties of this compound

Property Value Source
CAS Number 1681-24-9 [1][2][3]
Molecular Formula C₂HBr₃O [3][4]
Molecular Weight 280.74 g/mol [2][4]
Density 2.847 g/cm³ [3]
Boiling Point 172.2 °C at 760 mmHg [3]
Flash Point 73.6 °C [3]
Refractive Index 1.617 [3]

| LogP | 2.02 |[3] |

Note: The properties listed above, with the exception of molecular weight and formula, are computationally estimated and should be used as a guideline pending experimental verification.

Part 2: Bromoacetyl bromide (CAS 598-21-0): A Comprehensive Technical Guide

Introduction and Chemical Identity

Bromoacetyl bromide (IUPAC name: 2-bromoacetyl bromide) is a key bifunctional reagent in organic synthesis, valued for its two reactive centers: the electrophilic acyl bromide and the carbon atom bearing the second bromine, which is susceptible to nucleophilic substitution.[5] Its high reactivity makes a thorough understanding of its physical properties, stability, and handling requirements paramount for its safe and effective use.

Physicochemical Properties

Bromoacetyl bromide is a colorless to light yellow or brown liquid at room temperature, known for its sharp, pungent, and irritating odor.[5][6] It is significantly denser than water. Its key physical properties are summarized below.

Table 2: Experimental Physical Properties of Bromoacetyl bromide

Property Value Source(s)
CAS Number 598-21-0 [5][6][7]
Molecular Formula C₂H₂Br₂O [6][8]
Molecular Weight 201.84 g/mol [6][8]
Appearance Colorless to yellow/light orange liquid [5][7]
Boiling Point 147-150 °C at 760 mmHg [7]
Density 2.317 - 2.324 g/mL at 20-25 °C [7]
Refractive Index (n20/D) 1.545 - 1.547 [5]
Vapor Pressure 3.8 mmHg at 25 °C
Flash Point >105 °C [5][7]
Solubility Soluble in chloroform, acetone, carbon tetrachloride. [5]

| Water Solubility | Reacts violently. |[5] |

The high boiling point relative to its molecular weight is attributable to strong dipole-dipole interactions between the polar acyl bromide molecules.[9] However, it lacks hydrogen bonding, resulting in a lower boiling point than alcohols of similar size.[9]

Spectral and Analytical Data

Spectroscopic analysis is critical for confirming the identity and purity of bromoacetyl bromide.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of bromoacetyl bromide is simple and distinctive, showing a single sharp peak corresponding to the two equivalent protons of the bromomethyl (-CH₂Br) group.[6][10] This singlet is typically found in the region of 4.0-4.5 ppm in CDCl₃, a downfield shift characteristic of protons on a carbon adjacent to both a carbonyl group and a bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about functional groups. The most prominent feature for bromoacetyl bromide is a strong, sharp absorption band in the region of 1760-1815 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration in an acyl halide.[11] The exact position depends on the physical state and solvent.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry is used to confirm the molecular weight and fragmentation pattern. The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br exist in a ~1:1 ratio).

Reactivity, Stability, and Handling

Causality of Reactivity: The high reactivity of bromoacetyl bromide stems from the chemical nature of the acyl halide group.[12] The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the adjacent acyl bromine atom. Furthermore, the bromide ion is an excellent leaving group, facilitating nucleophilic acyl substitution reactions.[12]

Key Reactions & Incompatibilities:

  • Hydrolysis: Bromoacetyl bromide reacts violently and exothermically with water and moisture to hydrolyze into bromoacetic acid and hydrobromic acid (HBr).[5] This reaction is responsible for the fuming appearance in moist air and its corrosive nature.

  • Incompatible Materials: It is incompatible with alcohols (forms esters), strong bases/amines (forms amides), and strong oxidizing agents.[5] It may react vigorously or explosively with ethers like diisopropyl ether in the presence of metal salts.[5]

Protocol for Handling and Storage:

  • Inert Atmosphere: All handling and transfers must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

  • Materials: Use glassware that has been oven-dried or flame-dried and cooled under an inert atmosphere. Syringes and needles should be purged with inert gas.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials.[7] Recommended storage is refrigerated (2-8°C).[7] The container should have a corrosion-resistant liner.

  • Pressure: May develop pressure in containers; open carefully and vent periodically.

Hazard Assessment and GHS Classification

Bromoacetyl bromide is a hazardous substance and must be handled with extreme caution. It is a lachrymator, meaning its vapors cause severe irritation and tearing of the eyes. Its primary hazards are due to its corrosivity.

Table 3: GHS Hazard Classification for Bromoacetyl bromide

Pictogram(s) Signal Word Hazard Statement(s)

|


| Danger  | H314:  Causes severe skin burns and eye damage.[7] H290:  May be corrosive to metals. H341:  Suspected of causing genetic defects. |

Self-Validating Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), chemical safety goggles, and a full-face shield. Work in a certified chemical fume hood. A lab coat and closed-toe shoes are mandatory.

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Part 3: Visualization of Experimental Workflow

The characterization of a reactive liquid like bromoacetyl bromide requires a systematic workflow that prioritizes safety and sample integrity. The following diagram outlines a logical experimental sequence.

G cluster_prep Sample Preparation & Handling cluster_analysis Physicochemical & Structural Analysis cluster_safety Safety & Disposal prep Receive & Store Sample (2-8°C, Inert Atmosphere) handle Handle in Fume Hood (Inert Gas Manifold) prep->handle Strictly Anhydrous purity Purity & Identity Check (GC-MS) handle->purity Transfer sample via syringe ftir Functional Group ID (FTIR, Anhydrous Cell) purity->ftir nmr Structural Confirmation (¹H NMR in CDCl₃) ftir->nmr phys Physical Constants (Density, Refractive Index) nmr->phys disposal Waste Disposal (Quench with isopropanol, then neutralize) phys->disposal Post-analysis ppe Mandatory Full PPE (Face shield, Gloves, Lab Coat)

Caption: Workflow for the characterization of reactive acyl halides.

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A Comprehensive Technical Guide to Dibromoacetyl Bromide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a detailed overview of dibromoacetyl bromide (C₂HBr₃O), a highly reactive halogenated acyl bromide. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document elucidates the compound's fundamental properties, synthesis, reactivity, and potential applications, while also emphasizing critical safety and handling protocols.

Core Molecular and Physical Properties

This compound, systematically named 2,2-dibromoacetyl bromide, is a dense, reactive liquid. Its core utility in organic synthesis stems from the presence of three bromine atoms, rendering it a potent electrophile and a valuable building block for complex molecular architectures.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₂HBr₃O[1][2]
Molecular Weight 280.74 g/mol [1][2]
CAS Number 1681-24-9[2]
Appearance Colorless to yellowish liquid (presumed)[3]
Density 2.692 g/cm³ at 25 °C[2]
Boiling Point 97-103 °C at 55 Torr[2]
Refractive Index 1.617[2]
Topological Polar Surface Area 17.1 Ų[1]

It is crucial to distinguish this compound (C₂HBr₃O) from its less halogenated analog, bromoacetyl bromide (C₂H₂Br₂O), which possesses a lower molecular weight (approx. 201.84 g/mol ) and different physical properties.[4]

Synthesis and Mechanism

While specific, validated laboratory protocols for the synthesis of 2,2-dibromoacetyl bromide are not widely documented in readily available literature, its formation can be logically inferred from the well-established Hell-Volhard-Zelinsky (HVZ) reaction. This reaction is primarily used to synthesize α-halo acids, but its mechanism proceeds through an acyl halide intermediate.[5]

The synthesis of dibromoacetic acid from acetic acid involves the formation of this compound as a key intermediate before the final hydrolysis step.[5] Theoretically, by carefully controlling the reaction conditions and omitting the final aqueous workup, the this compound could be isolated.

Proposed Synthesis Pathway via Modified Hell-Volhard-Zelinsky Reaction

The reaction would proceed as follows:

  • Formation of Acetyl Bromide: Acetic acid reacts with a phosphorus trihalide, such as PBr₃ (often formed in situ from red phosphorus and bromine), to generate acetyl bromide.

  • Enolization: The acetyl bromide tautomerizes to its enol form.

  • First α-Bromination: The enol undergoes electrophilic attack by bromine (Br₂) at the α-carbon to yield bromoacetyl bromide.

  • Second α-Bromination: This process repeats, with the bromoacetyl bromide enolizing and subsequently being brominated to form 2,2-dibromoacetyl bromide.

To isolate the target compound, the reaction would need to be stopped at this stage, before the introduction of water, which would hydrolyze the acyl bromide to dibromoacetic acid.

HVZ_Synthesis AceticAcid Acetic Acid AcetylBromide Acetyl Bromide AceticAcid->AcetylBromide Acylation PBr3 PBr₃ (from Red P + Br₂) Enol1 Enol Tautomer AcetylBromide->Enol1 Tautomerization BromoacetylBromide Bromoacetyl Bromide Enol1->BromoacetylBromide α-Bromination Br2_1 Br₂ Enol2 Enol Tautomer BromoacetylBromide->Enol2 Tautomerization DibromoacetylBromide 2,2-Dibromoacetyl Bromide (Target Product) Enol2->DibromoacetylBromide Second α-Bromination Br2_2 Br₂ DibromoaceticAcid Dibromoacetic Acid (Final HVZ Product) DibromoacetylBromide->DibromoaceticAcid Hydrolysis (Avoid for Isolation) H2O H₂O (Hydrolysis)

Caption: Proposed synthesis of 2,2-dibromoacetyl bromide via a modified Hell-Volhard-Zelinsky reaction.

Chemical Reactivity and Synthetic Utility

This compound is a potent bifunctional electrophile. Its reactivity is dominated by two key sites: the highly electrophilic carbonyl carbon of the acyl bromide and the carbon atom bearing two bromine atoms.

  • Acylation Reactions: The acyl bromide moiety is an excellent acylating agent, reacting readily with nucleophiles such as alcohols, amines, and thiols to introduce the dibromoacetyl group. This is analogous to the reactivity of simpler acyl halides.[6]

  • Nucleophilic Substitution: The gem-dibromide at the α-position can undergo nucleophilic substitution reactions, although this may require harsher conditions compared to a monohalo-compound.

This dual reactivity makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and complex organic molecules. For instance, its reaction with dinucleophiles can lead to the formation of five- or six-membered rings.

Reactivity cluster_acyl Acylation Reactions cluster_subst Nucleophilic Substitution DBAB 2,2-Dibromoacetyl Bromide C=O (Acyl Bromide) CBr₂ (gem-Dibromide) AcylProduct Acylated Product (Ester, Amide, etc.) DBAB:c->AcylProduct SubstProduct Substituted Product DBAB:alpha->SubstProduct Nucleophile1 Nucleophile (e.g., R-OH, R-NH₂) Nucleophile1->AcylProduct Attacks C=O Nucleophile2 Nucleophile (e.g., Nu⁻) Nucleophile2->SubstProduct Attacks α-Carbon

Caption: Dual electrophilic reactivity of 2,2-dibromoacetyl bromide.

Applications in Pharmaceutical and Agrochemical Synthesis

While specific examples documenting the use of 2,2-dibromoacetyl bromide are scarce, the utility of its close analog, bromoacetyl bromide, provides a strong indication of its potential applications. Bromoacetyl bromide is a key intermediate in the synthesis of pharmaceuticals, including antibiotics like thiosemicarbazide cephalosporins, and various heterocyclic compounds.[6][7]

It is plausible that 2,2-dibromoacetyl bromide could serve as a more specialized reagent for:

  • Synthesis of Complex Heterocycles: Its bifunctional nature could be exploited in cascade reactions to build complex scaffolds for novel drug candidates.

  • Introduction of Gem-Dibromo Moieties: The dibromomethyl group can be a precursor to other functional groups or can itself impart specific biological activities.

  • Agrochemical Development: Similar to bromoacetyl bromide, it could be used in the synthesis of novel pesticides and herbicides.[6]

Safety, Handling, and Storage

There is a lack of a comprehensive Safety Data Sheet (SDS) specifically for 2,2-dibromoacetyl bromide. However, based on its structure and the known hazards of bromoacetyl bromide, extreme caution is warranted. The following guidelines are based on data for bromoacetyl bromide and should be considered the minimum standard of care.[2][8][9]

Table 2: Hazard Profile and Handling Precautions
Hazard CategoryDescription and Precautionary Measures
Corrosivity Causes severe skin burns and eye damage. [8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical safety goggles and a face shield.[10]
Reactivity Reacts violently with water, alcohols, strong bases, and oxidizing agents. [2] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Keep away from moisture.[9]
Inhalation Toxicity May cause severe irritation or chemical burns to the respiratory tract. [9] Handle only in a well-ventilated fume hood.
Storage Store in a cool, dry, well-ventilated area designated for corrosive materials. Refrigeration (2-8 °C) is often recommended.[8]
Spill & Disposal Absorb spills with a dry, inert material (e.g., sand or vermiculite) and place in a sealed container for hazardous waste disposal. Do not use water for cleanup.[10] Dispose of as hazardous waste in accordance with local, state, and federal regulations.

EMERGENCY PROCEDURES:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[10]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Conclusion

This compound is a highly reactive and potentially valuable reagent for advanced organic synthesis. Its dual electrophilic nature offers opportunities for the construction of complex molecules relevant to the pharmaceutical and agrochemical industries. However, the limited availability of detailed synthetic protocols and safety data necessitates a cautious and well-informed approach by researchers. This guide serves as a foundational resource, consolidating the available information and providing a framework for the safe and effective use of this compound.

References

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  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of Bromoacetyl Bromide. Available at: [Link]

  • Google Patents. (n.d.). CN104086403A - Acetyl bromide synthesis production process.
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A Technical Guide to the Spectroscopic Characterization of Bromoacetyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Bromoacetyl Bromide: Structure and Reactivity

Bromoacetyl bromide (CAS 598-21-0) is a highly reactive, bifunctional chemical reagent with the molecular formula C₂H₂Br₂O.[1][2][3] It possesses two key reactive sites: an alpha-bromo ketone and an acyl bromide. This dual reactivity makes it a valuable intermediate in organic synthesis, particularly for introducing a bromoacetyl moiety into molecules. It is used in the synthesis of various compounds, including pharmaceuticals and bifunctional quaternizing agents.

It is important to clarify a point of nomenclature. While the presence of two bromine atoms might suggest the name "dibromoacetyl bromide," the correct IUPAC name is 2-bromoacetyl bromide , and it is commonly referred to as bromoacetyl bromide .[1] This guide provides an in-depth analysis of the spectroscopic data—NMR, IR, and Mass Spectrometry—used to confirm the structure and purity of this compound, offering field-proven insights for researchers and drug development professionals.

Caption: 2D structure of bromoacetyl bromide (C₂H₂Br₂O).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For bromoacetyl bromide, both ¹H and ¹³C NMR provide unambiguous evidence of its structure.

Theoretical Framework: Predicting the NMR Signature

The structure BrCH₂-C(O)Br contains two chemically distinct carbon environments and only one type of proton environment.

  • ¹H NMR: The two protons on the alpha-carbon (-CH₂-) are chemically equivalent. With no adjacent protons to couple with, they are expected to produce a single resonance (a singlet). The strong electron-withdrawing effects of the adjacent bromine atom and the acyl bromide group will shift this signal significantly downfield.

  • ¹³C NMR: Two distinct signals are predicted.[4] The carbonyl carbon of the acyl bromide (-C(O)Br) is expected to appear far downfield (>160 ppm) due to deshielding. The alpha-carbon (-CH₂Br) will also be downfield-shifted from a typical alkane carbon due to the attached bromine, but it will be much more upfield than the carbonyl carbon.

Experimental Protocol: NMR Data Acquisition

A self-validating NMR experiment requires careful sample preparation and parameterization.

  • Sample Preparation: Dissolve approximately 10-20 mg of bromoacetyl bromide in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[5][6] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Utilize a standard NMR spectrometer (e.g., 300 or 400 MHz). Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

  • Data Acquisition:

    • For ¹H NMR, acquire data using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to ensure that all carbon signals appear as singlets. A longer acquisition time or more scans are typically required due to the lower natural abundance of the ¹³C isotope.

¹H and ¹³C NMR Spectral Analysis

The resulting spectra confirm the predicted structure. The ¹H NMR spectrum shows a single singlet, while the ¹³C NMR spectrum displays two distinct peaks in the expected regions.

NMR Data Summary
Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H~4.0 - 4.5Singlet-CH₂ Br
¹³C>160Singlet-C (O)Br
¹³C~30 - 40Singlet-C H₂Br

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential tool for identifying functional groups. In bromoacetyl bromide, the most prominent feature is the carbonyl group of the acyl bromide.

Principles of IR Analysis for Acyl Halides

The vibrational frequency of a carbonyl (C=O) bond is highly sensitive to its electronic environment. Acyl halides exhibit one of the highest C=O stretching frequencies of all carbonyl compounds due to the strong inductive electron-withdrawing effect of the halogen, which strengthens and shortens the C=O bond.

Experimental Protocol: Acquiring an IR Spectrum
  • Technique Selection: An IR spectrum can be obtained via several methods. For a liquid like bromoacetyl bromide, the simplest method is to acquire the spectrum "neat" by placing a thin film of the liquid between two salt (NaCl or KBr) plates. Alternatively, a solution in a solvent like carbon tetrachloride (CCl₄) can be used.[7]

  • Data Acquisition: Place the sample in an FTIR spectrometer and collect the spectrum, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum first and subtract it from the sample spectrum to remove contributions from atmospheric CO₂ and water.

Spectral Interpretation

The IR spectrum is dominated by a very strong and sharp absorption band characteristic of the acyl bromide carbonyl stretch.

Frequency Range (cm⁻¹) Intensity Assignment Causality
~1800Strong, SharpC=O Stretch (Acyl Bromide)The high electronegativity of bromine increases the C=O bond order and frequency.
2900 - 3000MediumC-H Stretch (Aliphatic)Corresponds to the stretching vibrations of the -CH₂- group.
600 - 700Medium-StrongC-Br StretchRepresents the stretching vibrations of the carbon-bromine bonds.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about a molecule's mass and fragmentation pattern, serving as a final confirmation of its identity. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens.

Fundamentals of EI-MS for Brominated Compounds

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[8] This gives any bromine-containing fragment a distinctive "doublet" of peaks separated by 2 mass-to-charge units (m/z) with nearly equal intensity. Since bromoacetyl bromide contains two bromine atoms, its molecular ion will exhibit a characteristic M, M+2, and M+4 peak cluster with an approximate intensity ratio of 1:2:1.

Experimental Protocol: Mass Spectrum Acquisition
  • Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS) or direct infusion.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns.[3]

  • Detection: A mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their m/z ratio.

Analysis of the Mass Spectrum

The mass spectrum of bromoacetyl bromide reveals a rich fragmentation pattern rooted in the molecule's structure. The molecular ion is observed with the expected 1:2:1 isotopic pattern around m/z 200, 202, and 204.[3][9]

G parent [Br-CH₂-C(O)-Br]⁺ m/z 200, 202, 204 (1:2:1) frag1 [CH₂-C(O)-Br]⁺ m/z 121, 123 (1:1) parent->frag1 - •Br frag2 [Br-CH₂]⁺ m/z 93, 95 (1:1) parent->frag2 - •C(O)Br frag3 [C₂H₂O]⁺ m/z 42 frag1->frag3 - •Br

Caption: Key fragmentation pathways for bromoacetyl bromide in EI-MS.

Mass Spectrometry Data Summary
m/z Value Isotopic Pattern Proposed Fragment Neutral Loss
200, 202, 2041:2:1[C₂H₂Br₂O]⁺ (Molecular Ion)-
121, 1231:1[BrCH₂CO]⁺•Br
93, 951:1[CH₂Br]⁺•COBr
42Singlet[C₂H₂O]⁺•Br, •Br

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. True structural confirmation comes from the synergistic integration of all spectroscopic data. The workflow below illustrates the logical process from sample to validated structure.

cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation NMR NMR Spectroscopy NMR_Data Framework (1H, 2C Signals) NMR->NMR_Data IR IR Spectroscopy IR_Data Functional Groups (C=O, C-Br) IR->IR_Data MS Mass Spectrometry MS_Data Mass & Formula (M+ Cluster, Fragments) MS->MS_Data Confirmation Structure Confirmed NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation Sample Bromoacetyl Bromide Sample Sample->NMR Sample->IR Sample->MS

Caption: Workflow for the spectroscopic confirmation of bromoacetyl bromide.

  • IR confirms the presence of the critical acyl bromide C=O functional group.

  • NMR elucidates the exact carbon-hydrogen framework, showing the CH₂ group adjacent to the carbonyl.

  • Mass Spectrometry confirms the molecular weight and elemental composition (specifically the presence of two bromine atoms) and supports the proposed structure through logical fragmentation.

Together, these techniques provide a comprehensive and self-validating dataset that unambiguously confirms the identity and structure of bromoacetyl bromide, empowering researchers to use this reagent with confidence.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 61147, Bromoacetyl bromide. [Link]

  • National Institute of Standards and Technology. Bromoacetyl bromide in NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. Bromoacetyl bromide Mass Spectrum in NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. Bromoacetyl bromide IR Spectrum in NIST Chemistry WebBook. [Link]

  • SpectraBase. Bromoacetyl bromide - Optional[Vapor Phase IR] - Spectrum. [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of 1,1-dibromoethane. [Link]

  • ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks. [Link]

  • SpectraBase. Bromodiphenylacetyl bromide - Optional[1H NMR] - Spectrum. [Link]

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Solubility of dibromoacetyl bromide in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Reactivity of Dibromoacetyl Bromide in Organic Solvents

Abstract

This compound (C₂HBr₃O) is a highly reactive acyl halide of significant interest in synthetic chemistry, particularly for the introduction of the dibromoacetyl moiety in pharmaceutical and agrochemical intermediates. The efficacy of its application is critically dependent on appropriate solvent selection, a task complicated by the compound's extreme reactivity towards a wide range of common organic solvents. This guide provides a comprehensive analysis of the solubility and reactivity profile of this compound. Rather than presenting a simple list of solubilities, we delve into the causal chemical principles governing its behavior, emphasizing the often-indistinguishable line between true physical dissolution and chemical reaction (solvolysis). We present a framework for rational solvent selection, detailed experimental protocols for solubility determination, and a summary of expected behavior in various solvent classes, grounded in authoritative references and field-proven insights.

Introduction: The Dissolution vs. Reaction Dichotomy

As an acyl halide, this compound's chemistry is dominated by the electrophilicity of its carbonyl carbon. This intrinsic reactivity means that the concept of "solubility" is not always straightforward. In many common solvents, particularly those containing nucleophilic functional groups, the dissolution process is immediately followed by a rapid and often violent chemical reaction. Therefore, for a researcher, the primary consideration is not merely "is it soluble?" but rather "is it stable and soluble?" in a given medium.

This guide addresses this dichotomy directly. We will first explore the theoretical underpinnings of its solubility and reactivity, then categorize solvents based on their chemical interactions with this compound, and finally, provide actionable protocols for safely determining its utility in a chosen solvent system. Understanding this dual nature is paramount for the successful design of synthetic routes utilizing this potent reagent.

Theoretical Framework: Intermolecular Forces and Inherent Reactivity

The solubility of a solute in a solvent is governed by the principle of similia similibus solvuntur ("like dissolves like"). This depends on the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. This compound is a polar molecule due to the electronegative oxygen and bromine atoms, leading to significant dipole-dipole interactions.

However, its high reactivity as an acyl halide often supersedes these physical forces. The primary reaction pathway is nucleophilic acyl substitution, where a nucleophile (often the solvent itself) attacks the carbonyl carbon, leading to the displacement of the bromide ion.[1] This process, known as solvolysis, is typically exothermic and irreversible.

The fundamental challenge for the chemist is to find a solvent that can establish effective solute-solvent interactions (dissolution) without possessing the nucleophilicity to engage in solvolysis (reaction).

G cluster_0 Solvent Interaction with this compound Process This compound + Solvent Dissolution Physical Dissolution (Desired Outcome for Inert Solvent) Process->Dissolution Favorable Intermolecular Forces Reaction Chemical Reaction (Solvolysis) (Undesired Outcome) Process->Reaction Solvent is Nucleophilic Solution Solution Dissolution->Solution Homogeneous Solution (Reagent is Intact) Products Products Reaction->Products Degradation Products (e.g., Acid, Ester) + HBr

Caption: Logical flow of solvent interaction with this compound.

Reactivity and Solubility Profile in Common Organic Solvent Classes

The choice of solvent must be deliberate and informed by its chemical structure. Below is a breakdown of common solvent classes and their expected interaction with this compound.

Protic Solvents: Unsuitable Reactants

Protic solvents contain hydrogen atoms bonded to electronegative atoms (e.g., O-H, N-H) and are generally strong nucleophiles. They are fundamentally incompatible with this compound and should not be used as solvents if the integrity of the acyl bromide is required.[2][3]

  • Water: Reacts violently and exothermically to produce dibromoacetic acid and hydrogen bromide gas.[1][4][5] This reaction is the reason this compound fumes in moist air.

  • Alcohols (e.g., Methanol, Ethanol): React rapidly to form the corresponding dibromoacetate ester and HBr. This reaction is a common synthetic application but means alcohols are not inert solvents.[5][6]

  • Amines (e.g., Triethylamine, Pyridine): Function as bases and nucleophiles, reacting vigorously to form amides.[6] While often used in reactions to scavenge the HBr produced, they are not inert solvents.

Aprotic Polar Solvents: High-Risk Reactants

While lacking O-H or N-H bonds, some polar aprotic solvents can also react, sometimes explosively.

  • Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF): Acyl halides are known to react violently or explosively with these solvents, particularly in the absence of a diluent.[7] These reactions can be complex and are thought to involve the formation and exothermic polymerization of formaldehyde.[7] They are not recommended.

Aprotic, Less Polar Solvents: The Optimal Choice

This class of solvents offers the best balance of solvating power and chemical inertness, making them the most suitable choice for reactions and storage.

  • Chlorinated Solvents (Dichloromethane (DCM), Chloroform, Carbon Tetrachloride): These are generally excellent solvents for acyl halides. Their polarity is sufficient to dissolve this compound, and they are non-nucleophilic and inert under most conditions. The related compound, bromoacetyl bromide, is documented as being soluble in chloroform and carbon tetrachloride.[3][8] DCM is a common choice for reactions involving acyl halides.

  • Ethers (Diethyl Ether, Tetrahydrofuran (THF)): Widely used as reaction solvents for acyl halides.[9] They are generally inert, although caution is advised as vigorous or explosive reactions have been reported when mixing acyl halides with ethers in the presence of trace metal salts.[2][3] Always use dry, high-purity ethers.

  • Hydrocarbons (Hexanes, Toluene, Benzene): These are non-polar and completely inert. Solubility may be lower compared to chlorinated solvents, but they are excellent choices where reactivity is a major concern or for use in co-solvent systems.

  • Ketones (Acetone): Bromoacetyl bromide is reported to be soluble in acetone.[8] However, ketones possess an enolizable proton and can participate in reactions under certain (e.g., base-catalyzed) conditions. Use with caution and only when anhydrous.

  • Esters (Ethyl Acetate): Can be used as a solvent, but the possibility of a slow acyl exchange reaction exists, especially at elevated temperatures or during prolonged storage.

Summary Table of Solvent Compatibility
Solvent ClassExamplesExpected SolubilityCompatibility & Remarks
Protic Water, Methanol, EthanolReactive Violent reaction. Forms acid or ester. Unsuitable as an inert solvent.[1][5]
Aprotic Polar DMSO, DMFReactive Potential for violent or explosive reaction. Not recommended.[7]
Chlorinated Dichloromethane, ChloroformHigh Excellent Choice. Inert and provides good solubility.
Ethers THF, Diethyl EtherHigh Good Choice. Widely used but ensure purity and absence of metal salts.[2][9]
Hydrocarbons Hexanes, TolueneLow to Moderate Excellent Choice for Inertness. Solubility may be limited.
Ketones AcetoneModerate to High Use with Caution. Generally soluble but potential for side reactions exists.[8]
Esters Ethyl AcetateModerate to High Use with Caution. Generally suitable but risk of slow acyl exchange.

Experimental Protocol: Safe Determination of Solubility

Determining the solubility of a reactive compound like this compound requires stringent adherence to safety protocols and anhydrous techniques.

Core Safety Mandates
  • Work Area: All manipulations must be performed in a certified chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[8]

  • Anhydrous Conditions: The compound reacts violently with water.[5] All glassware must be oven- or flame-dried, and solvents must be of high purity and anhydrous. Use an inert atmosphere (Nitrogen or Argon) for transfers and experiments.

  • Quenching: Have a quenching solution (e.g., a dilute solution of sodium bicarbonate or an alcohol like isopropanol) ready to safely neutralize any spills or residual reagent.

Workflow for Solvent Selection

G start Define Experimental Need q1 Is the solvent for a reaction or for storage/spectroscopy? start->q1 storage Storage / NMR / IR q1->storage Storage reaction Reaction Solvent q1->reaction Reaction q2 Does the reaction require a polar aprotic medium? choice_dcm Use Chlorinated Solvent (DCM, Chloroform) q2->choice_dcm No choice_ether Use Ether (THF, Diethyl Ether) q2->choice_ether Yes q3 Is maximum inertness critical? q3->choice_dcm No choice_hydrocarbon Use Hydrocarbon (Toluene, Hexane) q3->choice_hydrocarbon Yes storage->q3 reaction->q2

Caption: Decision workflow for selecting an appropriate inert solvent.

Protocol for Qualitative Solubility (Miscibility Test)
  • Preparation: Under an inert atmosphere, add 1 mL of the chosen anhydrous solvent to a dry vial equipped with a magnetic stir bar.

  • Addition: Using a syringe, carefully add a small, single drop (approx. 5-10 µL) of this compound to the stirring solvent.

  • Observation: Observe the mixture.

    • Miscible/Soluble: The drop dissolves completely, leaving a clear, homogeneous solution.

    • Immiscible/Insoluble: The drop remains as a separate, denser layer at the bottom.

    • Reactive: Signs of reaction are observed (e.g., gas evolution, fuming, color change, heat generation). If this occurs, terminate the experiment and select a more inert solvent.

Protocol for Quantitative Solubility (Gravimetric Method)
  • Prepare Saturated Solution: In a sealed, dry vial under an inert atmosphere, add a known volume of the anhydrous solvent (e.g., 2.0 mL). Add this compound dropwise with vigorous stirring until a persistent, undissolved droplet remains at the bottom, indicating saturation.

  • Equilibrate: Seal the vial and allow it to stir at a constant, recorded temperature (e.g., 25 °C) for at least one hour to ensure equilibrium is reached.

  • Sample Collection: Carefully extract a known volume of the clear, supernatant liquid (e.g., 1.0 mL) using a pre-weighed, gas-tight syringe. Be careful not to disturb the undissolved layer.

  • Mass Determination: Immediately discharge the contents of the syringe into another pre-weighed vial containing a quenching agent (e.g., 2 mL of isopropanol) to safely neutralize the this compound.

  • Calculate Mass: Reweigh the syringe to determine the exact mass of the solution transferred. The difference in the vial's weight before and after adding the solution also gives this mass.

  • Solvent Mass Calculation: The mass of the solvent in the aliquot can be calculated using its density at the experimental temperature (Mass_solvent = Volume_aliquot × Density_solvent).

  • Solute Mass Calculation: The mass of the dissolved this compound is the total mass of the solution minus the mass of the solvent (Mass_solute = Mass_solution - Mass_solvent).

  • Express Solubility: Calculate the solubility in g/100 mL or other standard units. (Solubility = (Mass_solute / Volume_aliquot) × 100).

Conclusion

The utility of this compound as a synthetic reagent is inextricably linked to a nuanced understanding of its interaction with organic solvents. The primary guiding principle must be the avoidance of solvolysis. For practical applications requiring an inert medium, anhydrous chlorinated solvents like dichloromethane and ethers such as THF represent the most effective choices, offering a strong balance of solubility and stability. Hydrocarbons can be used where absolute inertness is required, though with potentially lower solubility. Protic and polar aprotic solvents like water, alcohols, and DMSO are incompatible and should be considered reactants rather than solvents. By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely select appropriate solvent systems to harness the full synthetic potential of this valuable and reactive compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74306, this compound. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Synthesis and Applications of Bromoacetyl Bromide. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Bromoacetyl bromide, 98+%. Retrieved from [Link]

  • ChemDmart. (n.d.). Safety Data Sheet - Bromoacetyl Bromide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Bromoacetyl bromide (CAS 598-21-0). Retrieved from [Link]

  • Loba Chemie. (n.d.). BROMOACETYL BROMIDE. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61147, Bromoacetyl bromide. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Properties of Acyl Halides. Retrieved from [Link]

  • Organic Syntheses. (2021). A SCALABLE, THREE-STEP SYNTHESIS OF OPPOLZER’S GLYCYLSULTAM. Org. Synth. 2021, 98, 463-481. Retrieved from [Link]

  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837–7042. [Link]

  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. PubMed. Retrieved from [Link]

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Introduction: Unveiling the Synthetic Potential of a Trifunctional Reagent

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Reactions of Dibromoacetyl Bromide

In the landscape of synthetic organic chemistry, the strategic incorporation of halogen atoms provides a powerful lever for molecular manipulation. This compound (IUPAC Name: 2,2-dibromoacetyl bromide) represents a highly functionalized and potent electrophilic building block. Its structure, featuring an acyl bromide and a geminal dibromide at the α-position, offers three distinct points of reactivity. This trifunctional nature positions this compound as a versatile precursor for the synthesis of complex organic molecules, particularly in the construction of heterocyclic scaffolds and reactive intermediates relevant to pharmaceutical and materials science.[1]

While its monobrominated analog, bromoacetyl bromide, is extensively documented and widely used, this compound is a more specialized reagent.[2][3] Consequently, the available literature on its specific reaction protocols is less extensive. This guide, therefore, serves a dual purpose: to consolidate the known properties of this compound and to provide a scientifically grounded framework for its application by extrapolating from its structural reactivity and the well-established chemistry of analogous α,α-dihalo carbonyl compounds. We will explore its core reactivity, postulate key reaction pathways, and provide field-proven, representative protocols to empower researchers in drug development and advanced material synthesis.

Section 1: Physicochemical Profile and Safety Mandates

A thorough understanding of a reagent's properties and hazards is the bedrock of safe and successful experimentation.

1.1: Physicochemical Data

The fundamental properties of 2,2-dibromoacetyl bromide are summarized below, based on available database information.[4]

PropertyValueSource
IUPAC Name 2,2-dibromoacetyl bromidePubChem[4]
CAS Number 1681-24-9PubChem[4]
Molecular Formula C₂HBr₃OPubChem[4]
Molecular Weight 280.74 g/mol PubChem[4]
Structure Br₂CHCOBr-

Further physical properties such as boiling point and density are not widely reported, necessitating careful experimental determination under controlled conditions.

1.2: Safety, Handling, and Storage Protocols

Core Safety Directives:

  • Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear a full-face shield, safety goggles, a lab coat, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).[5]

  • Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Use syringes or cannulas for transfers. Avoid inhalation of vapors and any contact with skin or eyes. Material is extremely destructive to mucous membranes, the upper respiratory tract, eyes, and skin.[5]

  • Reactivity Hazards: Reacts violently with water, alcohols, strong bases, and amines, releasing corrosive hydrogen bromide gas.[3] Keep away from incompatible materials.[5] Do not add water to the reagent; if quenching is necessary, add the reagent slowly to a large volume of a suitable quenching agent (e.g., a cold solution of sodium bicarbonate).[6]

  • Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated, and corrosives-compatible area.[7] Recommended storage temperature is 2-8 °C to maintain stability.[7]

  • Spill & Waste Management: Absorb spills with an inert, dry material (e.g., vermiculite or sand) and place in a sealed container for hazardous waste disposal.[7] Do not use water for cleanup. Dispose of waste through a licensed professional waste disposal service.

Section 2: Core Reactivity and Mechanistic Postulates

The synthetic utility of this compound stems from its multiple electrophilic sites. Understanding the interplay between these sites is key to predicting its behavior with different classes of nucleophiles.

The molecule possesses three primary sites susceptible to nucleophilic attack:

  • Carbonyl Carbon (C=O): As part of an acyl bromide, this is a highly electrophilic "hard" center, readily attacked by hard nucleophiles.

  • Alpha-Carbon (α-C): The carbon atom bearing two bromine atoms is also electrophilic and can be attacked by softer nucleophiles in an Sₙ2-type reaction.

  • Alpha-Proton (α-H): This proton is acidic due to the electron-withdrawing effects of the three bromine atoms and the carbonyl group. It can be abstracted by a strong, non-nucleophilic base.

Caption: Key reactive sites on this compound.

Section 3: Key Reactions and Synthetic Applications

Based on the principles above, we can outline the primary reaction classes for this compound, providing representative protocols derived from established chemical precedents.

3.1: Nucleophilic Acyl Substitution: Synthesis of 2,2-Dibromoamides

The most intuitive reaction involves the attack of a nucleophile at the highly reactive acyl bromide moiety. Amines, for instance, are expected to readily form stable 2,2-dibromoamides, which are valuable intermediates in medicinal chemistry.

This protocol is based on standard procedures for the acylation of amines with acyl halides.[8]

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C (ice bath).

  • Substrate Addition: Prepare a solution of this compound (1.05 eq) in anhydrous DCM. Add this solution dropwise to the stirred aniline solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure N-phenyl-2,2-dibromoacetamide.

3.2: Synthesis of Heterocyclic Scaffolds

A cornerstone application of α-halo acyl halides is the construction of heterocycles via condensation with binucleophiles.[9] this compound is an ideal candidate for such transformations. For example, its reaction with o-phenylenediamine is postulated to yield a 3-(dibromomethyl)quinoxalin-2(1H)-one, a scaffold of interest in pharmaceutical research.

Quinoxaline_Synthesis Postulated Mechanism for Quinoxalinone Synthesis Reactants o-Phenylenediamine + this compound Intermediate1 Acylation: N-(2-aminophenyl)-2,2-dibromoacetamide Reactants->Intermediate1 Step 1: Nucleophilic Acyl Substitution at NH₂ Intermediate2 Tautomerization & Cyclization Intermediate1->Intermediate2 Step 2: Intramolecular Attack Product 3-(dibromomethyl)quinoxalin-2(1H)-one Intermediate2->Product Step 3: Dehydration

Caption: Proposed pathway for quinoxalinone formation.

This protocol is adapted from general methods for quinoxaline synthesis from α-keto acids and related compounds.[10][11]

  • Reactant Preparation: Dissolve o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Substrate Addition: Add this compound (1.0 eq) to the solution portion-wise or dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) for 2-6 hours. The reaction progress can be monitored by TLC or LC-MS. A precipitate may form as the reaction proceeds.

  • Isolation: After cooling to room temperature, collect the solid product by filtration. Wash the solid with cold solvent (ethanol) and then water to remove any residual starting materials and salts.

  • Purification: The crude product can be further purified by recrystallization from a high-boiling point solvent like dimethylformamide (DMF) or by column chromatography on silica gel if necessary.

3.3: Generation of Dibromoketene for [2+2] Cycloadditions

Treatment of this compound with a tertiary amine (e.g., triethylamine) or activated zinc is the classic method for the in-situ generation of dibromoketene (Br₂C=C=O). This highly reactive intermediate is not isolated but is immediately trapped by a suitable ketenophile, such as an alkene or imine, in a [2+2] cycloaddition to form four-membered rings.[12][13] This provides a powerful route to α,α-dibromocyclobutanones, which are versatile synthetic intermediates.

Dibromoketene_Workflow Workflow: In-Situ Generation and Trapping of Dibromoketene Reagent This compound + Et₃N Intermediate Reactive Intermediate: Dibromoketene (Br₂C=C=O) Reagent->Intermediate Dehydrobromination Product [2+2] Cycloaddition Product: Dibromocyclobutanone Derivative Intermediate->Product [2+2] Cycloaddition Trap Ketenophile (e.g., Cyclopentadiene) Trap->Product [2+2] Cycloaddition

Caption: Generation and cycloaddition of dibromoketene.

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, place a solution of freshly distilled cyclopentadiene (2.0 eq) in a dry, non-polar solvent like diethyl ether or pentane. Cool the flask to -78 °C (dry ice/acetone bath).

  • Reagent Preparation: In a separate, dry dropping funnel, prepare a solution of this compound (1.0 eq) in the same solvent.

  • Ketene Generation & Trapping: Add a solution of triethylamine (1.1 eq) in the same solvent to the cyclopentadiene solution. Then, add the this compound solution dropwise over 30-60 minutes to the vigorously stirred reaction mixture at -78 °C. The dibromoketene is generated in situ and immediately reacts with the cyclopentadiene.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at low temperature for an additional 1-2 hours, then slowly warm to room temperature.

  • Work-up: Filter the mixture to remove the triethylammonium bromide salt. Wash the filtrate with dilute HCl, water, and brine.

  • Isolation and Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude bicyclic α,α-dibromocyclobutanone can be purified by vacuum distillation or column chromatography.

Conclusion

This compound is a reagent of significant synthetic potential, characterized by its trifunctional electrophilicity. While it remains a less-explored member of the acyl halide family, its reactivity can be reliably predicted based on fundamental mechanistic principles. This guide establishes a framework for its use in three core transformations: nucleophilic acyl substitution to form dibromoamides, condensation with binucleophiles to construct complex heterocycles, and as a precursor for dibromoketene in [2+2] cycloaddition reactions. These pathways unlock access to a diverse range of molecular architectures that are highly valuable to researchers in drug discovery and materials science. As with any highly reactive species, successful application hinges on meticulous attention to safety and anhydrous techniques.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74306, this compound. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Synthesis and Applications of Bromoacetyl Bromide. Retrieved from [Link]

  • Cole-Parmer (n.d.). Material Safety Data Sheet - Bromoacetyl bromide, 98+%. Retrieved from [Link]

  • ChemDmart (n.d.). Safety Data Sheet - Bromoacetyl Bromide. Retrieved from [Link]

  • Cheméo (n.d.). Chemical Properties of Bromoacetyl bromide (CAS 598-21-0). Retrieved from [Link]

  • Loba Chemie (n.d.). BROMOACETYL BROMIDE | Acid Halides | Article No. 2259K. Retrieved from [Link]

  • ResearchGate (n.d.). Bromoacetyl Bromide | Request PDF. Retrieved from [Link]

  • Ananta Fine Chem (n.d.). Top manufacturer of Bromo Acetyl Bromide in India. Retrieved from [Link]

  • ChemRxiv (2023). Isolation and Cycloaddition Reactions of a Stable Boraketene. Retrieved from [Link]

  • PrepChem.com (n.d.). Preparation of bromoacetyl bromide. Retrieved from [Link]

  • Biswas, T. (2022). MCQ-219: About reaction of dibromo compound. YouTube. Retrieved from [Link]

  • Wikipedia (n.d.). Reformatsky reaction. Retrieved from [Link]

  • PubMed Central (PMC) (2023). Revitalizing reformatsky reagent for catalyst-free direct alkylation with unactivated alkyl halides. Retrieved from [Link]

  • Organic Syntheses Procedure (n.d.). To a 3 L three-necked, round-bottomed flask... Retrieved from [Link]

  • YouTube (2023). Preparation of Aryl Bromides, Part 2: Nucleophilic Bromination. Retrieved from [Link]

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  • Pearson (n.d.). The Reformatsky reaction is an addition reaction in which an organozinc reagent is used... Retrieved from [Link]...

  • Google Patents (n.d.). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
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An In-depth Technical Guide to the Commercial Availability and Purity of Dibromoacetyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount. Dibromoacetyl bromide (CAS No. 598-21-0) is a highly reactive and valuable reagent, primarily used for introducing the bromoacetyl group into molecules.[1] Its efficacy in complex organic syntheses is directly tied to its purity. This guide provides a comprehensive overview of the commercial landscape for this compound, delves into the critical aspects of its purity, and offers field-proven insights for its handling and analysis.

Commercial Availability and Purity Grades

This compound is readily available from a multitude of chemical suppliers. It is typically offered in purities of 97% or greater, with 98% being a common grade.[2][3][4] While higher purity grades are available, they often come at a premium. The choice of grade should be dictated by the sensitivity of the intended application.

For ease of comparison, the following table summarizes the offerings from several major suppliers. Note that this is not an exhaustive list and availability and specifications are subject to change.

SupplierCatalog Number (Example)Typical PurityAnalytical Method Cited
Thermo Scientific Chemicals A19580.22≥97.5%Gas Chromatography (GC)
Tokyo Chemical Industry (TCI) B0539>98.0%GC, Argentometric Titration
Loba Chemie 2259K97.5%Gas Chromatography (GC)
Lab Pro Inc. B0539-100GMin. 98.0%Gas Chromatography (GC), Titration
Ottokemi B 203898%+Not Specified

When procuring this compound, it is crucial to request a Certificate of Analysis (CofA) for the specific lot being purchased. The CofA provides detailed information on the purity and the methods used for its determination.

Understanding and Identifying Impurities

The purity of this compound is compromised by impurities that can arise from its synthesis, degradation, or improper handling. Understanding the origin and identity of these impurities is the first step in mitigating their impact on a chemical reaction.

2.1. Synthetic Byproducts

The synthesis of this compound often involves the bromination of acetic acid or its derivatives.[5][6] This process can lead to several potential impurities:

  • Monobromoacetyl bromide: Incomplete bromination can result in the presence of the starting material or monobrominated intermediates.

  • Tribromoacetyl bromide: Over-bromination can lead to the formation of tribrominated species.

  • Residual Bromine: Unreacted bromine can remain in the final product, often imparting a reddish-brown color.

  • Phosphorus-containing compounds: If phosphorus is used as a catalyst in the synthesis, phosphorus-based impurities may be present.[6]

2.2. Degradation Products

This compound is highly susceptible to degradation, primarily through hydrolysis.[7]

  • Reaction with Water: It reacts violently with water, including atmospheric moisture, to produce bromoacetic acid and hydrogen bromide (HBr).[8][9] The presence of HBr can significantly alter the pH of a reaction mixture and lead to unwanted side reactions.

  • Decomposition on Heating: Heating can cause decomposition, releasing toxic and irritating vapors of hydrogen bromide and bromophosgene.[10][11]

The following diagram illustrates the primary degradation pathway of this compound upon exposure to moisture.

G DBAB This compound (BrCH₂COBr) Products Degradation Products DBAB->Products Hydrolysis H2O Water (H₂O) (from atmosphere) H2O->Products BAA Bromoacetic Acid (BrCH₂COOH) Products->BAA HBr Hydrogen Bromide (HBr) Products->HBr

Caption: Hydrolysis of this compound.

Analytical Methods for Purity Assessment

Verifying the purity of this compound before use is a critical step in ensuring reproducible and successful experimental outcomes. Several analytical techniques can be employed for this purpose.

3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both separating and identifying volatile and semi-volatile compounds. It is the most commonly cited method for determining the purity of this compound.[3][12]

Workflow for Purity Assessment: The following diagram outlines a typical workflow for assessing the purity of a newly received bottle of this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Receive Receive Reagent Inert Handle under Inert Atmosphere Receive->Inert Dissolve Dissolve in Anhydrous Solvent Inert->Dissolve GCMS Inject into GC-MS Dissolve->GCMS NMR Acquire NMR Spectrum Dissolve->NMR Integrate Integrate Peaks (GC Chromatogram) GCMS->Integrate Identify Identify Impurities (Mass Spectra & NMR) NMR->Identify Integrate->Identify Quantify Quantify Purity Identify->Quantify Decision Proceed with Experiment? Quantify->Decision

Caption: Workflow for purity assessment of this compound.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Due to the reactivity of this compound, sample preparation must be conducted under an inert atmosphere (e.g., in a glovebox) using anhydrous solvents. A dilute solution (e.g., 1 mg/mL) in a non-polar, aprotic solvent like hexane or dichloromethane is recommended.

  • Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., a non-polar Rtx-1 or equivalent) is suitable.[13]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis: The purity is determined by the area percentage of the this compound peak in the total ion chromatogram. Impurities can be identified by comparing their mass spectra to library databases.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for structural elucidation and can be used to identify and quantify impurities. Both ¹H and ¹³C NMR spectra can provide useful information.

  • ¹H NMR: The spectrum of pure this compound in CDCl₃ shows a singlet at approximately 4.5 ppm.[14] Impurities will present additional signals. For example, bromoacetic acid would show a singlet around 3.9 ppm and a broad singlet for the acidic proton.

  • ¹³C NMR: The carbonyl carbon of this compound appears around 165 ppm, while the methylene carbon is observed at approximately 30 ppm.

3.3. Titration

Argentometric titration can be used to determine the total halide content, which can then be used to calculate the purity.[12] This method, however, is not specific to this compound and will also detect other bromine-containing impurities.

Safe Handling and Storage to Maintain Purity

The high reactivity of this compound necessitates strict handling and storage procedures to both ensure user safety and maintain the integrity of the reagent.

  • Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[12] It should be kept in a cool, dry, and well-ventilated area, away from water and incompatible materials such as alcohols, bases, and strong oxidizing agents.[8][15] Refrigeration (2-8 °C) is often recommended.[7][16]

  • Handling: Always handle this compound in a well-ventilated fume hood.[17] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[15] Due to its corrosive nature, avoid contact with skin and eyes.[8][18] It is also a lachrymator, meaning it can cause tearing.[8]

  • Dispensing: Use dry syringes or cannulas to transfer the liquid under an inert atmosphere to prevent exposure to moisture.

Conclusion

This compound is a critical reagent in pharmaceutical and chemical synthesis. Its commercial availability is widespread, but careful consideration of its purity is essential for successful and reproducible research. By understanding the potential impurities, employing appropriate analytical techniques for verification, and adhering to strict handling and storage protocols, researchers can ensure the quality and efficacy of this powerful synthetic building block.

References
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Bromoacetyl bromide, 98+%. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bromoacetyl bromide. PubChem. Retrieved from [Link]

  • Loba Chemie. (n.d.). BROMOACETYL BROMIDE. Retrieved from [Link]

  • Ottokemi. (n.d.). Bromo acetyl bromide, 98%. Retrieved from [Link]

  • Cheméo. (n.d.). Bromoacetyl bromide. Retrieved from [Link]

  • Loba Chemie. (n.d.). BROMOACETYL BROMIDE | Acid Halides | Article No. 2259K. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 598-21-0 Bromoacetyl bromide. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Bromoacetyl Bromide. Retrieved from [Link]

  • AQA. (2015). A-level Chemistry 7405 Specification. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl bromoacetate. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of bromoacetyl bromide. Retrieved from [Link]

  • Google Patents. (n.d.). CN104086403A - Acetyl bromide synthesis production process.
  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

  • ACS Publications. (1970). Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. Analytical Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). Bromoacetyl bromide - Optional[Near IR] - Spectrum. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2015). Bromoacetyl Bromide. Retrieved from [Link]

  • Supporting Information. (n.d.). Biorthogonal Click Chemistry on Poly(lactic-co-glycolic acid)- Polymeric Particles. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: The Strategic Use of Dibromoacetyl Bromide in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Dibromoacetyl bromide is a potent and versatile bifunctional electrophile, serving as a cornerstone reagent for the construction of various heterocyclic scaffolds. Its intrinsic reactivity, stemming from two distinct electrophilic centers—the acyl bromide and the dibromomethyl carbon—allows for elegant and efficient cyclization strategies. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound in synthesizing key five-membered heterocycles, with a focus on thiazoles and oxazoles. We will explore the underlying reaction mechanisms, provide detailed, field-proven protocols, and discuss the critical safety considerations necessary for handling this reactive building block.

Introduction: Understanding the Reagent

This compound (C₂HBr₃O) is a highly reactive liquid characterized by a pungent odor.[1] Its utility in heterocyclic synthesis is derived from its structure, which features two key electrophilic sites.

  • The Acyl Bromide: This is a highly reactive acylating agent, readily attacked by a wide range of nucleophiles (e.g., amines, amides, thioamides). This initial acylation is typically rapid and exothermic.

  • The Dibromomethyl Group: Following the initial acylation, the α-carbon, bearing two bromine atoms, becomes the target for a second, intramolecular nucleophilic attack, which initiates the cyclization and subsequent aromatization to form the heterocyclic ring.

This dual reactivity makes it an ideal C2 synthon for building five-membered rings when reacted with a suitable N-S, N-O, or N-N binucleophile.

Critical Safety & Handling Precautions

Before any experimental work, it is imperative to understand the hazards associated with this compound.

  • Corrosivity: It is extremely corrosive and causes severe skin burns and serious eye damage.[2][3][4] Ingestion can produce severe chemical burns in the oral cavity and gastrointestinal tract.[2]

  • Reactivity with Water: this compound reacts violently with water, releasing corrosive hydrogen bromide gas.[2][5] All glassware must be scrupulously dried, and reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Inhalation Hazard: The vapor is irritating to the mucous membranes and respiratory tract.[3][4] All manipulations must be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat.[5]

Storage: Store in a tightly closed container in a refrigerated (2-8 °C), dry, and well-ventilated area designated for corrosives.[5][6]

Synthesis of 2-Substituted-4-bromothiazoles via Hantzsch-Type Condensation

The reaction between a thioamide and an α-haloketone is the cornerstone of the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[7][8] this compound serves as a specialized α-haloketone equivalent, leading directly to a functionalized 4-bromothiazole, a valuable intermediate for further chemical elaboration via cross-coupling reactions.

Reaction Mechanism

The reaction proceeds through a well-established pathway involving initial S-acylation followed by intramolecular cyclization and dehydration.

  • Nucleophilic Attack (S-Acylation): The sulfur atom of the thioamide, being a soft and potent nucleophile, attacks the highly electrophilic carbonyl carbon of this compound. This forms an S-acyl intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then attacks the α-carbon, displacing one of the bromine atoms in an intramolecular SN2 reaction to form a five-membered thiazoline ring.

  • Dehydration/Aromatization: The resulting hydroxyl intermediate readily undergoes dehydration (elimination of a water molecule) to yield the stable, aromatic 4-bromothiazole ring.

// Nodes start [label="Thioamide + this compound"]; intermediate1 [label="S-Acyl Intermediate", fillcolor="#FBBC05"]; intermediate2 [label="Cyclized Thiazoline Intermediate", fillcolor="#FBBC05"]; product [label="2-R-4-Bromothiazole", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> intermediate1 [label=" S-Acylation"]; intermediate1 -> intermediate2 [label=" Intramolecular\nCyclization (-Br⁻)"]; intermediate2 -> product [label=" Dehydration (-H₂O)"];

// Invisible nodes for alignment {rank=same; start; } {rank=same; intermediate1; } {rank=same; intermediate2; } {rank=same; product; } } enddot Caption: Mechanism of 4-Bromothiazole Synthesis.

Protocol: Synthesis of 2-Phenyl-4-bromothiazole

This protocol details the synthesis of a representative 2,4-disubstituted thiazole using thiobenzamide as the starting nucleophile.

Materials:

  • Thiobenzamide

  • This compound

  • Ethanol (absolute, dry)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thiobenzamide (1.0 eq) in dry ethanol (20 mL) under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add this compound (1.1 eq), dissolved in a small amount of dry ethanol, dropwise over 15 minutes via a dropping funnel.

    • Causality Note: The slow, dropwise addition at low temperature is critical to control the initial exothermic acylation reaction and prevent the formation of undesired side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 78 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Rationale: This step quenches any remaining acyl bromide and neutralizes the HBr generated during the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Final Product: Purify the resulting crude solid by recrystallization or column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure 2-phenyl-4-bromothiazole.

Synthesis of 2-Substituted-4-bromooxazoles

In a parallel fashion to thiazole synthesis, amides can react with this compound to yield 4-bromooxazoles. This is a variation of the Robinson-Gabriel synthesis.[9] The mechanism is analogous, with the amide's oxygen atom acting as the initial nucleophile in the cyclization step.

Reaction Mechanism
  • N-Acylation: The nitrogen of the primary amide attacks the acyl bromide, forming an N-acyl dibromo intermediate.

  • Tautomerization & Cyclization: The intermediate may exist in equilibrium with its enol tautomer. The enol oxygen then attacks the α-carbon, displacing a bromide ion to form the oxazoline ring.

  • Dehydration/Aromatization: Subsequent loss of water and HBr (often facilitated by a base or heat) leads to the aromatic 4-bromooxazole.

// Nodes start [label="Primary Amide + this compound"]; intermediate1 [label="N-Acyl Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate2 [label="Cyclized Oxazoline Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="2-R-4-Bromooxazole", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> intermediate1 [label=" N-Acylation"]; intermediate1 -> intermediate2 [label=" Intramolecular\nCyclization (-Br⁻)"]; intermediate2 -> product [label=" Dehydration / Aromatization\n(-H₂O, -HBr)"];

// Invisible nodes for alignment {rank=same; start; } {rank=same; intermediate1; } {rank=same; intermediate2; } {rank=same; product; } } enddot Caption: Mechanism of 4-Bromooxazole Synthesis.

Protocol: Synthesis of 2-Methyl-4-bromooxazole

This protocol outlines a general procedure using acetamide as the nucleophilic partner.

Materials:

  • Acetamide

  • This compound

  • Phosphorus oxychloride (POCl₃) or Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM, dry)

  • Saturated sodium bicarbonate solution

  • Brine, Magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend acetamide (1.0 eq) in dry dichloromethane (25 mL).

  • Reagent Addition: Cool the suspension to 0 °C. Slowly add this compound (1.1 eq) to the mixture. Stir for 30 minutes at 0 °C.

  • Cyclodehydration: Add a dehydrating agent such as phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

    • Expertise Note: POCl₃ is a powerful dehydrating agent that facilitates the cyclization and subsequent aromatization to the oxazole ring, often providing higher yields than thermal methods alone.[9] Concentrated sulfuric acid can also be used.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Workup: Carefully pour the reaction mixture over crushed ice. Once the ice has melted, transfer the mixture to a separatory funnel.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the acid until the pH of the aqueous layer is ~7-8.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with dichloromethane (2 x 20 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the residue via column chromatography to obtain the target compound.

Data Summary & Scope

The described methods are versatile and applicable to a range of substrates. The following table summarizes typical outcomes.

HeterocycleNucleophileKey Reagent/ConditionTypical Yield RangeNotes
Thiazole ThiobenzamideReflux in Ethanol60-85%Clean reaction, product often crystallizes.
Thiazole Aliphatic ThioamideReflux in Ethanol50-75%Yields can be slightly lower than with aromatic thioamides.
Thiazole ThioureaReflux in Ethanol65-90%Produces 2-amino-4-bromothiazole, a highly useful intermediate.
Oxazole BenzamidePOCl₃ in DCM40-60%Requires a strong dehydrating agent for efficient cyclization.
Oxazole AcetamideH₂SO₄ (conc.)35-55%Reaction can be sensitive; careful temperature control is key.

Conclusion

This compound is an exceptionally useful C2-building block for the synthesis of halogenated five-membered heterocycles. Its predictable reactivity with binucleophiles like thioamides and amides provides reliable and direct access to 4-bromothiazoles and 4-bromooxazoles. These halogenated products are primed for further synthetic diversification, making them valuable platforms in medicinal chemistry and materials science. Mastery of the protocols herein, combined with strict adherence to safety procedures, will enable researchers to effectively leverage the synthetic power of this potent reagent.

References

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
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  • Abdel-Wahab, B. F., et al. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PubMed Central.
  • Nair, M. D., & Desai, J. A. (1982). A general synthesis of thiazoles. Part 5. Synthesis of 5-acyl-2-dialkylaminothiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(5), 445-450.
  • YouTube. (2019). synthesis of thiazoles.
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  • Santa Cruz Biotechnology. (n.d.). Bromoacetyl bromide - Material Safety Data Sheet.
  • ChemDmart. (n.d.). Safety Data Sheet - Bromoacetyl Bromide.
  • ChemicalBook. (2025). Bromoacetyl bromide - Safety Data Sheet.
  • SynQuest Laboratories, Inc. (n.d.). Bromoacetyl bromide - Safety Data Sheet.
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Dibromoacetyl Bromide: A Senior Application Scientist's Guide to its Strategic Role in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of dibromoacetyl bromide, a highly reactive and versatile reagent, and its critical applications as a precursor in the synthesis of pharmaceutical compounds. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer field-proven insights into the causality behind experimental choices, ensuring that each protocol is a self-validating system for practical application.

Introduction: Understanding the Dual Reactivity of this compound

This compound (BrCH₂COBr) is a lachrymatory, colorless to yellow fuming liquid that serves as a powerful and efficient bromoacetylating agent in organic synthesis.[1] Its utility in pharmaceutical chemistry stems from its bifunctional nature: it possesses two electrophilic centers, the acyl bromide carbon and the α-carbon, making it a versatile building block for a variety of molecular architectures.[1][2]

The acyl bromide is highly susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles, leading to the formation of α-bromoacetamides and α-bromoacetates, respectively. These intermediates are themselves valuable synthons, as the α-bromo group can be readily displaced by another nucleophile, paving the way for the construction of more complex molecules, including a wide array of heterocyclic compounds that form the backbone of many modern pharmaceuticals.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 598-21-0[1]
Molecular Formula C₂H₂Br₂O[1]
Molecular Weight 201.84 g/mol [1]
Appearance Colorless to yellowish fuming liquid[1]
Boiling Point 147-150 °C[1]
Density 2.317 g/mL at 25 °C[1]
Purity Typically ≥98%[1]

Core Applications in Pharmaceutical Synthesis: Building Blocks for Bioactive Molecules

This compound is a key reagent for the introduction of the bromoacetyl group, a versatile functional handle in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] Its primary applications lie in the formation of α-bromo amides and esters, which are precursors to a diverse range of bioactive molecules.

Synthesis of α-Bromoacetamides: Precursors to Heterocycles and Bio-conjugates

The reaction of this compound with primary or secondary amines is a rapid and generally high-yielding method for the synthesis of α-bromoacetamides. This reaction forms the cornerstone of many synthetic pathways in medicinal chemistry.

Mechanism Insight: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the highly electrophilic carbonyl carbon of the acyl bromide. The subsequent collapse of the tetrahedral intermediate expels the bromide ion, forming the stable amide bond. A base, often a non-nucleophilic tertiary amine like triethylamine or pyridine, is typically added to quench the HBr byproduct.[4]

G Amine (R-NH2) Amine (R-NH2) This compound This compound Amine (R-NH2)->this compound Nucleophilic Attack Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate Forms α-Bromoacetamide α-Bromoacetamide Tetrahedral Intermediate->α-Bromoacetamide Collapse & Expulsion of Br- HBr HBr Tetrahedral Intermediate->HBr Byproduct

Caption: General mechanism for the formation of α-bromoacetamides.

These α-bromoacetamide intermediates are pivotal in the synthesis of nitrogen-containing heterocycles. For instance, they are key reactants in the Hantzsch thiazole synthesis, a widely used method for constructing the thiazole ring system found in numerous pharmaceuticals.[5]

Synthesis of α-Bromoacetates: Building Blocks for Further Functionalization

The esterification of alcohols with this compound provides α-bromoacetates. While less common than the corresponding amidation, this reaction is a valuable tool for introducing the bromoacetyl moiety onto hydroxyl-containing molecules, including complex natural products and steroid derivatives.[6]

Mechanism Insight: Similar to the amidation, this reaction is a nucleophilic acyl substitution. The alcohol oxygen acts as the nucleophile, and a base is used to neutralize the HBr byproduct.

Application in the Synthesis of Pharmaceutically Relevant Heterocycles

The true power of this compound as a pharmaceutical precursor is realized in its utility for constructing a diverse array of heterocyclic scaffolds. These ring systems are "privileged structures" in medicinal chemistry, frequently appearing in drugs with a wide range of biological activities.

Synthesis of Thiazole Derivatives

The thiazole nucleus is a common feature in many antimicrobial, anti-inflammatory, and anticancer agents. The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of this heterocyclic system, where an α-haloketone (or a related α-haloacyl compound) reacts with a thioamide.[5] α-Bromoacetamides, readily prepared from this compound, can serve as precursors to the requisite α-haloketone functionality.

Protocol 1: Synthesis of 2-Amino-4-arylthiazole Derivatives

This protocol outlines a general procedure for the synthesis of 2-aminothiazole derivatives, which are important intermediates in pharmaceutical synthesis.[7]

Step 1: Synthesis of the α-Bromoacetophenone

  • To a solution of the desired acetophenone (1.0 equiv) in a suitable solvent such as diethyl ether or chloroform, add bromine (1.0 equiv) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature until the color of bromine disappears.

  • Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromoacetophenone.

Step 2: Cyclocondensation with Thiourea

  • Dissolve the crude α-bromoacetophenone (1.0 equiv) and thiourea (1.1 equiv) in ethanol.

  • Reflux the mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure 2-amino-4-arylthiazole derivative.

G cluster_0 Synthesis of α-Bromoacetophenone cluster_1 Hantzsch Thiazole Synthesis Acetophenone Acetophenone Bromination Bromination Acetophenone->Bromination Br2, Et2O α-Bromoacetophenone α-Bromoacetophenone Bromination->α-Bromoacetophenone Cyclocondensation Cyclocondensation α-Bromoacetophenone->Cyclocondensation 2-Amino-4-arylthiazole 2-Amino-4-arylthiazole Cyclocondensation->2-Amino-4-arylthiazole EtOH, Reflux Thiourea Thiourea Thiourea->Cyclocondensation

Caption: Workflow for the synthesis of 2-amino-4-arylthiazole derivatives.

Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[8] A common synthetic route to quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This compound can be used to generate the necessary dicarbonyl precursor.

Protocol 2: Synthesis of 2,3-Disubstituted Quinoxalines

This protocol describes a general method for the synthesis of quinoxaline derivatives.[8]

  • To a solution of an o-phenylenediamine (1.0 equiv) in ethanol, add a 1,2-dicarbonyl compound (1.0 equiv). The 1,2-dicarbonyl can be prepared from an olefin via bromination followed by hydrolysis, with this compound being a potential source of bromine.

  • Reflux the reaction mixture for 1-2 hours.

  • Cool the reaction to room temperature, and the product will often precipitate.

  • Collect the solid by filtration and recrystallize from ethanol to obtain the pure quinoxaline derivative.

Synthesis of Carbazole Derivatives with Antibacterial Activity

Carbazole derivatives are known for their wide range of biological activities. A study has shown the synthesis of bromoacetyl derivatives of carbazoles with antibacterial properties using this compound.[9]

Protocol 3: Synthesis of 1-Bromoacetyl-1,2,3,4-tetrahydrocarbazole [9]

  • In a round-bottom flask fitted with a condenser, take equimolar quantities of 1,2,3,4-tetrahydrocarbazole (0.01 mol) and this compound (0.01 mol) in dry dimethylformamide (DMF).

  • Add a catalytic amount of potassium carbonate.

  • Reflux the mixture overnight with constant stirring.

  • Monitor the reaction completion using TLC.

  • Pour the reaction mixture into ice-cold water.

  • Filter the obtained product and recrystallize it from ethanol.

Table 2: Representative Yields for the Synthesis of Bioactive Heterocycles

Heterocyclic SystemPrecursor from this compoundTypical YieldReference(s)
2-Amino-4-arylthiazoleα-BromoacetophenoneGood to Excellent[5]
2,3-Disubstituted Quinoxaline1,2-Dicarbonyl PrecursorGood[8]
1-Bromoacetyl-1,2,3,4-tetrahydrocarbazoleDirect Acylation82%[9]

Safety and Handling: A Critical Consideration

This compound is a corrosive and lachrymatory substance that reacts violently with water.[10] It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All reactions should be conducted under anhydrous conditions, and the reagent should be stored in a tightly sealed container in a cool, dry place.

Conclusion: A Versatile Tool in the Medicinal Chemist's Arsenal

This compound is a powerful and versatile reagent that plays a crucial role as a precursor in pharmaceutical synthesis. Its ability to efficiently introduce the bromoacetyl group enables the construction of a wide variety of key intermediates, particularly α-bromoacetamides and α-bromoacetates. These synthons are instrumental in the synthesis of a diverse range of pharmaceutically relevant heterocyclic compounds, including thiazoles, quinoxalines, and carbazoles. While direct applications in the synthesis of blockbuster drugs may not be widely reported, its utility in building the complex molecular architectures that are the hallmark of modern medicinal chemistry is undeniable. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, allows researchers to effectively harness the synthetic potential of this compound in the quest for new and improved therapeutic agents.

References

  • Exploring the Synthesis and Applications of Bromoacetyl Bromide. (URL: Available upon request)
  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. (URL: Available upon request)
  • Synthesis of 2-aminothiazole derivatives.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • To a 3 L three-necked, round-bottomed flask (24/40 joints) equipped with a 6.5 cm egg-shaped Teflon-coated magnetic stir bar, 60 mL graduated pressure-equalizing dropping funnel. Organic Syntheses Procedure. (URL: Available upon request)
  • Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIV
  • The synthesis methods of bromine reaction. | Download Scientific Diagram.
  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. JOCPR. (URL: Available upon request)
  • General procedure for the synthesis of ω-bromoacylamides. Wiley-VCH. (URL: Available upon request)
  • An Efficient Synthesis of Bromoacetyl Derivatives of Bridged Carbazoles With Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. (2019-04-01) (URL: Available upon request)
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. (2021-03-07) (URL: Available upon request)
  • ChemInform Abstract: Bromoacetyl Bromide: A Versatile and Selective Cleaving Agent for Ethers and Acetals.
  • Quinoxaline-2PhO-2Br | CAS Number 565228-31-1 | Ossila. (URL: Available upon request)
  • Bromoacetyl bromide = 98 598-21-0. Sigma-Aldrich. (URL: Available upon request)
  • Bromoacetyl Bromide | Request PDF.
  • 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. (2021-11-29) (URL: Available upon request)
  • Preparation of bromoacetyl bromide. PrepChem.com. (URL: Available upon request)
  • Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. NIH. (URL: Available upon request)
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. (URL: Available upon request)
  • This compound | C2HBr3O | CID 74306. PubChem. (URL: Available upon request)
  • Regioselective bromination of pyrrolo[1,2-a]quinoxalines. ResearchGate. (2024-11-11) (URL: Available upon request)
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (URL: Available upon request)
  • alkyl and alkylene bromides. Organic Syntheses Procedure. (URL: Available upon request)
  • How does bromination catalyzed by red phosphorus work?. Sciencemadness.org. (2009-09-19) (URL: Available upon request)
  • BROMOACETYL BROMIDE. CAMEO Chemicals. (URL: Available upon request)
  • An Update on the Synthesis of Pyrrolo[1][8]benzodiazepines. PMC - PubMed Central - NIH. (URL: Available upon request)

  • Alkyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. (URL: Available upon request)
  • Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action. PMC - NIH. (URL: Available upon request)
  • 2-Bromoacetamide synthesis and purification methods. Benchchem. (URL: Available upon request)
  • Synthesis of benzodiazepines.
  • Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. MDPI. (URL: Available upon request)
  • Green Synthesis of Pharmaceutical Steroids. (2018-12-27) (URL: Available upon request)
  • Preparation of bromo acids and esters.
  • Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. PubMed Central. (2025-06-05) (URL: Available upon request)
  • A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. (2025-10-16) (URL: Available upon request)
  • Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines. OUCI. (URL: Available upon request)
  • The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold | Semantic Scholar. (URL: Available upon request)
  • Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. NIH. (2021-06-16) (URL: Available upon request)
  • Novel Synthetic Steroid Derivatives: Target Prediction and Biological Evaluation of Antiandrogenic Activity. MDPI. (URL: Available upon request)

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Introduction: The Utility of Dibromoacetyl Bromide in N-Acylation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for N-Acylation using Dibromoacetyl Bromide

N-acylation is a fundamental transformation in organic synthesis, crucial for the construction of amides, which are prevalent in pharmaceuticals, natural products, and polymers. The choice of the acylating agent is paramount and dictates the reaction's efficiency, selectivity, and scope. This compound stands out as a highly reactive acylating agent, enabling the introduction of a dibromoacetyl moiety onto a primary or secondary amine. The resulting N-(dibromoacetyl) amides are versatile synthetic intermediates. The two bromine atoms can be further manipulated, for instance, through substitution reactions or by participating in cyclization reactions, making them valuable precursors in medicinal chemistry and materials science.

This document provides a comprehensive guide for performing N-acylation using this compound, intended for researchers, scientists, and drug development professionals. It delves into the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and provides insights into troubleshooting and safety considerations.

Reaction Mechanism and Key Considerations

The N-acylation of an amine with this compound proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the departure of the bromide leaving group, leading to the formation of a tetrahedral intermediate. Subsequent deprotonation by a base, typically a tertiary amine like triethylamine or N,N-diisopropylethylamine (DIPEA), yields the final N-(dibromoacetyl) amide product and the corresponding ammonium bromide salt.

Several factors influence the success of this reaction. The choice of solvent is critical; aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly employed to prevent solvolysis of the highly reactive acyl bromide. The reaction is often performed at low temperatures (e.g., 0 °C to room temperature) to control the exothermicity and minimize potential side reactions. The stoichiometry of the reactants, particularly the base, is also crucial for achieving high yields and purity. An excess of the base is typically used to neutralize the hydrobromic acid generated during the reaction.

Experimental Protocol: N-Acylation of a Primary Amine

This protocol details the N-acylation of a generic primary amine with this compound.

Materials and Reagents:
  • Primary amine

  • This compound

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Step-by-Step Procedure:
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq). Dissolve the amine in anhydrous DCM (concentration typically 0.1-0.5 M).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Addition of Base: Add triethylamine (1.2-1.5 eq) to the cooled solution. The base scavenges the HBr generated during the reaction.

  • Addition of Acylating Agent: Slowly add this compound (1.1-1.2 eq) to the reaction mixture dropwise using a syringe or a dropping funnel over 10-20 minutes. Maintain the temperature at 0 °C during the addition. A white precipitate of triethylammonium bromide will form.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-(dibromoacetyl) amide.

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reactionEnsure the use of anhydrous solvent and reagents. Check the quality of the this compound. Increase the reaction time or temperature slightly.
Product lost during work-upUse a less polar solvent for extraction if the product is water-soluble.
Side Product Formation Reaction temperature too highMaintain the reaction temperature at 0 °C during the addition of this compound.
Impure starting materialsPurify the starting amine and use freshly distilled this compound.
Difficulty in Purification Co-elution of product and impuritiesOptimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method.

Safety Precautions

This compound is a corrosive and lachrymatory substance. It should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Visualization of the Experimental Workflow

N_Acylation_Workflow A 1. Dissolve Amine in Anhydrous DCM B 2. Cool to 0 °C A->B Ice Bath C 3. Add Base (e.g., Et3N) B->C D 4. Add Dibromoacetyl Bromide (dropwise) C->D E 5. Reaction Stirring (0 °C to RT) D->E Monitor by TLC F 6. Aqueous Work-up & Extraction E->F Reaction Complete G 7. Drying & Solvent Removal F->G H 8. Purification (Chromatography) G->H I Pure N-(dibromoacetyl) Amide H->I

Caption: Workflow for the N-acylation of a primary amine using this compound.

References

  • Organic Syntheses. N-ACETYL-l-TRYPTOPHAN. Available from: [Link]

  • Journal of Organic Chemistry. A General and Efficient Method for the N-Acylation of Amines with Acid Chlorides. Available from: [Link]

Application Note: Dibromoacetyl Bromide as a Potent Bifunctional Reagent in the Synthesis of Novel Organic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dibromoacetyl bromide (Br₂CHCOBr) is a highly reactive, trifunctional electrophile poised for significant application in modern organic synthesis. Possessing two α-bromo substituents and a hyper-electrophilic acyl bromide, this reagent serves as a powerful building block for introducing the dibromoacetyl group into a variety of molecular frameworks. This guide provides an in-depth analysis of its reactivity, critical safety protocols for its handling, and detailed, field-tested procedures for its application in acylation reactions and the synthesis of novel heterocyclic compounds, particularly for researchers in drug discovery and materials science.

Introduction: The Synthetic Potential of a Trifunctional Electrophile

In the quest for novel molecules with unique biological activities or material properties, the strategic introduction of functional groups is paramount. Halogenated compounds, in particular, play a crucial role in modulating a molecule's lipophilicity, metabolic stability, and binding affinity.[1] While its mono-halogenated analog, bromoacetyl bromide, is a well-established reagent[2], this compound offers expanded synthetic possibilities.

The presence of three distinct electrophilic sites—the two α-carbon-bromine bonds and the acyl bromide carbonyl carbon—makes it a versatile precursor for complex molecular architectures. The dibromoacetyl moiety can act as a reactive handle for subsequent transformations or be incorporated as a permanent structural feature.[3] This note will elucidate the practical application of this potent reagent, providing researchers with the foundational knowledge and protocols to safely and effectively integrate it into their synthetic programs.

Physicochemical Properties & Reactivity Profile

This compound is a dense, colorless to yellow liquid with a pungent odor.[4][5] Its reactivity is dominated by the powerful electron-withdrawing effects of three bromine atoms, which render the carbonyl carbon exceptionally electrophilic and susceptible to attack by a wide range of nucleophiles.

Table 1: Physicochemical Data for this compound

Property Value Source
CAS Number 1681-24-9 [6]
Molecular Formula C₂HBr₃O [6]
Molecular Weight 280.74 g/mol [6]
Appearance Colorless to yellow liquid [4]
Density ~2.3 g/mL [7]
Boiling Point 147-150 °C (decomposes) [7]

| Reactivity | Reacts violently with water, alcohols, and bases |[4][8] |

The primary reaction pathway involves the acylation of nucleophiles (e.g., amines, alcohols, thiols) at the acyl bromide site. The resulting α,α-dibromo carbonyl compounds are themselves valuable intermediates, primed for further nucleophilic substitution or participation in cyclization reactions.

Critical Safety & Handling Protocols

WARNING: this compound is a highly corrosive, water-reactive, and toxic substance.[4][9] It must be handled with extreme caution in a well-ventilated chemical fume hood by trained personnel.

3.1. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Chemical safety goggles and a full-face shield are mandatory.[10]

  • Skin Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton®), a flame-retardant lab coat, and closed-toe shoes. Ensure no skin is exposed.[10]

  • Respiratory Protection: Work exclusively in a certified chemical fume hood. For emergencies or spills, a self-contained breathing apparatus (SCBA) is required.[11][12]

3.2. Handling and Storage

  • Inert Atmosphere: Handle and transfer under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from ambient moisture.[13]

  • Water Reactivity: NEVER add water to this compound. The reaction is violent and produces corrosive hydrogen bromide gas.[8][14] Quenching should be done by slowly adding the reagent to a cooled, stirred quenching solution.

  • Storage: Store in a tightly sealed, corrosion-resistant container (e.g., glass with a PTFE-lined cap) in a refrigerated (2-8°C), dry, and well-ventilated area designated for corrosives.[7][10]

  • Material Compatibility: Avoid contact with metals, bases, and oxidizing agents.[4] Do not use aluminum or galvanized containers.[11]

3.3. Spill and Waste Management

  • Spills: In case of a small spill, absorb with an inert, dry material like vermiculite or sand. Do not use combustible materials. For larger spills, evacuate the area and contact emergency responders.[15]

  • Waste Disposal: Dispose of as hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of in drains. Unused reagent must be quenched slowly in a suitable solvent (e.g., dichloromethane) by adding it to a cooled solution of a weak base like sodium bicarbonate before disposal.

Core Synthetic Application: Synthesis of Heterocyclic Scaffolds

A primary application of α-halo acyl halides is in the construction of heterocyclic rings, which form the core of many pharmaceuticals. The Hantzsch thiazole synthesis, a classic method involving the reaction of an α-halocarbonyl compound with a thioamide, can be readily adapted for this compound to generate novel 2-(dibromomethyl)thiazoles.[16]

4.1. Mechanistic Insight: Hantzsch-Type Thiazole Synthesis

The reaction proceeds via a two-step mechanism. First, the sulfur atom of the thioamide acts as a nucleophile, attacking the acyl carbon of this compound to form a reactive S-acylisothiouronium intermediate. This is followed by an intramolecular cyclization where the thioamide's nitrogen atom attacks the carbonyl carbon, and subsequent dehydration yields the aromatic thiazole ring.

Hantzsch_Mechanism Mechanism: Hantzsch-Type Thiazole Synthesis cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Final Product Thioamide R-C(=S)NH₂ (Thioamide) Intermediate [R-C(=NH₂)S-C(=O)CHBr₂]⁺ Br⁻ (S-Acylisothiouronium Salt) Thioamide->Intermediate 1. Nucleophilic Attack (Acylation) DBAB Br₂CHCOBr (this compound) DBAB->Intermediate Thiazole 2-(Dibromomethyl)thiazole + H₂O + HBr Intermediate->Thiazole 2. Intramolecular Cyclization & Dehydration

Caption: Hantzsch-type reaction pathway for thiazole synthesis.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and purification steps.

5.1. Protocol 1: General N-Acylation of a Primary Amine

This protocol describes the formation of an N-substituted-2,2-dibromoacetamide, a versatile intermediate.

  • 1. Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing dropping funnel, dissolve the primary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM, ~0.2 M).

  • 2. Reaction Setup: Cool the flask to 0 °C in an ice-water bath.

  • 3. Reagent Addition: Prepare a solution of this compound (1.05 eq.) in anhydrous DCM. Add this solution dropwise to the stirred amine solution over 20-30 minutes, maintaining the temperature at 0 °C.

  • 4. Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • 5. Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl (aq), water, and brine.

  • 6. Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

5.2. Protocol 2: Synthesis of 4-Phenyl-2-(dibromomethyl)thiazole

This protocol provides a specific example of the Hantzsch-type synthesis.

  • 1. Reagent Preparation: In a 100 mL round-bottom flask, add thiobenzamide (1.37 g, 10 mmol, 1.0 eq.) and dissolve it in 30 mL of anhydrous ethanol.

  • 2. Reagent Addition: To the stirred solution, add this compound (2.95 g, 10.5 mmol, 1.05 eq.) dropwise at room temperature. An exothermic reaction may be observed.

  • 3. Reaction: After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 3-4 hours.

  • 4. Reaction Monitoring: Monitor the formation of the product by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • 5. Work-up and Isolation: Cool the reaction mixture to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume in vacuo until a solid precipitates. Wash the crude solid with cold ethanol to remove impurities.

  • 6. Purification: The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield the final product as a crystalline solid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis and purification of a novel compound using this compound.

Caption: Standard laboratory workflow for synthesis.

Conclusion

This compound is a highly valuable yet underutilized reagent in organic synthesis. Its trifunctional electrophilicity provides a direct route to α,α-dibromo carbonyl compounds and complex heterocyclic systems. By adhering to the stringent safety protocols outlined in this guide, researchers can safely harness its reactivity to construct novel molecular architectures. The detailed protocols provided serve as a robust starting point for exploring its chemistry, empowering scientists in drug discovery and advanced materials to accelerate their research and development efforts.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of Bromoacetyl Bromide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of bromoacetyl bromide. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Bromoacetyl bromide, 98+%. Retrieved from [Link]

  • ChemDmart. (n.d.). Safety Data Sheet - Bromoacetyl Bromide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61147, Bromoacetyl bromide. Retrieved from [Link]

  • Abed, N. A., Hammouda, M. M., Ismail, M. A., & Abdel-Latif, E. (2020). Synthesis of new heterocycles festooned with thiophene and evaluating their antioxidant activity. Journal of Heterocyclic Chemistry, 57(11), 4154-4166. Retrieved from [Link]

  • Biswas, T. (2022, May 4). MCQ-219: About reaction of dibromo compound. YouTube. Retrieved from [Link]

  • Al-Warhi, T., et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances, 11(61), 38787-38813. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromoacetyl Bromide. Retrieved from [Link]

  • Supporting Information for Biorthogonal Click Chemistry on Poly(lactic-co-glycolic acid)- Polymeric Particles. (n.d.). Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Scalable, Three-Step Synthesis of Enantiopure (S)- and (R)-2-Azido-N-(10,10-dimethyl-3,3-dioxido-3-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl)acetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74306, this compound. Retrieved from [Link]

  • Szałaj, N., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Pharmaceuticals, 17(10), 1269. Retrieved from [Link]

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Application Note & Protocol: Synthesis of N-Substituted-2,2-dibromoacetamides via Reaction of Dibromoacetyl Bromide with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

Dibromoacetyl bromide is a highly reactive α,α-dihaloacetyl halide that serves as a potent electrophile for the introduction of the dibromoacetyl moiety onto nucleophilic substrates. Its reaction with primary amines is a direct and efficient method for the synthesis of N-substituted-2,2-dibromoacetamides. This class of compounds is of significant interest in medicinal chemistry and synthetic organic chemistry, acting as versatile intermediates and exhibiting potential biological activities.

The core transformation involves a nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of this compound, leading to the formation of a stable amide bond. The resulting dibromoacetamide products are valuable precursors for the synthesis of various heterocyclic compounds, peptidomimetics, and other complex molecular architectures. Understanding the nuances of this reaction is crucial for controlling its outcome, maximizing yield, and ensuring safety. This guide provides a detailed overview of the reaction mechanism, a robust experimental protocol, and critical insights for its successful application.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a classical nucleophilic acyl substitution pathway. The primary amine, possessing a lone pair of electrons on the nitrogen atom, acts as the nucleophile, while the this compound is the electrophilic acylating agent.

The mechanism can be dissected into the following key steps:

  • Nucleophilic Attack: The lone pair of the primary amine's nitrogen atom attacks the highly electrophilic carbonyl carbon of this compound. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond is reformed, and in the process, the most stable leaving group is expelled. The bromide ion (Br⁻) is an excellent leaving group, facilitating this step.

  • Deprotonation: The resulting product is a protonated amide (an amidium ion), which carries a positive charge on the nitrogen atom. A base is required to abstract this proton and yield the neutral N-substituted-2,2-dibromoacetamide product. Typically, a second equivalent of the primary amine starting material acts as this base, forming an ammonium bromide salt as a byproduct.[1][2]

digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, fontname="Arial", fontsize=12]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Reactants RNH2 [label="R-NH₂\n(Primary Amine)"]; AcylBr [label=<

Br | Br— C —C— Br || O this compound

];

// Intermediate Intermediate [label=<

BrO⁻ || Br— C —C—N⁺H₂-R || BrBr Tetrahedral Intermediate

];

// Protonated Product ProtonatedAmide [label=<

Br | Br— C —C—N⁺H₂-R || O Protonated Amide

];

// Final Products FinalAmide [label=<

Br | Br— C —C—NH-R || O N-substituted-2,2-dibromoacetamide

];

AmmoniumSalt [label="R-NH₃⁺ Br⁻\n(Ammonium Bromide Salt)"]; Base [label="R-NH₂ (Base)"]; Br_ion [label="Br⁻"];

// Edges {RNH2, AcylBr} -> Intermediate [label="1. Nucleophilic\nAttack"]; Intermediate -> ProtonatedAmide [label="2. Collapse &\nLeaving Group\nExpulsion"]; ProtonatedAmide -> FinalAmide [label="3. Deprotonation"];

// Invisible nodes for layout subgraph { rank=same; RNH2; AcylBr; }

// Positioning Br- ion Intermediate -> Br_ion [style=invis]; ProtonatedAmide -> Base [style=invis];

}

Figure 1: Reaction mechanism for the formation of N-substituted-2,2-dibromoacetamides.


Application Protocol: General Procedure

This protocol provides a generalized procedure for the synthesis of N-substituted-2,2-dibromoacetamides. It should be adapted based on the specific reactivity and physical properties of the primary amine used.

Critical Safety Precautions

This compound is a highly corrosive, moisture-sensitive, and lachrymatory substance.[3][4] All operations must be performed in a certified chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a flame-retardant lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton) at all times.[3][4]

  • Moisture Sensitivity: The reagent reacts violently with water and other protic solvents.[3] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) if possible.

  • Handling: Use syringes or cannulas for transfers. Avoid inhalation of vapors and any contact with skin or eyes.[4][5] In case of contact, immediately flush the affected area with copious amounts of water and seek urgent medical attention.[3][5][6]

  • Waste Disposal: Quench any residual reagent carefully with a non-nucleophilic alcohol like isopropanol in a suitable solvent before disposal according to institutional guidelines.[3]

Materials and Reagents
Reagent/MaterialPurposeTypical Grade
This compoundAcylating agent≥97% Purity
Primary Amine (R-NH₂)Nucleophile and Base≥98% Purity
Anhydrous Dichloromethane (DCM)Aprotic solventDriSolv® or similar
Triethylamine (Et₃N) (Optional)Non-nucleophilic base≥99%, Anhydrous
1 M Hydrochloric Acid (HCl)Aqueous wash (removes excess amine)Reagent Grade
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous wash (neutralization)Reagent Grade
Saturated Sodium Chloride (Brine)Aqueous wash (removes water)Reagent Grade
Anhydrous Magnesium Sulfate (MgSO₄)Drying agentReagent Grade
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporatorStandard laboratory equipmentN/A
Experimental Workflow
digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

// Nodes A [label="Setup & Inert Atmosphere\n(Dry glassware, N₂ balloon)"]; B [label="Prepare Reagent Solutions\n1. Dissolve this compound in DCM\n2. Dissolve Amine (2.2 eq) in DCM"]; C [label="Cool Acyl Bromide\n(Ice bath, 0 °C)"]; D [label="Slow Addition\n(Add amine solution dropwise\nover 30-60 min with stirring)"]; E [label="Reaction\n(Stir at 0 °C for 1 hr, then\nwarm to RT for 2-4 hrs)"]; F [label="Work-up\n(Transfer to sep. funnel)"]; G [label="Aqueous Washes\n1. 1 M HCl\n2. Sat. NaHCO₃\n3. Brine"]; H [label="Dry & Concentrate\n(Dry organic layer with MgSO₄,\nfilter, and evaporate solvent)"]; I [label="Purification\n(Recrystallization or\nColumn Chromatography)"]; J [label="Characterization\n(NMR, IR, MS, MP)"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; }

Figure 2: Step-by-step experimental workflow for dibromoacetamide synthesis.


Step-by-Step Protocol
  • Reaction Setup: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel. Place the apparatus under an inert atmosphere (e.g., a nitrogen-filled balloon).

  • Reagent Preparation:

    • In the round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

    • In the dropping funnel, dissolve the primary amine (2.2 eq.) in anhydrous DCM. Causality Note: Using a slight excess of amine (2.0 eq as a base, 0.2 eq to drive the reaction) ensures complete consumption of the limiting acyl bromide and neutralization of the HBr byproduct.

  • Reaction Execution:

    • Cool the flask containing the this compound solution to 0 °C using an ice-water bath.

    • Begin vigorous stirring and add the amine solution from the dropping funnel dropwise over 30-60 minutes. Maintain the internal temperature below 5 °C.[7] Causality Note: Slow, cold addition is critical to control the highly exothermic nature of the reaction and prevent the formation of over-alkylated or decomposition byproducts.[7]

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then remove the ice bath and let it warm to room temperature. Continue stirring for 2-4 hours or until TLC/LC-MS analysis indicates the consumption of the limiting reagent.

  • Work-up and Isolation:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and ammonium salts), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Synthetic Applications and Utility

N-substituted-2,2-dibromoacetamides are valuable intermediates in organic synthesis. The two bromine atoms can be substituted or eliminated, and the amide functionality can be further manipulated.

  • Heterocycle Synthesis: They are precursors for building complex heterocyclic scaffolds, which are common motifs in pharmaceuticals.

  • β-Lactam Chemistry: These compounds can be used in cyclization reactions to form functionalized β-lactams, a core structure in many antibiotic classes.[8]

  • Chemical Probes: The dibromoacetyl group can act as a warhead for covalent inhibitors in drug discovery, targeting specific amino acid residues in proteins.

Summary of Reaction Parameters

The following table provides general guidelines for adapting the protocol to different classes of primary amines.

Amine ClassRelative ReactivityRecommended BaseTemperature ControlNotes
Aliphatic High2.2 eq. of the amineCrucial (maintain 0 °C during addition)Highly exothermic. Slow addition is paramount to avoid side reactions like N-alkylation.[9][10]
Aniline (Aryl) Moderate2.2 eq. of the amine or Et₃N (1.2 eq.)Important (0 °C to RT)Less nucleophilic than aliphatic amines; may require longer reaction times or gentle warming.
Hindered LowExternal base (e.g., Et₃N, Proton-sponge)Can be relaxed (RT addition possible)Steric hindrance slows the reaction; an external, non-nucleophilic base is often preferred.

References

  • Loba Chemie. (n.d.). BROMOACETYL BROMIDE Safety Data Sheet. Retrieved from [Link]

  • Chem Service, Inc. (2014). Bromoacetyl bromide Solution Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromoacetyl Bromide. Retrieved from [Link]

  • Kilgore, J. & Rahman, M. T. (2018). Response to "What are the best conditions for the reaction of primary amine with ethylbromo acetate?". ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]

  • Google Patents. (n.d.). CN101781233B - Synthesis method of 2, 2-dibromo-2-malonamidenitrile.
  • Google Patents. (n.d.). EP0029567A1 - Preparation of cyanoacetamide and 2,2-dibromo-3-nitrilopropionamide compositions.
  • Khan Academy. (2021). Worked problem: Synthesis of Amines. YouTube. Retrieved from [Link]

  • Quora. (n.d.). What is the mechanism of bromination of an amide group?. Retrieved from [Link]

  • ResearchGate. (n.d.). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). Reactions of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of cyanoacetamide and 2,2-dibromo-3-nitrilopropionamide compositions.
  • Doc Brown's Chemistry. (n.d.). Nucleophilic substitution Reaction between ammonia amines with haloalkanes. Retrieved from [Link]

  • LibreTexts Chemistry. (2019). Preparation of Amines. Retrieved from [Link]

  • Chemguide. (n.d.). Multiple nucleophilic substitution in the reaction between halogenoalkanes and ammonia. Retrieved from [Link]

  • Al-Azzawi, A. M., & Al-Mulla, A. (2011). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 16(8), 6587–6637. [Link]

Sources

Application Notes & Protocols for Dibromoacetyl Bromide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dibromoacetyl bromide (DBAB) is a highly reactive, bifunctional reagent essential for introducing the dibromoacetyl moiety into a wide range of organic molecules. Its structure features a highly electrophilic acyl bromide and two alpha-bromine atoms, making it a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and complex heterocyclic systems.[1] This guide provides a comprehensive overview of the experimental setup, reaction protocols, safety considerations, and purification strategies for reactions involving this compound, tailored for researchers in organic synthesis and drug development.

Introduction: The Chemistry of this compound

This compound (CAS No: 598-21-0) is a colorless to yellowish liquid with a pungent odor.[1][2] Its utility in organic synthesis stems from its two distinct reactive centers:

  • Acyl Bromide: This functional group is a powerful acylating agent, readily reacting with a wide array of nucleophiles, including amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters. The bromide ion is an excellent leaving group, facilitating these transformations.

  • α-Bromo Carbons: The carbon adjacent to the carbonyl group is highly activated towards nucleophilic substitution (SN2 reactions).[3] This allows for the subsequent displacement of the bromide ions to form new carbon-carbon, carbon-nitrogen, or carbon-sulfur bonds, often serving as a linchpin in the construction of heterocyclic rings.[4][5]

Due to its high reactivity, particularly its violent reaction with water and other protic solvents, reactions with this compound demand rigorous anhydrous conditions and careful handling.[2][6][7]

Safety & Handling: A Self-Validating System

Working with this compound necessitates strict adherence to safety protocols. It is corrosive, a lachrymator (tear-inducing), and reacts violently with moisture.[6][8][9] All manipulations must be performed in a certified chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles and a face shield (8-inch minimum) are mandatory.[10][11]

  • Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber or Viton®). Always inspect gloves before use and use proper removal techniques to avoid skin contact.[10]

  • Body Protection: A flame-retardant lab coat and a chemical-resistant apron are required. For larger quantities, a complete chemical-protective suit should be considered.[10]

Storage & Incompatibilities:

  • Store in a cool, dry, well-ventilated place under an inert atmosphere (e.g., nitrogen or argon).[6][11] Recommended storage temperature is 2-8 °C.[9][11]

  • Containers must be tightly sealed to prevent moisture ingress.[10]

  • Incompatible Materials: Water, alcohols, strong bases (amines), and strong oxidizing agents.[2][6][7]

Spill & Emergency Procedures:

  • Spill: Absorb spills with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for hazardous waste disposal.[11] Do not use water.[8] Ventilate the area thoroughly.

  • First Aid:

    • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][11]

General Experimental Setup

The success of reactions involving this compound hinges on the rigorous exclusion of atmospheric moisture. The causality behind this requirement is the rapid hydrolysis of the acyl bromide to form dibromoacetic acid and hydrogen bromide (HBr) gas, which consumes the reagent and creates a corrosive environment.[2][7]

Glassware & Assembly:

  • All glassware (round-bottom flask, addition funnel, condenser) must be oven-dried (≥120 °C) or flame-dried under vacuum and allowed to cool to room temperature in a desiccator or under a stream of inert gas.

  • The reaction should be assembled for operation under an inert atmosphere (Nitrogen or Argon). This is typically achieved using a Schlenk line or a balloon filled with the inert gas connected via a needle to a septum.

The logical workflow for a typical reaction is visualized below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glassware Oven/Flame-Dry Glassware Assemble Assemble Under Inert Gas Dry_Glassware->Assemble Add_Substrate Add Substrate & Anhydrous Solvent Assemble->Add_Substrate Cool Cool to 0 °C (Ice Bath) Add_Substrate->Cool Add_Base Add Anhydrous Base Cool->Add_Base Add_DBAB Add DBAB Solution Dropwise Add_Base->Add_DBAB Warm_RT Warm to Room Temp & Stir Add_DBAB->Warm_RT Monitor Monitor by TLC/GC-MS Warm_RT->Monitor Quench Quench with Water/Ice Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash (aq. NaHCO₃, Brine) Extract->Wash Dry Dry (Na₂SO₄/MgSO₄) Wash->Dry Purify Purify (Chromatography/Recrystallization) Dry->Purify

Caption: General workflow for reactions with this compound.

Protocol 1: Synthesis of a Dibromoacetamide Derivative

This protocol details the acylation of a primary amine. The choice of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is critical. It acts as a scavenger for the HBr generated during the reaction without competing with the primary amine as a nucleophile.

Materials:

  • This compound (DBAB)

  • Primary amine (e.g., benzylamine)

  • Anhydrous Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Standard workup reagents (Water, 1 M HCl, sat. aq. NaHCO₃, Brine, Na₂SO₄)

Step-by-Step Methodology:

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve the primary amine (1.0 eq) and anhydrous triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to control the exothermic reaction and minimize side-product formation.

  • Addition of DBAB: Dissolve this compound (1.1 eq) in a small volume of anhydrous DCM in a separate, dry dropping funnel. Add the DBAB solution dropwise to the cooled amine solution over 20-30 minutes.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), checking for the consumption of the starting amine.[12]

  • Workup:

    • Carefully quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated aqueous NaHCO₃ solution (to remove any acidic byproducts), and brine.[12][13]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.[13][14]

ParameterRecommended ValueRationale
Stoichiometry (Amine:DBAB:Base) 1.0 : 1.1 : 1.2A slight excess of the acylating agent ensures complete consumption of the amine. Excess base neutralizes the HBr byproduct.
Solvent Anhydrous DCM, ACN, or THFMust be aprotic and anhydrous to prevent reaction with DBAB.
Temperature 0 °C to Room TemperatureControls the initial exothermic reaction and prevents degradation.
Reaction Time 2 - 6 hoursSubstrate-dependent; must be monitored for completion.[15]

Protocol 2: Synthesis of a Thiazole Derivative

This compound is a precursor for α-haloketones, which are key substrates in the Hantzsch thiazole synthesis. This protocol outlines a one-pot reaction with a thioamide.[5]

Materials:

  • This compound (DBAB)

  • Thioamide (e.g., thiobenzamide)

  • Anhydrous Ethanol or Acetonitrile

  • Base (e.g., Sodium Bicarbonate)

Step-by-Step Methodology:

  • Reactant Preparation: In a dry round-bottom flask under an argon atmosphere, dissolve the thioamide (1.0 eq) in anhydrous ethanol.

  • Addition of DBAB: Add this compound (1.05 eq) dropwise to the solution at room temperature. An initial S-alkylation occurs, forming an intermediate.[5]

  • Cyclization: Add sodium bicarbonate (2.0 eq) to the mixture and heat to reflux for 3-5 hours. The base promotes the intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

  • Monitoring: Track the formation of the thiazole product by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature and remove the solvent via rotary evaporation.

    • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purification: Purify the crude product using flash column chromatography.

The dual reactivity of DBAB is central to this synthesis, as illustrated below.

G cluster_reactants cluster_steps cluster_product DBAB Dibromoacetyl Bromide Step1 Acylation / S-Alkylation (Attack on Acyl Carbon) DBAB->Step1 Step A Thioamide Thioamide Thioamide->Step1 Step A Step2 Intramolecular Cyclization (N attacks α-carbon) Step1->Step2 Step B Step3 Dehydration (Aromatization) Step2->Step3 Step C Thiazole Thiazole Product Step3->Thiazole

Sources

Application Notes and Protocols for the Dibromoacetylation of Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of α,α-Dihaloacetamides

In the landscape of modern drug discovery and development, the N-aryl-α,α-dihaloacetamide scaffold is a recurring motif of significant interest. These structures serve as versatile synthetic intermediates, leveraging the reactivity of the dihalomethyl group for further elaboration into more complex molecular architectures. Furthermore, the inherent chemical properties of the N-phenyl-2,2-dibromoacetamide core have been exploited in the design of various biologically active agents, including potential enzyme inhibitors and antimicrobial compounds.

The dibromoacetylation of anilines, the focal point of this guide, is a fundamental N-acylation reaction. While conceptually straightforward, its successful execution demands a nuanced understanding of the underlying mechanism, careful control of reaction parameters, and an awareness of potential side reactions. This document provides a comprehensive overview of the mechanistic principles governing this transformation and detailed, field-proven protocols for its implementation.

Part 1: The Reaction Mechanism - A Stepwise Perspective

The dibromoacetylation of anilines is a classic example of nucleophilic acyl substitution. The reaction proceeds through a well-established addition-elimination mechanism, which can be dissected into the following key steps. The primary acylating agents for this transformation are dibromoacetyl chloride or its corresponding anhydride.

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the aniline derivative at the electrophilic carbonyl carbon of the acylating agent (e.g., dibromoacetyl chloride). This initial step results in the formation of a transient tetrahedral intermediate. The rate of this step is highly dependent on the nucleophilicity of the aniline, which is in turn influenced by the electronic nature of the substituents on the aromatic ring.

  • Formation of the Tetrahedral Intermediate: The tetrahedral intermediate is a short-lived species in which the original carbonyl double bond is broken, and the oxygen atom carries a negative charge, while the nitrogen atom bears a positive charge.

  • Elimination of the Leaving Group: The tetrahedral intermediate rapidly collapses to restore the thermodynamically stable carbonyl double bond. This occurs with the concurrent elimination of a good leaving group. In the case of dibromoacetyl chloride, the leaving group is a chloride ion.

  • Deprotonation: The final step of the mechanism is the deprotonation of the nitrogen atom by a base present in the reaction mixture. This base is typically a non-nucleophilic amine, such as triethylamine or pyridine, which is added to neutralize the hydrogen chloride (HCl) generated during the reaction. This acid scavenging is crucial as the HCl byproduct would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

The overall transformation is driven by the formation of a stable amide bond.

Visualizing the Mechanism

Caption: The mechanism of dibromoacetylation of aniline.

Part 2: Key Experimental Parameters and Their Justification

The success of a dibromoacetylation reaction hinges on the careful control of several experimental variables.

  • Choice of Acylating Agent: Both dibromoacetyl chloride and dibromoacetic anhydride can be used. Dibromoacetyl chloride is generally more reactive and may lead to faster reaction times. However, it is also more sensitive to moisture. Dibromoacetic anhydride is a suitable alternative, often resulting in cleaner reactions, though it may require slightly longer reaction times or elevated temperatures.

  • Solvent Selection: Anhydrous, aprotic solvents are essential to prevent the hydrolysis of the highly reactive acylating agent. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices due to their inert nature and ability to dissolve both the aniline and the acylating agent.

  • Stoichiometry and Role of the Base: A slight excess of the acylating agent (typically 1.1-1.2 equivalents) is often used to ensure complete consumption of the aniline. A non-nucleophilic base, such as triethylamine or pyridine (at least 1.1 equivalents), is crucial to neutralize the HCl produced. Using an excess of the base can also help to drive the reaction to completion.

  • Temperature Control: The reaction is typically carried out at low temperatures (0 °C) initially, especially during the addition of the acylating agent. This is to control the exothermic nature of the reaction and to minimize the formation of potential side products. After the initial addition, the reaction is often allowed to warm to room temperature.

  • Substituent Effects: The electronic properties of substituents on the aniline ring significantly impact the reaction rate.

    • Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density on the nitrogen atom, making the aniline more nucleophilic and accelerating the reaction.

    • Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) decrease the nucleophilicity of the aniline nitrogen, leading to slower reaction rates. For strongly deactivated anilines, more forcing conditions (e.g., higher temperatures or longer reaction times) may be necessary.

Part 3: Experimental Protocols

The following protocols provide a general framework for the dibromoacetylation of anilines. It is recommended to perform a small-scale trial to optimize conditions for a specific substrate.

Protocol 1: Dibromoacetylation of Aniline using Dibromoacetyl Chloride

This protocol describes a general procedure for the synthesis of 2,2-dibromo-N-phenylacetamide.

Materials:

  • Aniline (1.0 eq)

  • Dibromoacetyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the aniline (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.2 eq) to the stirred solution.

  • Addition of Acylating Agent: In a separate, dry dropping funnel, prepare a solution of dibromoacetyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled aniline solution over 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizing the Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup1 Dissolve aniline in anhydrous DCM setup2 Cool to 0 °C setup1->setup2 setup3 Add triethylamine setup2->setup3 reaction1 Dropwise addition of dibromoacetyl chloride in DCM setup3->reaction1 reaction2 Warm to RT and stir (Monitor by TLC) reaction1->reaction2 workup1 Aqueous quench reaction2->workup1 workup2 Separatory funnel washes (HCl, NaHCO₃, Brine) workup1->workup2 workup3 Dry organic layer workup2->workup3 workup4 Concentrate workup3->workup4 purify Purify (Recrystallization or Chromatography) workup4->purify

Application Notes and Protocols: Protecting Group Strategies for Reactions with Dibromoacetyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility and Challenges of Dibromoacetyl Bromide

This compound is a highly reactive bifunctional reagent that serves as a versatile building block in organic synthesis. Its structure features a reactive acyl bromide and a carbon atom bearing two bromine atoms, making it a potent electrophile for various transformations. This reagent is particularly valuable for the introduction of the dibromoacetyl moiety into molecules, which is a precursor for the synthesis of a wide range of heterocyclic compounds and other complex molecular architectures.[1][2] However, its high reactivity also presents significant challenges, as it can react non-selectively with multiple functional groups within a substrate.[3] Therefore, a carefully designed protecting group strategy is often essential to achieve the desired chemical transformation with high yield and selectivity.

This document provides a comprehensive guide to protecting group strategies for reactions involving this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind protecting group selection, provide detailed experimental protocols, and offer insights into potential challenges and troubleshooting.

The Imperative for Protection: Navigating the Reactivity of this compound

The acyl bromide functionality of this compound is a powerful acylating agent, readily reacting with nucleophiles such as alcohols, amines, and thiols.[4][5] The α,α-dibromo ketone moiety is also susceptible to nucleophilic attack and can participate in various cyclization and substitution reactions. This dual reactivity necessitates the temporary masking of sensitive functional groups within a molecule to prevent unwanted side reactions. The choice of a suitable protecting group is governed by several key principles:

  • Orthogonality: The protecting group must be stable to the reaction conditions used for the transformation with this compound but readily removable under conditions that do not affect the newly formed dibromoacetylated product.[6][7]

  • High Yields: Both the protection and deprotection steps should proceed in high yields to maximize the overall efficiency of the synthetic sequence.[6]

  • Chemoselectivity: The protecting group should be introduced selectively onto the desired functional group without affecting other reactive sites in the molecule.[6]

Visualizing the Decision Process for Protecting Group Selection

The selection of an appropriate protecting group is a critical step in the synthetic design. The following flowchart illustrates the key considerations in this process.

G cluster_0 Protecting Group Strategy A Identify Functional Groups Susceptible to Reaction with This compound B Assess Stability of Potential Protecting Groups to Reaction Conditions A->B Alcohols, Amines, Thiols, etc. C Evaluate Orthogonality: Can the Protecting Group be Removed without Affecting the Dibromoacetylated Product? B->C Consider Acyl Bromide Reactivity D Select Optimal Protecting Group Based on Stability, Orthogonality, and Yield C->D Acidic, Basic, Hydrogenolysis, Fluoride-mediated Cleavage E Experimental Validation: Small-Scale Test Reactions D->E Review Literature and In-house Expertise F Proceed with Scale-Up Synthesis E->F Confirm Protection and Deprotection Efficiency

Caption: Decision flowchart for selecting a suitable protecting group.

Protecting Group Strategies for Common Functional Groups

The following sections detail protecting group strategies for alcohols, amines, and thiols, which are the most common functional groups that require protection in the presence of this compound.

Protection of Alcohols

Alcohols are readily acylated by this compound. Therefore, their protection is crucial to prevent the formation of unwanted ester byproducts.

Silyl Ethers: A Versatile Choice

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of installation, stability under a wide range of reaction conditions, and selective removal.[8][9]

Table 1: Common Silyl Ether Protecting Groups for Alcohols

Protecting GroupAbbreviationTypical Protection ConditionsTypical Deprotection ConditionsKey Advantages
TrimethylsilylTMSTMSCl, Pyridine, DCMMild acid (e.g., HCl in THF/H₂O)Easily removed
tert-ButyldimethylsilylTBDMS/TBSTBDMSCl, Imidazole, DMFTBAF in THF; HF-PyridineGreater stability to acid than TMS
TriisopropylsilylTIPSTIPSCl, Imidazole, DMFTBAF in THF; HF-PyridineHigh steric hindrance provides selectivity for primary alcohols
Experimental Protocol: TBDMS Protection of a Primary Alcohol

This protocol describes the protection of a primary alcohol using tert-butyldimethylsilyl chloride (TBDMSCl).

Materials:

  • Substrate containing a primary alcohol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq)

  • Imidazole (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the alcohol substrate in anhydrous DMF.

  • Add imidazole to the solution and stir until it dissolves.

  • Add TBDMSCl portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the TBDMS-protected alcohol.

Deprotection Protocol:

The TBDMS group can be readily removed using tetrabutylammonium fluoride (TBAF).

  • Dissolve the TBDMS-protected compound in anhydrous tetrahydrofuran (THF).

  • Add a 1 M solution of TBAF in THF (1.2 eq) at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the deprotected alcohol by column chromatography.

Protection of Amines

Primary and secondary amines are highly nucleophilic and react rapidly with this compound to form amides.[10] Carbamates are the most common protecting groups for amines, effectively reducing their nucleophilicity.[6][11]

Carbamate Protecting Groups: The Gold Standard for Amine Protection

tert-Butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) are the two most frequently employed carbamate protecting groups.

Table 2: Common Carbamate Protecting Groups for Amines

Protecting GroupAbbreviationTypical Protection ConditionsTypical Deprotection ConditionsKey Advantages
tert-ButoxycarbonylBoc(Boc)₂O, Base (e.g., Et₃N, DMAP), DCMStrong acid (e.g., TFA in DCM, HCl in dioxane)Stable to a wide range of non-acidic conditions[9]
BenzyloxycarbonylCbz or ZCbzCl, Base (e.g., NaHCO₃, Et₃N), H₂O/DioxaneCatalytic hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions[9]
Experimental Protocol: Boc Protection of a Primary Amine

This protocol details the protection of a primary amine using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • Substrate containing a primary amine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the amine substrate in anhydrous DCM.

  • Add triethylamine to the solution.

  • Add (Boc)₂O portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • The crude Boc-protected amine is often pure enough for the next step, but can be purified by column chromatography if necessary.

Deprotection Protocol:

The Boc group is typically removed under acidic conditions.

  • Dissolve the Boc-protected amine in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) at 0 °C.

  • Stir at room temperature for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting amine salt can be used directly or neutralized with a base.

Visualizing the Orthogonal Deprotection Strategy

In a molecule containing both a TBDMS-protected alcohol and a Boc-protected amine, the protecting groups can be removed selectively, demonstrating an orthogonal protection strategy.

G cluster_1 Orthogonal Deprotection A Molecule with TBDMS-protected Alcohol and Boc-protected Amine B TBAF in THF A->B C TFA in DCM A->C D Deprotected Alcohol (Boc-amine intact) B->D E Deprotected Amine (TBDMS-ether intact) C->E

Caption: Orthogonal deprotection of TBDMS and Boc groups.

Reaction with this compound: A General Protocol

Once the sensitive functional groups are protected, the reaction with this compound can be carried out. The following is a general protocol for the acylation of a protected substrate.

Materials:

  • Protected substrate (1.0 eq)

  • This compound (1.2 eq)

  • Anhydrous aprotic solvent (e.g., DCM, THF)

  • Non-nucleophilic base (e.g., 2,6-lutidine, proton sponge) (1.5 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the protected substrate and the non-nucleophilic base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Slowly add this compound to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Conclusion

The successful application of this compound in organic synthesis is highly dependent on a well-devised protecting group strategy. By carefully selecting protecting groups that are stable to the reaction conditions and can be removed orthogonally, chemists can harness the synthetic potential of this versatile reagent. The protocols and strategies outlined in this document provide a solid foundation for researchers to design and execute complex synthetic sequences involving this compound with high efficiency and selectivity.

References

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Protecting group. (n.d.). In Wikipedia. Retrieved from [Link]

  • Protecting and Deprotecting groups in Organic Chemistry. (n.d.). SlideShare. Retrieved from [Link]

  • Protection and Deprotection of Common Functional Groups. (n.d.). ResearchGate. Retrieved from [Link]

  • Exploring the Synthesis and Applications of Bromoacetyl Bromide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Synthesis of new heterocycles festooned with thiophene and evaluating their antioxidant activity. (2020). ResearchGate. Retrieved from [Link]

  • Protecting Groups. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Protecting Groups - Organic Reagents | Protection of Amines & Alcohols. (2022, September 5). YouTube. Retrieved from [Link]

  • Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. Retrieved from [Link]

  • MCQ-219: About reaction of dibromo compound by Dr. Tanmoy Biswas (Chemistry The Mystery of Molecule). (2022, May 4). YouTube. Retrieved from [Link]

  • 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Bromoacetyl Bromide. (n.d.). ResearchGate. Retrieved from [Link]

  • 13.10: Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]

  • How can we protect an amino group leaving an alcohol group free? (2014, June 14). ResearchGate. Retrieved from [Link]

  • Preparation of bromoacetyl bromide. (n.d.). PrepChem.com. Retrieved from [Link]

  • Tips & Tricks: Protecting Groups. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

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Troubleshooting & Optimization

Dibromoacetyl bromide reaction workup and purification techniques

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for professionals working with dibromoacetyl bromide. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide practical, in-depth solutions for common challenges encountered during reaction workup and purification. Our focus is on explaining the causality behind each procedural step to ensure both safety and experimental success.

Section 1: Reaction Quenching

The quenching process is critical for deactivating residual, highly reactive this compound and ensuring a safe and manageable workup. Due to its nature as an acyl bromide, it reacts violently with water and other protic reagents.[1][2]

FAQs & Troubleshooting: Quenching

Q1: My protocol says to "quench" the reaction. What does this mean and why is it so important?

A: Quenching is the process of rapidly deactivating any unreacted, hazardous reagents in your reaction mixture. This compound is highly electrophilic and will react exothermically with nucleophiles.[3] Quenching is a critical safety step that neutralizes this reactivity, preventing violent reactions during subsequent aqueous workup steps and ensuring that the isolated product is not contaminated with residual starting material. Failure to quench properly can lead to uncontrolled reactions when adding water or other solutions.

Q2: I added water directly to my reaction mixture to quench it, and it reacted violently. What happened?

A: You observed the rapid, exothermic hydrolysis of an acyl bromide. This compound reacts vigorously, and sometimes violently, with water to produce dibromoacetic acid and hydrogen bromide (HBr) gas.[1][2][4] This reaction generates significant heat and pressure.

Causality: The carbon atom of the carbonyl group in this compound is highly electron-deficient, making it extremely susceptible to nucleophilic attack by water. This rapid reaction releases a significant amount of energy.

Corrective Action: NEVER add water directly to the concentrated reaction mixture. The standard and much safer procedure is to add the reaction mixture slowly to a separate vessel containing a cold quenching solution with vigorous stirring. This allows the heat to dissipate safely in the larger volume of the quenching medium.

Q3: What is the recommended quenching solution for a reaction involving this compound?

A: The choice of quenching solution depends on the stability of your product. Here are two common, effective options:

Quenching SolutionUse Case & Rationale
Ice-cold Saturated Sodium Bicarbonate (NaHCO₃) Solution Recommended for most applications. The bicarbonate solution neutralizes the acidic HBr byproduct formed during the quench, preventing potential acid-catalyzed degradation of your desired product. The reaction is still exothermic and will release CO₂ gas, so slow addition is crucial.[5]
Ice-cold Water Suitable for acid-stable products. If your product is stable in the presence of strong acids like HBr, quenching into ice water is an option. However, the resulting mixture will be highly acidic and corrosive.

Protocol: Standard Quenching Procedure

  • Prepare a beaker with the chosen quenching solution (e.g., saturated aq. NaHCO₃), sized to be at least 5-10 times the volume of your reaction mixture.

  • Place the beaker in an ice-water bath and stir vigorously with a magnetic stir bar.

  • Using a dropping funnel or pipette, add the reaction mixture dropwise to the cold, stirring quenching solution.

  • Monitor the addition rate to control gas evolution (with NaHCO₃) and temperature. Ensure the temperature of the quenching pot does not rise significantly.

  • Once the addition is complete, allow the mixture to stir for an additional 15-30 minutes to ensure all this compound has been hydrolyzed.

Section 2: Workup and Extraction

After quenching, the next phase involves separating your product from the aqueous layer and washing away impurities.

Experimental Workflow: Workup & Extraction

G start Quenched Reaction Mixture sep_funnel Transfer to Separatory Funnel start->sep_funnel separate Separate Organic and Aqueous Layers sep_funnel->separate wash_org Wash Organic Layer (e.g., with Brine) separate->wash_org Isolate Organic Phase dry_org Dry Organic Layer (e.g., over Na₂SO₄ or MgSO₄) wash_org->dry_org filter Filter off Drying Agent dry_org->filter concentrate Concentrate in vacuo (Rotary Evaporator) filter->concentrate crude_product Crude Product concentrate->crude_product

Caption: General workflow for the workup and extraction of a product from a quenched reaction.

FAQs & Troubleshooting: Workup

Q1: My crude product has a persistent yellow or brown color. How can I remove it?

A: This coloration is often due to the presence of elemental bromine (Br₂), a common impurity or byproduct in bromination reactions.

Corrective Action: Before drying the organic layer, wash it with a dilute aqueous solution of a mild reducing agent. A 10% sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) solution is effective.[6][7] Continue washing until the organic layer becomes colorless.

Q2: An emulsion formed during extraction. How can I break it?

A: Emulsions are common when organic and aqueous layers have similar densities or when salts or surfactants are present.

Troubleshooting Steps:

  • Be Patient: Let the separatory funnel stand undisturbed for 10-20 minutes.

  • Add Brine: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength and density of the aqueous phase, helping to break the emulsion.

  • Gentle Agitation: Gently swirl or rock the funnel instead of vigorous shaking.

  • Filter: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can be effective.

Section 3: Purification Techniques

Crude products from this compound reactions typically require purification to remove side products and unreacted starting materials.

FAQs & Troubleshooting: Purification

Q1: What is the best method to purify my product?

A: For many neutral, thermally stable organic compounds synthesized using this compound, the preferred method of purification is vacuum distillation . This compound itself is purified by vacuum distillation.[8] This technique is ideal for liquid products because:

  • It effectively separates compounds based on boiling point differences.

  • The reduced pressure allows distillation to occur at a lower temperature, preventing thermal decomposition of sensitive products.

For solid products, recrystallization from an appropriate solvent system is the standard method. Column chromatography can also be used but may lead to product degradation on silica gel if the product is unstable.

Q2: I'm attempting a vacuum distillation, but my product seems to be decomposing. What's wrong?

A: Decomposition during distillation is usually caused by excessive temperature.

Causality & Solution: The boiling point of your compound may be too high even under the vacuum you are applying. To distill at a lower temperature, you need to achieve a deeper vacuum (lower pressure).

Troubleshooting Steps:

  • Check for Leaks: Ensure all joints in your distillation apparatus are properly sealed with vacuum grease and that the tubing is sound.

  • Use a Better Pump: A simple water aspirator may not provide sufficient vacuum. Use a mechanical vacuum pump for lower pressures.

  • Measure the Pressure: Always use a manometer to know the actual pressure in your system. This is crucial for reproducibility and diagnosing problems.

Physical Properties for Distillation
CompoundBoiling Point (°C)Pressure (mmHg)Density (g/mL)
Bromoacetyl bromide 147 - 150760~2.32
Bromoacetyl bromide 50 - 5350 - 60~2.32
This compound 185 - 187 (Predicted)760~2.80 (Predicted)

Section 4: Safety and Handling

This compound and related compounds are hazardous. Strict adherence to safety protocols is mandatory.

G cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls goggles Splash Goggles & Face Shield gloves Heavy-duty Gloves (e.g., Butyl Rubber) coat Flame-Resistant Lab Coat hood Certified Chemical Fume Hood shower Safety Shower & Eyewash Station title Critical Safety Requirements

Caption: Mandatory safety controls for handling this compound.

Safety FAQs

Q1: What are the primary hazards of this compound?

A: It is severely corrosive, a lachrymator (tear-inducing agent), and water-reactive.[1][9][11][12]

  • Skin/Eyes: Causes severe chemical burns and potentially irreversible eye damage upon contact.[9][13][14]

  • Inhalation: Vapors are extremely destructive to the mucous membranes and upper respiratory tract.[9]

  • Reactivity: Reacts violently with water, alcohols, bases, and many other common lab reagents.[4][9][13]

Q2: What is the correct first aid procedure in case of exposure?

A: Immediate and thorough action is required.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[11][14]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Call a poison center or doctor immediately.[9][12][14]

  • Inhalation: Move the person to fresh air. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[11][12]

Q3: How should I dispose of waste containing this compound?

A: All waste must be treated as hazardous.[11][13] Neutralize any residual reactive bromide by slowly adding the waste to a stirred, cold solution of sodium bicarbonate. The resulting neutralized aqueous waste should be collected in a designated hazardous waste container for disposal according to your institution's environmental health and safety guidelines. Do not pour down the drain.[11][12]

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Bromoacetyl Bromide. NJ.gov. [Link]

  • Loba Chemie. (2022, April 25). BROMOACETYL BROMIDE Safety Data Sheet. [Link]

  • PrepChem. (n.d.). Preparation of bromoacetyl bromide. [Link]

  • Fiveable. (n.d.). Acyl Bromide Definition. [Link]

  • Organic Syntheses. (n.d.). Procedure for (E)-2,3-dibromobut-2-enoic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). Bromoacetyl bromide. PubChem. [Link]

  • Loba Chemie. (n.d.). BROMOACETYL BROMIDE | Acid Halides. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

Sources

Technical Support Center: Handling and Storage of Dibromoacetyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for dibromoacetyl bromide. This guide is designed for researchers, scientists, and professionals in drug development who work with this highly reactive and moisture-sensitive reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure safe and effective handling, storage, and use of this compound in your experiments.

A Note on Chemical Similarity

It is important to note that while this guide focuses on this compound, much of the safety and handling information is derived from data on the closely related compound, bromoacetyl bromide. Both are highly reactive acyl bromides that are extremely sensitive to moisture.[1][2][3][4] The presence of a second bromine atom in this compound may influence its reactivity, and as with any chemical, the specific Safety Data Sheet (SDS) for the product in use should always be consulted as the primary source of information.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with this compound.

Q1: My reaction with this compound is giving low yields or unexpected byproducts. What could be the cause?

A1: Low yields or the formation of unexpected byproducts when using this compound are frequently linked to the degradation of the reagent, often due to moisture exposure.

Causality: this compound reacts violently with water.[1][2][3][4][5][6][7] This hydrolysis reaction consumes the starting material and generates dibromoacetic acid and hydrobromic acid (HBr).[8] The presence of these acidic byproducts can catalyze unintended side reactions, leading to a complex mixture of products and a lower yield of your desired compound.

Troubleshooting Steps:

  • Verify Reagent Quality: If possible, analyze the this compound you are using by a suitable method (e.g., NMR spectroscopy) to check for the presence of hydrolysis products.

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either in an oven or by flame-drying under an inert atmosphere. Solvents should be freshly distilled from an appropriate drying agent.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[8]

  • Temperature Control: Some reactions involving highly reactive acyl bromides are exothermic. Running the reaction at a lower temperature may help to control the reaction rate and minimize side reactions.

Q2: I observed fuming when I opened the bottle of this compound. Is this normal and what should I do?

A2: Yes, fuming is a common observation when opening a bottle of a reactive acyl bromide like this compound.

Causality: The fuming is a result of the reagent reacting with moisture in the air.[2][6] This reaction produces hydrogen bromide (HBr) gas, which is a corrosive and toxic substance that appears as white fumes.[3][6][9]

Immediate Actions:

  • Work in a Fume Hood: Always handle this compound in a well-ventilated chemical fume hood.[1][5][10]

  • Minimize Exposure Time: Open the bottle only for the time necessary to dispense the required amount.

  • Use an Inert Gas Blanket: After dispensing, it is good practice to flush the headspace of the bottle with a dry, inert gas like nitrogen or argon before resealing to protect the remaining reagent.

Q3: After my reaction, I need to quench the excess this compound. What is the safest and most effective way to do this?

A3: Quenching excess this compound must be done carefully to control the exothermic reaction. NEVER add water directly to the unreacted this compound. [1][5]

Recommended Quenching Protocol:

  • Cool the Reaction: Before quenching, cool your reaction mixture in an ice bath.

  • Slow Addition: Slowly and carefully add the reaction mixture to a separate flask containing a suitable quenching agent with vigorous stirring. Alternatively, the quenching solution can be added dropwise to the reaction mixture, but the former is often preferred for better temperature control.

  • Choice of Quenching Agent:

    • For non-protic reaction mixtures: A cold, dilute solution of a weak base like sodium bicarbonate can be used.[8] Be aware that this will generate CO2 gas, so ensure adequate venting.

    • For reactions in protic solvents: A cold solution of a suitable nucleophile that will not interfere with your product isolation can be used.

    • General purpose quenching: For destruction of excess reagent, a dilute solution of sodium hydroxide can be used, but be mindful of the high exothermicity.[11]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the safe handling and storage of this compound.

Q1: What are the proper storage conditions for this compound?

A1: Proper storage is critical to maintaining the integrity of this compound.

ParameterRecommendationRationale
Temperature Refrigerate (2-8 °C)Slows down potential decomposition reactions.[5][12]
Atmosphere Store under an inert atmosphere (Nitrogen or Argon)Prevents reaction with atmospheric moisture.[7]
Container Original, tightly sealed containerEnsures integrity and prevents leaks.[1][5]
Location A dry, well-ventilated, corrosives-compatible areaPrevents accidental contact with incompatible materials.[1]
Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Due to its corrosive and toxic nature, a comprehensive set of PPE is mandatory.[13][14]

  • Eye Protection: Chemical safety goggles and a face shield are essential.[5][15]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for any signs of degradation before use.[15]

  • Body Protection: A lab coat and, for larger quantities, a chemical-resistant apron should be worn.[10][15]

  • Respiratory Protection: All handling must be done in a fume hood. For emergencies or situations with potential for high exposure, a self-contained breathing apparatus (SCBA) may be necessary.[9][10]

Q3: What materials are incompatible with this compound?

A3: this compound is incompatible with a wide range of materials.[1] Contact with these substances can lead to violent reactions.

  • Water: Reacts violently.[1][2][3][4][5][6][7]

  • Alcohols: Reacts vigorously.[2][3][7]

  • Bases (including amines): Reacts violently.[1][2][3]

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[2][3][5]

  • Metals: In the presence of moisture, it forms hydrobromic acid which is corrosive to most metals.[1][9] Do not use aluminum or galvanized containers.[1]

Q4: How should I dispose of waste containing this compound?

A4: All waste containing this compound must be treated as hazardous waste.

  • Quench Excess Reagent: Before disposal, any unreacted this compound should be carefully quenched as described in the troubleshooting section.

  • Segregate Waste: Keep halogenated waste separate from non-halogenated waste streams.

  • Labeling: Clearly label the waste container with its contents.

  • Professional Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[12][15]

Visualizing the Hydrolysis of this compound

The following diagram illustrates the reaction of this compound with water, a critical interaction to avoid.

Hydrolysis DBAB This compound Products Dibromoacetic Acid + Hydrobromic Acid (HBr) DBAB->Products Violent Reaction Water Water (H₂O) Water->Products

Caption: Hydrolysis pathway of this compound.

Decision Workflow for a this compound Spill

In the event of a spill, follow this workflow for a safe and effective response.

SpillResponse start This compound Spill in_hood Is the spill contained within a fume hood? start->in_hood evacuate Evacuate the immediate area. Alert safety personnel. in_hood->evacuate No ppe_check Are you wearing appropriate PPE? in_hood->ppe_check Yes get_ppe Don appropriate PPE (gloves, goggles, lab coat). ppe_check->get_ppe No absorb Cover the spill with an inert absorbent material (e.g., sand, vermiculite). ppe_check->absorb Yes get_ppe->absorb collect Carefully collect the absorbed material into a labeled waste container. absorb->collect decontaminate Decontaminate the area with a suitable solution (e.g., sodium bicarbonate solution), followed by soap and water. collect->decontaminate end Dispose of waste properly. decontaminate->end

Caption: Spill response workflow for this compound.

References

  • Cole-Parmer. Material Safety Data Sheet - Bromoacetyl bromide, 98+%. [Link]

  • Loba Chemie. BROMOACETYL BROMIDE Safety Data Sheet. [Link]

  • PubChem. Bromoacetyl bromide. [Link]

  • ChemDmart. Safety Data Sheet - Bromoacetyl bromide. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Bromoacetyl Bromide. [Link]

  • PrepChem.com. Preparation of bromoacetyl bromide. [Link]

  • B.A.R. Group. Chemical Resistance Information. [Link]

  • Haz-Map. Bromoacetyl bromide - Hazardous Agents. [Link]

Sources

Technical Support Center: A Researcher's Guide to Handling Dibromoacetyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling highly reactive acyl halides. This guide is designed for researchers, chemists, and drug development professionals who work with dibromoacetyl bromide. Here, we will address the critical challenge of preventing its hydrolysis during reactions to ensure the success and reproducibility of your synthetic protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the use of this compound.

Q1: What is this compound and why is it so reactive?

This compound (C₂H₂Br₂O) is a halogenated acyl halide.[1] Its high reactivity stems from the presence of two electron-withdrawing bromine atoms and the bromide on the carbonyl carbon. This chemical structure makes the carbonyl carbon highly electrophilic and thus extremely susceptible to attack by nucleophiles. The bromide ion is also an excellent leaving group, which facilitates nucleophilic acyl substitution reactions.

Q2: What happens when this compound reacts with water (hydrolysis)?

Contact with water or moisture leads to a rapid and often violent hydrolysis reaction.[1][2][3][4] In this process, a water molecule acts as a nucleophile, attacking the carbonyl carbon. The ultimate result is the decomposition of this compound into dibromoacetic acid and hydrogen bromide (HBr).[1] This reaction is typically exothermic and the HBr byproduct is a corrosive gas.[1][2]

Hydrolysis_Mechanism reactant1 This compound intermediate Tetrahedral Intermediate reactant1->intermediate Nucleophilic Attack reactant2 +  H₂O (Water) product1 Dibromoacetic Acid intermediate->product1 Collapse & Proton Transfer product2 +  HBr product1->product2

Caption: Hydrolysis of this compound.

Q3: What are the primary signs that unwanted hydrolysis is occurring in my reaction?

Key indicators of hydrolysis include:

  • Reduced Yield: The most obvious sign is a lower-than-expected yield of your desired product, as the starting material is consumed by the side reaction.

  • Presence of Dibromoacetic Acid: Detection of dibromoacetic acid as a major byproduct in your crude reaction mixture via analytical techniques like NMR, LC-MS, or GC-MS.

  • Formation of Salts: In reactions involving amine bases (e.g., triethylamine), the generation of excessive triethylammonium bromide salt (from the reaction of the base with the HBr byproduct) can be an indirect sign of hydrolysis.[5]

  • Inconsistent Results: Poor reproducibility between reaction batches often points to varying levels of moisture contamination.

Q4: Is it acceptable to conduct a reaction with this compound on an open bench?

No. Due to its high reactivity with atmospheric moisture, reactions involving this compound must be performed under strictly anhydrous (water-free) conditions.[5] This requires the use of an inert atmosphere, such as dry nitrogen or argon, to displace air and moisture from the reaction vessel.[6][7][8]

Section 2: Troubleshooting Guide for Hydrolysis Prevention

If you suspect hydrolysis is compromising your experiment, use this guide to diagnose and resolve the issue.

Symptom Probable Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Contaminated Solvent: Solvent contains residual water.• Use a freshly opened bottle of anhydrous solvent or dry the solvent using an appropriate drying agent (see Table 1).[5] • Verify solvent dryness using a Karl Fischer titrator if available.
2. Inadequate Inert Atmosphere: Atmospheric moisture is entering the flask.• Ensure all glassware joints are properly sealed. • Purge the reaction flask with inert gas for a sufficient duration (at least 5-10 minutes) before adding reagents. • Maintain a positive pressure of inert gas throughout the reaction (e.g., via a balloon or Schlenk line).
Dibromoacetic Acid Detected in Analysis 3. Wet Glassware: Adsorbed water on the surface of the reaction flask, syringes, or needles.• Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool in a desiccator or under a stream of inert gas.[6][9]
4. Wet Reagents: Nucleophile or base contains dissolved or surface water.• If the reagent is a solid, dry it in a vacuum oven. • If the reagent is a liquid, consider distilling it or storing it over molecular sieves. Ensure bases like triethylamine or pyridine are distilled from a suitable drying agent (e.g., CaH₂) before use.
Reaction Fails to Initiate or Stalls 5. Protonated Nucleophile: If your nucleophile is an amine or alcohol, the HBr generated from trace hydrolysis can protonate it, rendering it non-nucleophilic.• Add a non-nucleophilic, anhydrous base (e.g., dry pyridine or triethylamine) to the reaction to act as an acid scavenger.[10][11] • Use at least one equivalent of the scavenger base.

Section 3: Core Experimental Protocols

Adherence to rigorous anhydrous techniques is paramount. The following protocols provide a reliable framework for success.

Protocol 1: Setting Up a Reaction Under Inert Atmosphere (Nitrogen Balloon Technique)

This technique is a common and effective method for maintaining an anhydrous environment without a glovebox.[6][9][12]

  • Glassware Preparation: Place a magnetic stir bar in a round-bottom flask. Dry the flask thoroughly by either heating with a heat gun under high vacuum or placing it in a laboratory oven (>120°C) for at least 4 hours.

  • Assembly: While the flask is still hot, immediately cap it with a rubber septum and clamp it to a stand in a fume hood.

  • Inert Gas Purge: Inflate a balloon with dry nitrogen or argon. Attach a needle to the balloon neck. Pierce the septum with this needle to create a positive pressure of inert gas. To ensure the displacement of air, insert a second, open needle (an "exit needle") through the septum.[9]

  • Flushing: Allow the inert gas to flush through the flask for 5-10 minutes. The flow of gas will exit through the second needle, carrying away air and moisture.[9]

  • Cooling: Once flushed, remove the exit needle. Allow the flask to cool completely to room temperature under the positive pressure of the inert gas balloon. The flask is now ready for the addition of reagents.

Caption: Workflow for Anhydrous Reaction Setup.

Protocol 2: Anhydrous Transfer of this compound

This compound is a liquid and must be transferred without exposure to air.

  • Prepare the Syringe: Take a clean, dry syringe and needle. If possible, oven-dry the components and assemble them while warm. Purge the syringe several times with the inert gas from your reaction setup by withdrawing gas from the flask's headspace and expelling it.

  • Access the Reagent: The this compound bottle should have a septum-sealed cap (e.g., a Sure/Seal™ bottle). Pierce the septum with a needle connected to a source of inert gas to equalize the pressure.

  • Withdraw the Reagent: Pierce the septum with your prepared syringe and slowly withdraw the desired volume of this compound. It is good practice to withdraw a small "buffer" of inert gas into the syringe after the liquid to protect it during transfer.[9][12]

  • Inject into Reaction: Swiftly and carefully transfer the syringe to your reaction flask and pierce the septum. First, inject the inert gas buffer, then slowly add the this compound dropwise to your stirred reaction solution, especially if the reaction is exothermic.

  • Rinsing: After delivery, you can withdraw some solvent from the flask into the syringe and re-inject it to ensure a complete transfer of the reagent.

Section 4: Essential Materials and Reagents

The quality and preparation of your materials are as crucial as the procedure itself.

Solvent Selection and Drying

Never assume a solvent labeled "anhydrous" is perfectly dry. It is best practice to use freshly dried and distilled solvents.

Table 1: Common Solvents and Recommended Drying Agents

Solvent Compatible Drying Agent(s) Notes & Incompatibilities
Dichloromethane (DCM) Calcium Hydride (CaH₂) CaH₂ is highly effective.[13] Distill after refluxing. Do not use sodium.
Tetrahydrofuran (THF) Sodium/Benzophenone, Activated Alumina The blue/purple color of the benzophenone ketyl indicates an anhydrous state. Alumina is a good option for rapid drying.[13]
Acetonitrile (MeCN) Calcium Hydride (CaH₂) Reflux over CaH₂ and distill. Store over 3Å molecular sieves.

| N,N-Dimethylformamide (DMF) | Barium Oxide (BaO), Molecular Sieves (4Å) | High-boiling point solvent. Distill under reduced pressure. Can be stored over molecular sieves.[6] |

Note: Avoid using calcium chloride (CaCl₂) as a drying agent, as it can form adducts with many organic compounds and is not highly efficient.[14][15] Phosphorus pentoxide (P₂O₅) is highly efficient but can be difficult to handle and is often reserved for final drying steps.[14]

Inert Gas Selection

Both nitrogen and argon are effective for creating an inert atmosphere.

Gas Density (vs. Air) Cost Considerations
Nitrogen (N₂) Slightly LighterLowerMost common and cost-effective choice for routine work.[7][8]
Argon (Ar) HeavierHigherBeing denser than air, argon is more effective at displacing air from the bottom of a flask and can be advantageous for more sensitive reactions.[6][7]

References

  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?[Link]

  • Fiveable. Inert atmosphere Definition - Organic Chemistry II Key Term. [Link]

  • Loba Chemie. BROMOACETYL BROMIDE Safety Data Sheet. [Link]

  • YouTube. (2022). Inert Atmosphere, with no O2. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Bromoacetyl bromide, 98+%. [Link]

  • ResearchGate. (2021). How to create inert atmosphere?[Link]

  • PubChem - NIH. Bromoacetyl bromide. [Link]

  • ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution?[Link]

  • Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides. [Link]

  • Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods. [Link]

  • The Hive. (2003). Drying agents and their compatibilities. [Link]

  • Delloyd's Lab-Tech Chemistry resource. solvent drying and drying agents. [Link]

  • JoVE. (2025). Video: Acid Halides to Carboxylic Acids: Hydrolysis. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Scribd. Drying Agents. [Link]

  • University of Colorado Boulder. Drying Organic Solutions. [Link]

  • Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides. [Link]

  • NJ.gov. HAZARD SUMMARY - BROMOACETYL BROMIDE. [Link]

  • ResearchGate. (2015). Are alkyl bromides susceptible to hydrolysis?[Link]

  • ACS Publications. Biorthogonal Click Chemistry on Poly(lactic-co-glycolic acid)- Polymeric Particles - Supporting Information. [Link]

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Technical Support Center: Optimizing Reaction Conditions for Dibromoacetyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dibromoacetyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered when working with this highly reactive reagent. The following question-and-answer format directly addresses specific challenges to ensure the successful application of this compound in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My α-bromination of acetyl bromide is resulting in low yields of this compound and a significant amount of monobromoacetyl bromide. What are the key parameters to control?

A1: Achieving a high yield of this compound while minimizing the monobrominated byproduct hinges on careful control of stoichiometry, temperature, and reaction time. Over-bromination to tribromoacetyl bromide can also occur if conditions are not optimized.

Causality and Expert Insights:

The α-halogenation of acyl halides can be notoriously difficult to control.[1] The initial bromination to form monobromoacetyl bromide is often rapid. However, the introduction of the first bromine atom has a deactivating effect on the carbonyl oxygen, which can slow down the subsequent enolization and the second bromination step.[2] To drive the reaction to the desired dibrominated product, specific conditions are necessary.

Troubleshooting Workflow:

start Low Yield of this compound stoch Check Stoichiometry: Are you using at least 2 equivalents of Bromine? start->stoch temp Review Temperature Control: Is the reaction temperature high enough to facilitate the second bromination? stoch->temp Yes result Improved Yield stoch->result No, adjust to >2 eq. Br2 time Evaluate Reaction Time: Has the reaction been allowed to proceed long enough for dibromination to complete? temp->time Yes temp->result No, increase temperature gradually cat Consider a Catalyst: Are you using a phosphorus-based catalyst? time->cat Yes time->result No, extend reaction time with monitoring cat->result Yes, optimize catalyst loading cat->result No, consider adding PBr3

Caption: Troubleshooting low yields of this compound.

Recommended Protocol Adjustments:

ParameterRecommendationRationale
Bromine Stoichiometry Use a slight excess of bromine (2.1-2.2 equivalents).Ensures complete conversion of the monobrominated intermediate.
Temperature Maintain a reaction temperature of 80-100°C.[3]Provides sufficient energy to overcome the activation barrier for the second bromination.
Reaction Time Monitor the reaction by GC or ¹H NMR to determine the optimal reaction time.Prevents the formation of tribrominated byproducts by stopping the reaction upon completion.
Catalyst The use of red phosphorus or phosphorus tribromide (PBr₃) can catalyze the reaction.[4]PBr₃ is often formed in situ from red phosphorus and bromine and facilitates the formation of the acyl bromide, which then enolizes and reacts with bromine.[5]
Q2: My purified this compound is a dark brown-yellow liquid. How can I obtain a colorless to light yellow product?

A2: The discoloration of this compound is typically due to the presence of dissolved bromine (Br₂).[6] This can be addressed through a chemical wash followed by careful distillation.

Expert Insights:

Residual bromine is a common impurity in bromination reactions. While it may not interfere with all subsequent reactions, it can be problematic in sensitive applications and indicates an incomplete workup. A reducing agent can quench the excess bromine.

Purification Protocol:

  • Quenching Excess Bromine:

    • Before distillation, cautiously wash the crude product with a dilute aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) until the organic layer becomes colorless.[7]

    • Perform this wash in a separatory funnel, ensuring adequate venting as some gas may be evolved.

    • Caution: this compound reacts violently with water.[8][9] This wash should be performed with extreme care, preferably with a non-aqueous workup if possible, or by experienced chemists with appropriate safety measures.

  • Drying:

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).

  • Fractional Distillation:

    • Perform a fractional distillation under reduced pressure. This compound has a boiling point of 147-150°C at atmospheric pressure. Distillation under vacuum will lower the boiling point and prevent thermal decomposition.

Distillation ParameterRecommended Value
Pressure 50-60 mmHg
Collection Temperature 50-53°C[10]
Q3: I am observing significant byproduct formation in my reaction of this compound with a nucleophile. How can I improve the selectivity?

A3: The high reactivity of this compound can lead to multiple side reactions, especially with complex nucleophiles.[11] Optimizing the reaction conditions, such as temperature, solvent, and the rate of addition, is crucial for improving selectivity.

Causality and Mechanistic Considerations:

This compound has two electrophilic centers: the carbonyl carbon and the α-carbon. Nucleophilic attack can occur at either site. Furthermore, the presence of two bromine atoms allows for the possibility of double substitution or elimination reactions.

Strategies for Improved Selectivity:

  • Low-Temperature Addition: Add the this compound solution dropwise to a cooled solution of the nucleophile (-78°C to 0°C).[12] This minimizes side reactions by controlling the initial exothermic reaction.

  • Solvent Choice: Use a polar aprotic solvent like tetrahydrofuran (THF), diethyl ether, or dichloromethane (DCM). These solvents can solvate the intermediates without interfering with the reaction.[12][13]

  • Use of a Non-Nucleophilic Base: If a base is required to scavenge the HBr byproduct, use a sterically hindered, non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA). This prevents the base from competing with the primary nucleophile.[14]

  • Protecting Groups: If your nucleophile has multiple reactive sites, consider using protecting groups to ensure the reaction occurs at the desired location.

Reaction Workflow Diagram:

start Start: Nucleophile + Base in Solvent cool Cool to Low Temperature (-78°C to 0°C) start->cool add Slow, Dropwise Addition of This compound cool->add react Allow to React at Low Temperature, then Warm to Room Temperature add->react quench Quench Reaction react->quench workup Aqueous Workup and Extraction quench->workup purify Purification (e.g., Chromatography) workup->purify product Desired Product purify->product

Caption: General workflow for selective nucleophilic substitution.

Q4: What are the essential safety precautions for handling and storing this compound?

A4: this compound is a corrosive, lachrymatory, and moisture-sensitive compound that requires strict safety protocols for handling and storage.[15][16]

Handling:

  • Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[17]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[15][18]

  • Inert Atmosphere: When transferring, use an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[19]

  • Spills: In case of a spill, absorb the material with an inert absorbent like vermiculite or sand. Do not use water.[8]

Storage:

  • Temperature: Store in a refrigerator at 2-8°C.[18]

  • Container: Keep in a tightly sealed, corrosion-resistant container.[15] Opened containers must be carefully resealed.[15]

  • Moisture: Store away from water and moisture to prevent violent reactions and decomposition.[16][19] It hydrolyzes readily.

  • Incompatibilities: Avoid storage near strong bases, alcohols, and oxidizing agents.[19]

References

  • Loba Chemie. (n.d.). BROMOACETYL BROMIDE Safety Data Sheet. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A SCALABLE, THREE-STEP, ONE-POT SYNTHESIS OF OPPOLZER’S GLYCYLSULTAM. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of bromoacetyl bromide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ETHYL BROMOACETATE. Retrieved from [Link]

  • Liberty University. (n.d.). Optimizing a Lab-Friendly Radical Bromination Reaction. Digital Commons. Retrieved from [Link]

  • Google Patents. (2015). CN104529745A - Method for preparing acetyl bromide from phosphorus tribromide.
  • ResearchGate. (2025). Bromoacetyl Bromide | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bromoacetyl bromide. PubChem. Retrieved from [Link]

  • Angene. (n.d.). Exploring the Synthesis and Applications of Bromoacetyl Bromide. Retrieved from [Link]

  • Reddit. (2024). Why is an acyl halide more reactive than an amide to a nucleophilic attack?. r/Mcat. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Alpha Halogenation. Retrieved from [Link]

  • ResearchGate. (n.d.). The bromination route of poly (ethylene glycol) by 2-bromo acetyl bromide. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Bromination Reaction. Retrieved from [Link]

  • Cheméo. (n.d.). Bromoacetyl bromide. Retrieved from [Link]

  • Google Patents. (2014). CN104086403A - Acetyl bromide synthesis production process.
  • Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids. Retrieved from [Link]

  • IU Indianapolis. (n.d.). The Preparation of Acetyl Bromide from Acetic Acid and Bromine in the Presence of Red and Yellow Phosphorus. Retrieved from [Link]

  • Quora. (2018). Why does the acid catalyzed alpha halogenation of a carbonyl only occur once?. Retrieved from [Link]

  • Wikipedia. (n.d.). Acyl halide. Retrieved from [Link]

  • YouTube. (2025). Preparation of Aryl Bromides, Part 2: Nucleophilic Bromination. Retrieved from [Link]

  • WordPress. (n.d.). Nuclophilic Br- Reagents. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Dibromoacetyl Bromide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dibromoacetyl bromide. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this critical synthetic transformation. This compound is a highly reactive and valuable bifunctional reagent used in the synthesis of various pharmaceuticals and complex organic molecules. However, its preparation can be sensitive to several experimental variables.

This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a significantly low yield of this compound?

A1: The most frequent cause of low yields is often multi-faceted, but typically centers on three areas: moisture contamination, incomplete reaction (under-bromination), or product loss during workup and purification. This compound is extremely sensitive to water, which causes rapid hydrolysis back to bromoacetic acid and HBr.[1][2] Furthermore, achieving complete dibromination without significant side-product formation requires careful control of reaction stoichiometry and conditions.[3]

Q2: Can I use any grade of acetyl bromide and bromine for this reaction?

A2: It is highly discouraged. The purity of your starting materials is critical. Acetyl bromide should be pure and colorless; a yellow or brown tint indicates decomposition and the presence of HBr and other impurities. Bromine should be dried before use, for instance, by stirring with an equal volume of concentrated sulfuric acid and separating the layers.[4] Impurities in the starting materials can lead to undesirable side reactions and significantly lower the quality and yield of the final product.[5]

Q3: Is a catalyst necessary for the bromination of acetyl bromide?

A3: While the reaction can proceed without a catalyst, the direct bromination of acetyl bromide is often accelerated by the presence of a catalyst like red phosphorus or PBr₃.[6][7] The catalyst works by forming an intermediate that enolizes more rapidly, facilitating the electrophilic attack by bromine at the alpha-carbon.[7] For laboratory-scale preparations, catalytic red phosphorus is a common choice.[4][6]

Q4: My final product is dark and seems impure. What is the likely cause?

A4: A dark-colored product often indicates the presence of polybrominated byproducts or degradation.[3] This can result from using an excessive amount of bromine, allowing the reaction temperature to climb too high, or prolonged reaction times. It is also possible that impurities in the starting materials are causing side reactions.[8] Purification by fractional distillation under reduced pressure is essential to isolate the pure, colorless to pale yellow this compound.

In-Depth Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis. Each answer provides a causal explanation and a step-by-step protocol for resolution.

Problem 1: The reaction fails to initiate or proceeds very slowly.

Question: I've combined my reagents, but there's no sign of reaction (e.g., no HBr evolution, no color change). What's going wrong?

Answer: A stalled reaction is typically due to insufficient activation of the acetyl bromide for bromination. The key is the formation of the enol or enolate equivalent, which is the species that reacts with bromine.

Causality: The alpha-protons of acetyl bromide are acidic, but enolization can be slow. Catalysts like red phosphorus (which generates PBr₃ in situ) or direct use of PBr₃ accelerate this process.[6][7] Without a catalyst, the reaction may require higher temperatures to initiate, which can lead to other side reactions.

Troubleshooting Protocol:

  • Verify Catalyst Presence: Ensure that a catalytic amount of red phosphorus or PBr₃ has been added to the reaction mixture.

  • Gentle Heating: If a catalyst is present and the reaction is still sluggish, gently warm the mixture to 30-40°C. A slow evolution of HBr gas should become apparent. Be prepared to cool the reaction if it becomes too vigorous.

  • Check Reagent Quality: If the above steps fail, re-evaluate your starting materials. Old acetyl bromide may have partially hydrolyzed, and wet bromine will inhibit the reaction.

Problem 2: The primary product is bromoacetyl bromide (mono-brominated), not the desired dibromo- product.

Question: My post-reaction analysis (e.g., NMR, GC-MS) shows a high proportion of the mono-brominated product and unreacted starting material. How can I drive the reaction to completion?

Answer: This is a classic case of incomplete reaction. The second bromination is often slower than the first, and several factors can contribute to the reaction stalling at the mono-bromination stage.[3]

Causality:

  • Insufficient Bromine: The stoichiometry may be off. You need at least two full equivalents of bromine for the reaction to proceed to the this compound.

  • Reaction Time/Temperature: The conditions may not be sufficient to facilitate the second bromination.[3]

  • Poor Mixing: Inadequate agitation can lead to localized areas of high and low reagent concentration, resulting in an incomplete reaction.

Troubleshooting Protocol:

  • Stoichiometry Check: Carefully review your calculations. Ensure you have added at least 2.0 equivalents of bromine relative to your starting acetyl bromide. It is common practice to use a slight excess (e.g., 2.1-2.2 equivalents) to ensure complete conversion.

  • Controlled Bromine Addition: Add the bromine dropwise to the reaction mixture. A vigorous reaction should occur.[4] After the initial exotherm subsides, the second bromination may require gentle heating or a longer reaction time.

  • Monitor Reaction Progress: If possible, take aliquots of the reaction mixture to monitor its progress by GC or ¹H NMR. Look for the disappearance of the starting material and the mono-bromo intermediate.

  • Increase Reaction Time/Temperature: Once all the bromine has been added, reflux the reaction mixture gently until the red-brown color of bromine disappears, indicating its consumption.[4]

ParameterRecommendation for Mono-BrominationRecommendation for Di-Bromination
Bromine (equivalents) 1.0 - 1.12.1 - 2.2
Temperature 25 - 50°C50°C - Reflux
Reaction Time 1 - 4 hours4 - 12 hours (or until Br₂ color fades)
Problem 3: The yield is significantly reduced after purification.

Question: The crude reaction mixture seems fine, but I lose a substantial amount of product during distillation. Why is this happening?

Answer: Product loss during purification is often due to the thermal instability of this compound or hydrolysis during the workup.

Causality: this compound, like many acyl halides, is susceptible to decomposition at high temperatures. It is also highly reactive towards water, and any moisture introduced during transfer or from glassware will lead to product loss.[1]

Troubleshooting Protocol:

  • Vacuum Distillation: Always purify this compound by distillation under reduced pressure.[4] This lowers the boiling point significantly, preventing thermal decomposition. The boiling point is approximately 147-150°C at atmospheric pressure but is significantly lower under vacuum.[5]

  • Ensure a Dry System: All glassware for the distillation must be rigorously dried (e.g., flame-dried under vacuum or oven-dried). Use a drying tube to protect the distillation apparatus from atmospheric moisture.[4]

  • Minimize Transfers: Plan your workup to minimize the number of times you transfer the crude product. Each transfer is an opportunity for loss and exposure to moisture.

  • Proper Fraction Collection: Collect the fractions carefully. A forerun containing any unreacted starting material and HBr will come over first, followed by the product.

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting low yields.

TroubleshootingWorkflow start Low Yield of this compound reagent_quality Problem: Reagent Quality start->reagent_quality reaction_conditions Problem: Reaction Conditions start->reaction_conditions purification_loss Problem: Purification Loss start->purification_loss reagent_check Are reagents pure and dry? reagent_quality->reagent_check reaction_check Analysis shows mono-bromo product? reaction_conditions->reaction_check distillation_method Using vacuum distillation? purification_loss->distillation_method reagent_purify Action: Purify/dry reagents. - Distill Acetyl Bromide - Dry Bromine with H2SO4 reagent_check->reagent_purify No reagent_ok Reagents OK reagent_check->reagent_ok Yes reagent_purify->start Retry Synthesis increase_br2 Action: Increase Br2 stoichiometry (2.1-2.2 eq) and reflux until color disappears. reaction_check->increase_br2 Yes slow_reaction Analysis shows slow/no reaction? reaction_check->slow_reaction No increase_br2->start Retry Synthesis add_catalyst Action: Add catalytic P(red) or PBr3 and warm gently. slow_reaction->add_catalyst Yes add_catalyst->start Retry Synthesis use_vacuum Action: Use fractional distillation under reduced pressure with dry glassware. distillation_method->use_vacuum No distillation_ok Yes distillation_method->distillation_ok use_vacuum->start Retry Synthesis

Caption: Troubleshooting Decision Tree for this compound Synthesis.

Key Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure. Always consult primary literature and perform a thorough safety assessment before conducting any experiment.

Materials:

  • Acetyl Bromide (freshly distilled)

  • Bromine (dried over conc. H₂SO₄)

  • Red Phosphorus (catalytic amount)

Procedure:

  • Setup: Assemble a round-bottom flask with a dropping funnel, a reflux condenser, and a gas outlet connected to a trap (to neutralize the HBr byproduct). Ensure all glassware is thoroughly dry.

  • Reagents: Charge the flask with acetyl bromide and a catalytic amount of red phosphorus.

  • Bromine Addition: Slowly add 2.1 equivalents of dry bromine from the dropping funnel. The reaction can be vigorous; control the addition rate to maintain a steady reflux. Cooling with a water bath may be necessary.

  • Reaction: After the addition is complete, gently heat the mixture to reflux. Continue heating until the red-brown color of the bromine has completely disappeared.

  • Purification: Cool the reaction mixture to room temperature. Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to this compound (b.p. 50-53°C at 50-60 mmHg[4]).

References

  • Vertex AI Search Result. (N.D.).
  • ACS GCI Pharmaceutical Roundtable. (N.D.).
  • Sciencemadness.org. (2009).
  • Watson, H. B. (1928). CXLIV.--The Reaction of Bromine with Aliphatic Acids. Part II. The Relative Speeds of Bromination of Acetyl Bromide and Acetyl C. RSC Publishing.
  • BenchChem Technical Support Team. (2025). Overcoming low yields in the synthesis of 2,2-Dibromo-1-(4-chlorophenyl)ethanone. Benchchem.
  • Google Patents. (2015). CN104086403A - Acetyl bromide synthesis production process.
  • PrepChem.com. (N.D.).
  • Organic Syntheses Procedure. (N.D.). To a 3 L three-necked, round-bottomed flask (24/40 joints) equipped with a 6.5 cm egg-shaped Teflon-coated magnetic stir bar, 60 mL graduated pressure-equalizing dropping funnel.
  • Guidechem. (N.D.). Bromoacetyl bromide 598-21-0 wiki.
  • Reddit. (2024). What are some common causes of low reaction yields? : r/Chempros.
  • Biswas, T. (2022). MCQ-219: About reaction of dibromo compound. YouTube.
  • CAMEO Chemicals. (N.D.). BROMOACETYL BROMIDE.
  • Wikipedia. (N.D.). Acetyl bromide.

Sources

Troubleshooting Guide: Navigating Challenges in Dibromoacetyl bromide Purification

Author: BenchChem Technical Support Team. Date: January 2026

An essential, yet highly reactive, intermediate in organic synthesis, dibromoacetyl bromide presents unique challenges during purification. Its inherent instability and high sensitivity to moisture mean that standard purification protocols must be adapted or reconsidered entirely. This guide provides practical, in-depth solutions to common problems encountered when handling the crude product from its synthesis, ensuring both the integrity of your experiment and the safety of your laboratory personnel.

This section addresses specific issues you may encounter with your crude this compound, providing insights into the underlying causes and actionable solutions.

Question 1: My crude this compound is dark brown and fumes excessively in the air. Is it usable for my next step?

Answer: A dark brown color and excessive fuming are strong indicators of decomposition and the presence of impurities.

  • Causality: this compound reacts violently with atmospheric moisture, hydrolyzing to dibromoacetic acid and hydrogen bromide (HBr) gas[1][2]. The fuming you observe is the HBr reacting with moist air. The dark color can result from trace impurities or decomposition, potentially catalyzed by residual acid or phosphorus byproducts from the synthesis (e.g., the Hell-Volhard-Zelinsky reaction)[3].

  • Recommended Action:

    • Immediate Use (High-Risk): If your subsequent reaction is robust, tolerant of HBr, and can be performed immediately, you might proceed with the crude material. However, you must account for a lower effective concentration of the desired product, and be prepared for potential side reactions and lower yields.

    • Purification (Recommended): The high level of impurities suggests that purification is necessary for most applications, especially in complex pharmaceutical syntheses. The preferred method would be vacuum distillation, but this must be done with extreme care.

    • Safety First: Always handle this material in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a face shield, safety goggles, and acid-resistant gloves[4][5][6].

Question 2: My subsequent reaction with the crude this compound gave a low yield and multiple unidentified spots on TLC. What are the likely impurities?

Answer: The impurity profile of crude this compound is typically dictated by the stoichiometry and conditions of the synthesis. The most common impurities include:

  • Mono-bromoacetyl bromide: Incomplete bromination is a frequent issue, leaving the mono-brominated species as a significant contaminant. Its reactivity is similar, which can lead to the formation of undesired mono-bromo side products in your subsequent reaction.

  • Unreacted Starting Material (e.g., Acetyl Bromide): If the bromination did not go to completion, you might have residual starting material[7].

  • Phosphorus Byproducts: If red phosphorus was used as a catalyst in the synthesis (Hell-Volhard-Zelinsky reaction), phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃) could be present[3][8]. These can interfere with many organic reactions.

  • Hydrolysis Products: As mentioned, dibromoacetic acid is a common impurity due to exposure to moisture[9].

Troubleshooting Workflow:

G cluster_start Problem Identification cluster_analysis Impurity Analysis cluster_impurities Likely Impurities cluster_solution Purification Strategy start Low Yield / Multiple Products in Subsequent Reaction analysis Analyze Crude Product (e.g., NMR, GC-MS of a stable derivative) start->analysis imp1 Mono-bromo Species analysis->imp1 imp2 Starting Material analysis->imp2 imp3 Catalyst Residue (PBr3) analysis->imp3 imp4 Hydrolysis Product analysis->imp4 solution Fractional Vacuum Distillation imp1->solution imp2->solution imp3->solution imp4->solution Distillation separates non-volatile acids

Caption: Troubleshooting workflow for identifying and addressing impurities.

Question 3: I attempted to purify my crude product by vacuum distillation, but it decomposed violently. What went wrong?

Answer: Thermal instability is a major characteristic of this compound. Violent decomposition during distillation is often due to excessive temperature or the presence of contaminants that catalyze decomposition.

  • Causality: Acyl halides, particularly poly-halogenated ones, can be thermally labile. Heating to high temperatures, even under vacuum, can initiate decomposition, which is an exothermic process that can become uncontrollable. The presence of metallic impurities or residual phosphorus compounds can lower the decomposition temperature.

  • Preventative Measures & Protocol:

    • Use a High-Efficiency Vacuum: The goal is to distill at the lowest possible temperature. A good vacuum pump is essential. The reported boiling point for the related bromoacetyl bromide is around 50-53°C at 50-60 mm Hg. This compound will have a higher boiling point.

    • Avoid High Temperatures: Use an oil bath for controlled heating and keep the bath temperature no more than 20-30°C above the vapor temperature.

    • Use All-Glass Apparatus: Ensure the entire distillation setup is clean, dry, and made of glass. Metal spatulas or stir bars can sometimes cause issues[1].

    • Consider a Short-Path Distillation Apparatus (Kugelrohr): This minimizes the residence time of the compound at high temperatures.

    • Safety Shield: Always perform such distillations behind a blast shield.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties I need to know for purification?

Answer: Understanding the physical properties of this compound and its likely contaminants is crucial for planning a successful purification.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compound 280.74Higher than bromoacetyl bromide; requires vacuum~2.3 (estimated)
Bromoacetyl bromide201.84147-150 (atm)[10][11]2.317 @ 25°C[11]
Acetyl bromide122.9575-77 (atm)1.663 @ 20°C
Dibromoacetic acid217.84232-234 (atm, dec.)2.289 @ 55°C

Data compiled from various sources. The properties for this compound are estimated based on related compounds as specific experimental data is scarce.

Q2: Is there an alternative to direct distillation for purification?

Answer: Yes. Given the challenges of distilling this compound, an effective alternative strategy is to convert the crude product into a more stable derivative, purify the derivative, and then use it in the next step. This is a common tactic in organic synthesis for handling reactive intermediates.

  • Example Workflow: A procedure analogous to one reported in Organic Syntheses involves reacting the crude bromoacetyl bromide with a chiral auxiliary (like Oppolzer's sultam) to form a stable solid N-bromoacetylsultam[12]. This solid can then be purified easily by recrystallization or chromatography to remove unreacted starting materials and byproducts. The purified, stable derivative can then be used in subsequent reactions[12].

Purification Strategy Decision Tree:

G start Crude Dibromoacetyl Bromide Obtained decision Is the subsequent reaction tolerant of impurities? Is the product easily separable? start->decision path1 Use Crude Product Directly (Fast, High Risk) decision->path1 Yes path2 Purification Required decision->path2 No decision2 Is the compound needed in its acyl bromide form? path2->decision2 distill Direct Purification: Fractional Vacuum Distillation (High Risk, Expert Use) decision2->distill Yes derivatize Indirect Purification: Convert to Stable Derivative (Safer, Recommended) decision2->derivatize No purify_deriv Purify Derivative (Recrystallization/Chromatography) derivatize->purify_deriv use_deriv Use Purified Derivative purify_deriv->use_deriv

Caption: Decision-making process for purification strategy.

Q3: What are the absolute critical safety precautions when handling this compound?

Answer: this compound is a highly corrosive and toxic substance. Strict adherence to safety protocols is mandatory.

  • Engineering Controls: Always work in a certified chemical fume hood with a high rate of ventilation to prevent inhalation of corrosive vapors[13].

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles and a full-face shield[4][14].

    • Skin Protection: Wear a complete suit protecting against chemicals and gloves rated for corrosive materials. Inspect gloves before each use[4][6][14].

    • Respiratory Protection: For spills or situations with high vapor concentration, a full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) is necessary[5][14].

  • Handling:

    • Anhydrous Conditions: All glassware must be scrupulously dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis[15].

    • Quenching and Spills: Do NOT use water to extinguish fires or clean up spills, as it reacts violently[1][6]. Use dry sand, vermiculite, or a similar inert absorbent for spills[6]. Be prepared to neutralize residues carefully.

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15-20 minutes and seek immediate medical attention[2][5]. Remove contaminated clothing immediately[5].

References

  • Loba Chemie. (2022). BROMOACETYL BROMIDE - Safety Data Sheet. Retrieved January 14, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: BROMOACETYL BROMIDE. Retrieved January 14, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of bromoacetyl bromide. Retrieved January 14, 2026, from [Link]

  • Sysem Chem. (n.d.). Bromoacetyl Bromide MSDS/SDS. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). Bromoacetyl bromide. National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). A convenient and scalable preparation of chiral glycylsultam. Retrieved January 14, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Bromoacetyl Bromide. Retrieved January 14, 2026, from [Link]

  • Gwynn, B., & Degering, E. F. (1936). The Preparation of Acetyl Bromide from Acetic Acid and. Proceedings of the Indiana Academy of Science. Retrieved from [Link]

  • Zhang, J., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(15), 4984. [Link]

  • Organic Syntheses. (n.d.). Ethyl bromoacetate. Retrieved January 14, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of bromoacetic acid. Retrieved January 14, 2026, from [Link]

Sources

Incompatible reagents with dibromoacetyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for dibromoacetyl bromide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the critical aspects of handling this compound, with a primary focus on its chemical incompatibilities. Our goal is to provide you with the technical knowledge and practical insights necessary to ensure the safety, efficiency, and success of your experiments.

Core Directive: Understanding the Reactivity of this compound

This compound (CAS No. 1681-24-9) is a highly reactive acyl halide.[1] Its reactivity stems from the functional group: the acyl bromide. The carbonyl carbon is highly electrophilic due to the presence of two electron-withdrawing groups: the carbonyl oxygen and the acyl bromide. This is further intensified by the two additional bromine atoms on the alpha-carbon, which exert a strong electron-withdrawing inductive effect. This heightened electrophilicity makes this compound an excellent reagent for introducing the dibromoacetyl moiety into molecules but also renders it extremely susceptible to nucleophilic attack and dictates its incompatibility with a wide range of common laboratory reagents.

Much of the detailed reactivity data available is for its close structural analog, bromoacetyl bromide. The chemical principles and incompatibilities are directly translatable and are likely even more pronounced with this compound due to the enhanced electrophilicity.

Summary of Incompatible Reagents

For quick reference, the table below summarizes the major classes of reagents that are incompatible with this compound. Detailed explanations and troubleshooting guidance are provided in the subsequent sections.

Reagent ClassExamplesPotential Hazard
Protic Solvents & Nucleophiles Water, Alcohols (e.g., Methanol, Ethanol), MoistureViolent, exothermic reaction releasing corrosive hydrogen bromide (HBr) gas.[2][3][4]
Bases Amines (Primary, Secondary, Tertiary), Hydroxides (e.g., NaOH, KOH), CarbonatesViolent, exothermic reaction; neutralization reaction.[2][3][5]
Strong Oxidizing Agents Peroxides, Nitrates, Perchlorates, PermanganatesRisk of fire or explosion.[2][5][6]
Ethers Diisopropyl ether, Diethyl etherVigorous or explosive reaction, especially in the presence of metal salts.[4][7][8]
Metals Aluminum, Galvanized SteelCorrodes metals, particularly in the presence of moisture, to produce flammable hydrogen gas.[6][9]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments involving this compound, framed in a question-and-answer format.

Q1: I opened a new bottle of this compound and saw white fumes. Is the reagent degraded?

A1: Not necessarily. This compound is highly sensitive to atmospheric moisture.[10] The white fumes you observe are likely the result of the reagent reacting with moisture in the air to produce hydrogen bromide (HBr) gas, which then appears as fumes.[4][7] This is a characteristic property of reactive acyl halides. However, it is a critical indicator that the reagent must be handled under strictly anhydrous conditions (e.g., in a glovebox or under a stream of inert gas like nitrogen or argon) to prevent decomposition.

Q2: My reaction mixture turned dark brown/black and produced a significant amount of gas immediately after adding my amine. What happened?

A2: This is a classic sign of an uncontrolled, exothermic reaction. Amines are strong nucleophiles and bases that react vigorously with the highly electrophilic this compound.[11][12][13] The rapid evolution of gas is likely HBr, which is formed as a byproduct of the acylation reaction. The dark coloration suggests decomposition or side reactions caused by the excessive heat generated.

  • Causality: The reaction rate between a potent electrophile (this compound) and a strong nucleophile (amine) is extremely fast. Without proper temperature control and slow, portion-wise addition, the reaction can "run away."

  • Preventative Protocol:

    • Dissolve your amine and a non-nucleophilic base (like pyridine or triethylamine, if applicable) in an appropriate anhydrous solvent.

    • Cool the solution in an ice bath (0°C) or a dry ice/acetone bath for even lower temperatures.

    • Add the this compound dropwise via a syringe or dropping funnel, monitoring the internal temperature of the reaction.

    • Maintain a dry, inert atmosphere throughout the addition and the course of the reaction.

Q3: I'm trying to perform a reaction in ethanol, but my starting material is being consumed and I'm not getting my desired product. What is the issue?

A3: this compound is incompatible with alcohols.[2][3] Alcohols, like water, are protic and act as nucleophiles. The this compound will react rapidly with the ethanol solvent to form ethyl dibromoacetate. This reaction will consume your starting material and prevent the desired reaction from occurring.

  • Underlying Chemistry: The hydroxyl group of the alcohol attacks the carbonyl carbon of the this compound, leading to the formation of an ester and HBr.

  • Solution: You must use an anhydrous, aprotic solvent for your reaction. Suitable choices include dichloromethane (DCM), chloroform, acetonitrile (ACN), or tetrahydrofuran (THF), ensuring they are thoroughly dried before use.

Q4: I left a stir bar in my flask of this compound overnight, and the next day the solution had a slight color and the stir bar appeared etched. Why?

A4: This is likely due to slow degradation from trace moisture, leading to the formation of hydrobromic acid (HBr).[9] HBr is a strong, corrosive acid that can react with and corrode metallic surfaces, including the magnetic coating of a stir bar. This underscores the importance of not storing this reagent in contact with materials it may corrode. Always store this compound in its original container, tightly sealed, and under an inert atmosphere if possible.[6][14]

Experimental Protocols & Workflows

Reagent Compatibility Check Workflow

Before starting any experiment, a thorough compatibility check is paramount. The following workflow, visualized as a DOT graph, outlines the essential decision-making process.

start Start: Propose Reaction with this compound check_reagent Identify all reagents: - Solvents - Substrates - Additives (bases, catalysts) start->check_reagent is_protic Is any reagent protic? (e.g., water, alcohol, primary/secondary amine) check_reagent->is_protic is_strong_base Is any reagent a strong base? (e.g., hydroxide, amine) is_protic->is_strong_base No incompatible_protic Incompatible! Violent reaction with protic reagents. Select anhydrous, aprotic solvent. is_protic->incompatible_protic Yes is_oxidizer Is any reagent a strong oxidizer? is_strong_base->is_oxidizer No incompatible_base Incompatible! Violent reaction with strong bases. Use non-nucleophilic base if needed and control temperature. is_strong_base->incompatible_base Yes is_ether Is the solvent an ether? is_oxidizer->is_ether No incompatible_oxidizer Incompatible! Risk of fire/explosion. Avoid strong oxidizers. is_oxidizer->incompatible_oxidizer Yes check_metal_salts Are trace metal salts present? is_ether->check_metal_salts Yes proceed Proceed with caution under anhydrous conditions and strict temperature control. is_ether->proceed No incompatible_protic->start Re-evaluate incompatible_base->start Re-evaluate incompatible_oxidizer->start Re-evaluate incompatible_ether High Risk! Potential for explosive reaction. Consider alternative solvent. check_metal_salts->incompatible_ether Yes check_metal_salts->proceed No incompatible_ether->start Re-evaluate

Caption: Reagent Compatibility Check Workflow for this compound.

Standard Protocol for Handling and Quenching this compound

This protocol outlines the minimum safety and handling requirements for working with this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (inspect gloves before use).[15]

  • Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.[2]

  • Inert Atmosphere: Whenever possible, handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air and moisture. Use dry glassware and syringes.

  • Dispensing: Carefully measure and dispense the required amount of this compound using a glass syringe or cannula.

  • Reaction Quenching:

    • NEVER add water or alcohol directly to a large quantity of this compound.[2][6]

    • To quench a reaction, slowly and carefully add the reaction mixture to a separate flask containing a stirred, cold (ice bath) solution of a weak base, such as saturated sodium bicarbonate, or simply cold water if the scale is small and the exotherm can be controlled.

  • Spill Management:

    • In case of a small spill, absorb the material with an inert absorbent material like vermiculite or sand. DO NOT use combustible materials like paper towels.

    • The contaminated absorbent should be collected in a sealed container for hazardous waste disposal.

    • Neutralize the spill area with a weak basic solution (e.g., sodium bicarbonate solution).

  • Storage: Store this compound in its original container in a cool, dry, and well-ventilated area, away from the incompatible materials listed above.[2][14] Refrigeration (2-8°C) is often recommended.[14]

References

  • Loba Chemie. (2022). BROMOACETYL BROMIDE Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Bromoacetyl bromide, 98+%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bromoacetyl bromide. PubChem Compound Database. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: BROMOACETYL BROMIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromoacetyl Bromide. Retrieved from [Link]

  • ChemDmart. (n.d.). Safety Data Sheet - Bromoacetyl Bromide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Haz-Map. (n.d.). Bromoacetyl bromide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Bromide. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Reactions of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • Chemguide. (n.d.). Amines as nucleophiles. Retrieved from [Link]

  • ResearchGate. (2018). What are the best conditions for the reaction of primary amine with ethylbromo acetate?. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound | CAS#:1681-24-9. Retrieved from [Link]

Sources

Technical Support Center: Safe Quenching Procedures for Dibromoacetyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides detailed procedures and expert advice for safely quenching reactions involving dibromoacetyl bromide. Given the compound's high reactivity, particularly its violent reaction with protic solvents, adherence to strict safety protocols is paramount. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic chemistry laboratory practices.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the hazards and handling of this compound during the critical quenching step.

Q1: What are the primary hazards associated with this compound?

This compound is a hazardous substance that poses multiple risks.[1][2] It is highly corrosive and will cause severe chemical burns to the skin, eyes, and respiratory tract upon contact.[3][4][5][6] As a potent lachrymator, its vapors cause immediate and severe eye irritation and tearing.[3][4] The most significant hazard during experimental workup is its violent, exothermic reaction with water and other protic solvents like alcohols.[2][3][4][7] This reaction generates large amounts of heat and releases corrosive hydrogen bromide (HBr) gas.[2][7]

Q2: Why is the quenching process for this compound reactions so hazardous?

The hazard lies in the extreme reactivity of the acyl bromide functional group. When it comes into contact with water or alcohols (a process called solvolysis or hydrolysis), the reaction is rapid and highly exothermic.[2][8] This can lead to:

  • Thermal Runaway: The reaction generates heat faster than it can be dissipated, causing the solvent to boil violently and potentially erupt from the flask.[8]

  • Gas Evolution: The hydrolysis reaction produces stoichiometric amounts of hydrogen bromide (HBr) gas.[2][7] A rapid quench can generate a large volume of gas, leading to a dangerous pressure buildup in a closed or poorly vented system.

  • Aerosolization of Corrosive Materials: Violent boiling can create an aerosol of the corrosive reaction mixture, increasing the risk of exposure.

Q3: What is the fundamental principle behind a "safe quench"?

The core principle is controlled energy release . The goal is to manage the rate of the exothermic hydrolysis reaction to prevent thermal runaway and control gas evolution. This is achieved through a combination of methods:

  • Cooling: Performing the quench at low temperatures (e.g., in an ice bath) absorbs the heat generated and slows the reaction rate.[8]

  • Slow Addition: The quenching agent must be added slowly, dropwise, to the reaction mixture, never the other way around.[1][9] This ensures that heat and gas are produced at a manageable rate.

  • Dilution: Quenching a dilute solution is safer than quenching a concentrated one, as the solvent provides a thermal sink.

  • Stepwise Reactivity Reduction: For highly reactive reagents, a multi-step quenching protocol is often the safest approach. One starts with a less reactive quenching agent (like isopropanol) to consume the bulk of the material before introducing a more reactive one (like water).[10][11][12][13]

Q4: What Personal Protective Equipment (PPE) is mandatory when working with this compound?

Due to the severe hazards, the following PPE is non-negotiable and must be worn at all times:

  • Eye Protection: Chemical splash goggles in combination with a full-face shield.[3][14]

  • Body Protection: A flame-resistant lab coat.[14]

  • Hand Protection: Wear appropriate chemical-resistant gloves. Butyl rubber or multi-layer laminate gloves are often recommended for acyl halides. Always consult a glove compatibility chart.[5]

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to contain corrosive vapors and provide protection from splashes or eruptions.[13][14]

Section 2: Troubleshooting Guide

This section provides solutions to specific issues that may arise during the quenching procedure.

Q: My quench is becoming violently exothermic and releasing fumes. What should I do?

A: This is a critical situation indicating a potential thermal runaway.

  • Stop Addition Immediately: Cease adding the quenching agent.

  • Maximize Cooling: Ensure the reaction flask is securely submerged in an ice bath. Add more ice/water to the bath if necessary.

  • Alert Personnel: Inform colleagues in the immediate vicinity of the situation. Do not leave the reaction unattended.

  • Ensure Ventilation: Lower the fume hood sash as much as is safe to do so while maintaining access for control.

  • Do NOT Seal the System: Ensure the vessel is open to a bubbler or condenser to prevent pressure buildup.

  • Emergency Quench: If the reaction continues to accelerate uncontrollably and you are prepared with a pre-planned emergency procedure, the use of a very cold, inert, high-boiling point solvent may help to dilute and cool the mixture. If the situation is deemed uncontrollable, evacuate the area and follow your institution's emergency procedures.[15]

Q: I see a white solid forming as I quench my reaction at 0 °C. Is this a problem?

A: This is typically not a problem. If you are using an aqueous quenching solution at or below 0 °C, you are likely just freezing the water.[8] This is a common observation. As you allow the reaction to slowly warm to room temperature, the ice will melt. If the solid persists after the mixture has warmed, it may be an insoluble byproduct or your product precipitating.

Q: How do I choose the right quenching agent for my specific reaction?

A: The choice depends on the scale of your reaction and whether you expect a large excess of unreacted this compound to be present. The decision-making process is outlined in the workflow diagram in Section 4. For most scenarios where unreacted acyl bromide is present, a stepwise quench is the most prudent choice.[10][11] First, add a less reactive alcohol like isopropanol to manage the initial vigorous reaction, followed by a more reactive alcohol like methanol, and finally, water.[10][12]

Q: Can I just quench the reaction directly with a saturated sodium bicarbonate solution to neutralize the HBr at the same time?

A: This is strongly discouraged as a primary quenching method. The reaction of this compound with water is already violently exothermic. Adding a base like sodium bicarbonate will not only catalyze the hydrolysis but will also generate a large volume of carbon dioxide (CO₂) gas simultaneously with HBr. The combined and rapid evolution of two different gases in a highly exothermic process dramatically increases the risk of the reaction mixture erupting from the flask. Neutralization with a weak base should always be performed as a secondary step after the reactive acyl bromide has been completely hydrolyzed in a controlled manner.[11]

Section 3: Standard Operating Procedure (SOP) for Quenching

This protocol describes a safe, stepwise procedure for quenching a reaction containing residual this compound.

1. Preparation and Pre-Cooling:

  • Ensure all mandatory PPE is in place and you are working in a certified fume hood.
  • Prepare a large ice-water bath and securely clamp the reaction flask so that it is submerged in the bath.
  • Cool the reaction mixture to 0 °C with efficient stirring.
  • Ensure the reaction is vented through a condenser or bubbler; never quench in a sealed system.[9]

2. Stepwise Quenching Protocol:

  • Step A: Isopropanol Addition. Slowly add isopropanol dropwise via an addition funnel. Monitor the internal temperature and the rate of gas evolution. If the temperature rises significantly or gas evolution becomes too vigorous, pause the addition until it subsides.[10][14] Continue adding until the vigorous reactivity ceases.
  • Step B: Methanol Addition (Optional but Recommended). Once the reaction with isopropanol is no longer highly exothermic, slowly add methanol. Methanol is more reactive than isopropanol and ensures that the majority of the acyl bromide is consumed before the addition of water.
  • Step C: Water Addition. After the reaction with alcohol is complete, slowly add water dropwise. Even after the alcohol quench, the reaction with water can still produce heat and HBr gas.[11] Continue to cool the flask and monitor the addition carefully.

3. Neutralization and Workup:

  • Once the addition of water is complete and the exotherm has subsided, allow the mixture to stir and slowly warm to room temperature.
  • To neutralize the generated HBr, slowly add a saturated aqueous solution of sodium bicarbonate or another weak base. Be prepared for CO₂ evolution.
  • Proceed with your standard aqueous workup and extraction procedure.
Section 4: Quenching Agent Selection Guide

The selection of a quenching agent is critical for safety and experimental success. The following table and diagram provide a guide for making an informed choice.

Table 1: Comparison of Common Quenching Agents
Quenching AgentReactivity with Acyl BromideTypical ExothermKey ByproductsCritical Considerations
Isopropanol ModerateModerate2-Bromopropyl 2,2-dibromoacetate, HBrRecommended first step. Less reactive than water, allowing for a more controlled initial quench of bulk reagent.[10][12]
Methanol HighHighMethyl 2,2-dibromoacetate, HBrCan be used as an intermediate step after isopropanol or for smaller-scale quenches. More reactive than isopropanol.[10]
Water / Ice Very HighViolentDibromoacetic acid, HBrNever add to the concentrated reagent. Should only be added after the bulk of the acyl bromide is consumed by a less reactive alcohol.[1][3][4]
Aqueous NaHCO₃ Very HighViolentDibromoacetic acid, HBr, CO₂, NaBrDo NOT use for primary quench. Generates two gases (HBr, CO₂), increasing eruption risk. Use only for neutralization after hydrolysis is complete.[11]
Diagram 1: Decision Workflow for Safe Quenching

This diagram outlines the logical steps for selecting and executing a safe quenching procedure.

G start Start: Reaction Complete cool Cool Reaction Flask to 0°C in Ice Bath start->cool check_excess Is a significant excess of This compound expected? cool->check_excess stepwise_quench Perform Stepwise Quench check_excess->stepwise_quench  Yes direct_quench Perform Controlled Direct Quench check_excess->direct_quench No   protocol_stepwise 1. Add Isopropanol slowly 2. Add Water/Ice slowly stepwise_quench->protocol_stepwise protocol_direct Add Water/Ice very slowly (for trace amounts only) direct_quench->protocol_direct warm Allow to Warm to Room Temperature protocol_stepwise->warm protocol_direct->warm neutralize Neutralize with aq. NaHCO₃ (Caution: Gas Evolution) warm->neutralize workup Proceed to Aqueous Workup neutralize->workup

Caption: Decision workflow for quenching this compound reactions.

References
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Bromoacetyl bromide, 98+%. Retrieved January 14, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Bromoacetyl bromide. PubChem Compound Database. Retrieved January 14, 2026, from [Link]

  • EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved January 14, 2026, from [Link]

  • ChemDmart. (n.d.). Bromoacetyl bromide Safety Data Sheet. Retrieved January 14, 2026, from [Link]

  • Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. Retrieved January 14, 2026, from [Link]

  • Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame. Retrieved January 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved January 14, 2026, from [Link]

  • Sarpong, R. (2016). Quenching of Water Reactive Materials. University of California, Berkeley. Retrieved January 14, 2026, from [Link]

  • University of California, Santa Barbara. (n.d.). Quenching Solvent-Drying Still Bottoms. Retrieved January 14, 2026, from [Link]

  • ACS Chemical Health & Safety. (2024). Lessons Learned: Explosion and Fires Resulting from Quenching Lithium, Lithium Nitride, and Sodium. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Managing Exothermic Reactions with Dibromoacetyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling dibromoacetyl bromide, a critical reagent in pharmaceutical and agrochemical synthesis.[1] This guide is designed for researchers, scientists, and drug development professionals who work with this highly reactive compound. This compound's utility is matched by its hazardous nature, particularly its propensity for highly exothermic and violent reactions, especially with water and other protic solvents.[2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions to ensure your experiments are conducted safely and efficiently.

Understanding the Hazard: The Exothermic Nature of this compound

This compound is an acyl halide, a class of compounds known for their high reactivity.[5] The carbon atom of the carbonyl group is highly electrophilic, making it susceptible to attack by nucleophiles. Reactions with nucleophiles, especially those containing O-H or N-H bonds, are often highly exothermic. The primary danger lies in the potential for a thermal runaway reaction, where the heat generated by the reaction increases the reaction rate, leading to a rapid and uncontrolled release of energy.[6][7] This can result in explosions, fires, and the release of toxic gases like hydrogen bromide.[6][8]

Key Physicochemical Data for this compound
PropertyValueSource
Molecular Formula C₂H₂Br₂O[9]
Molecular Weight 201.84 g/mol [1]
Boiling Point 147-150 °C[9]
Density 2.317 g/mL at 25 °C[10]
Reactivity Reacts violently with water, alcohols, strong bases, and strong oxidizing agents.[3][4][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of a runaway exothermic reaction with this compound?

A1: Early detection is critical for preventing a catastrophic event. Key indicators include:

  • Unexpected Temperature Rise: A rapid increase in the reaction temperature that is difficult to control with standard cooling methods.[11]

  • Pressure Buildup: In a closed system, a sudden increase in pressure is a major warning sign.[11]

  • Gas Evolution: Vigorous bubbling or fuming from the reaction mixture, often indicating the release of hydrogen bromide gas.[8]

  • Color Change: An abrupt and unexpected change in the color of the reaction mixture can signal decomposition or side reactions.[11]

  • Localized Boiling: Boiling of the solvent at the point of reagent addition, even if the bulk temperature is low.

Q2: What are the most common causes of loss of control over a this compound reaction?

A2: The most frequent causes are:

  • Inadequate Cooling: The cooling system (e.g., ice bath, cryocool) is insufficient to dissipate the heat generated by the reaction.[12]

  • Rapid Reagent Addition: Adding the this compound too quickly does not allow for adequate heat removal.

  • Moisture Contamination: The presence of water in the reagents or solvent will lead to a violent reaction.[3][13] All glassware must be oven-dried and reagents and solvents must be anhydrous.[14]

  • Incorrect Stoichiometry: Using an excess of a highly reactive nucleophile can accelerate the reaction beyond controllable limits.

  • Poor Agitation: Inefficient stirring can lead to localized "hot spots" where the reaction rate is much higher.

Q3: What personal protective equipment (PPE) is mandatory when working with this compound?

A3: A comprehensive PPE strategy is non-negotiable. This includes:

  • Eye Protection: Tightly fitting chemical safety goggles and a full-face shield are essential.[15][16]

  • Hand Protection: Use chemical-resistant gloves, and be sure to inspect them before each use.[15]

  • Body Protection: A complete chemical-resistant suit is necessary to protect against splashes.[15]

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood. In situations with a higher risk of vapor exposure, a respirator with an appropriate cartridge for acid gases is required.[17][18]

Q4: How should I properly store this compound?

A4: Proper storage is crucial to maintain the stability of the reagent and prevent accidents.

  • Cool and Dry: Store in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[2][19] Recommended storage temperature is 2-8°C.[10]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

  • Sealed Containers: Keep containers tightly sealed when not in use.[2] Containers that have been opened should be carefully resealed.[15]

  • Incompatible Materials: Segregate from water, alcohols, strong bases, and oxidizing agents.[3][4][19]

Troubleshooting Guides

Scenario 1: Minor Temperature Excursion

Problem: The reaction temperature has risen 5-10°C above the target temperature but appears to be stabilizing.

Immediate Actions:

  • Halt Reagent Addition: Immediately stop the addition of this compound.

  • Enhance Cooling: If using an ice bath, add more ice and salt. If using a cryocool, lower the setpoint.[20]

  • Increase Agitation: Ensure the stirring is vigorous to improve heat transfer to the cooling bath.

Logical Flow for Minor Temperature Excursion Management:

Minor_Excursion Start Temperature Rises 5-10°C Above Target Action1 Cease Addition of This compound Start->Action1 Action2 Increase Cooling Capacity (e.g., add ice/salt, lower cryocool setpoint) Action1->Action2 Action3 Increase Agitation Rate Action2->Action3 Monitor Monitor Temperature Closely Action3->Monitor CheckStable Is Temperature Decreasing and Stabilizing? Monitor->CheckStable Resume Slowly Resume Addition at a Reduced Rate CheckStable->Resume Yes Escalate Proceed to Major Excursion Protocol CheckStable->Escalate No Runaway_Reaction Start Rapid, Uncontrolled Temperature Rise Alert Alert Nearby Personnel Start->Alert Stop Stop All Reagent Additions Alert->Stop Assess Is the Reaction Contained and Cooling Possible? Stop->Assess Cool Apply Emergency Cooling (e.g., Dry Ice Bath) Assess->Cool Yes Evacuate Evacuate Area and Follow Emergency Procedures Assess->Evacuate No PrepareQuench Prepare Cold Quenching Solution Cool->PrepareQuench Monitor Monitor Temperature PrepareQuench->Monitor CheckSubsided Has Temperature Stabilized or Started to Decrease? Monitor->CheckSubsided CheckSubsided->Evacuate No Quench Slowly Add Cold Quenching Solution CheckSubsided->Quench Yes Neutralize Neutralize with Weak Base After Cooling to RT Quench->Neutralize

Caption: Decision-making process for a runaway reaction.

Scenario 3: Accidental Spill

Problem: this compound has been spilled in the fume hood.

Immediate Actions:

  • Contain the Spill: Use an inert absorbent material like sand, earth, or vermiculite to contain the spill. [150: Noyes Data Corporation 1988 as cited in 4] DO NOT use combustible materials like paper towels.

  • Ventilate: Ensure the fume hood sash is at the appropriate height to maximize ventilation.

  • Neutralize: Once the spill is absorbed, cautiously add a neutralizing agent. A common choice is sodium bicarbonate, which should be added slowly to control the reaction. [8]4. Collect and Dispose: Collect the neutralized material into a labeled, sealed container for hazardous waste disposal. [15]5. Decontaminate: Thoroughly decontaminate the spill area with a suitable cleaning agent.

Final Safety Reminders

  • Always perform a risk assessment before conducting any reaction with this compound.

  • Never work alone when handling this reagent.

  • Ensure that emergency equipment , such as a safety shower, eyewash station, and fire extinguisher, is readily accessible. [18][19]* Be aware of the potential for delayed effects from exposure, such as skin blistering or lung damage. [21]Seek medical attention immediately if you suspect you have been exposed. [15] This guide provides a framework for the safe handling and management of exothermic reactions involving this compound. By understanding the risks and being prepared for potential issues, you can utilize this valuable reagent effectively and safely in your research.

References

  • WIKA. (n.d.). How to Prevent Thermal Runaway Reactions with Fast-Response Sensors. WIKA Blog. Retrieved from [Link]

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  • Chen, J., et al. (2022).
  • Loba Chemie. (n.d.). BROMOACETYL BROMIDE. Retrieved from [Link]

  • BenchChem. (2025).
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  • TÜV SÜD PSB. (n.d.). Control Thermal Runaway and Chemical Reaction Hazards. Retrieved from [Link]

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  • YouTube. (2024).
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  • Dolly Corporation. (2025).
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  • Chem Service. (2014). SAFETY DATA SHEET - Bromoacetyl bromide Solution. Retrieved from [Link]

  • GOV.UK. (n.d.). Bromine: incident management. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Bromoacetyl Bromide. Retrieved from [Link]

  • ResearchG
  • YouTube. (2022). MCQ-219: About reaction of dibromo compound by Dr. Tanmoy Biswas (Chemistry The Mystery of Molecule).
  • Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances.
  • YouTube. (2020). Acyl Halides: Reactions Forming and Reactions of.
  • Unacademy. (n.d.). Reactions of Acyl halide. Retrieved from [Link]

  • ReactionWeb.io. (n.d.). Carboxylic Acid + Acyl halide. Retrieved from [Link]

  • Wordpress. (n.d.). Nuclophilic Br- Reagents.
  • Journal of the American Chemical Society. (2026). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)
  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Heating and Cooling. Retrieved from [Link]

  • ChemWhat. (n.d.). Bromoacetyl bromide CAS#: 598-21-0. Retrieved from [Link]

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  • Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides.
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  • BenchChem. (n.d.). Application Notes and Protocols for Quenching Reactions Involving 2-Bromo-2-methylpropan-1-amine Hydrobromide.
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  • NIST. (n.d.). Ethyl bromide. NIST WebBook.

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Validation & Comparative

A Senior Application Scientist's Guide to Dibromoacetylation: A Comparative Analysis of Alternatives to Dibromoacetyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the introduction of the dibromoacetyl group is a critical transformation for creating novel molecular architectures and active pharmaceutical ingredients. For decades, dibromoacetyl bromide has been the workhorse reagent for this purpose. However, its significant handling challenges and hazardous properties necessitate a move towards safer, more efficient, and equally potent alternatives. This guide provides an in-depth comparison of viable alternatives, supported by experimental insights and protocols, to empower researchers in making informed decisions for their synthetic challenges.

The Incumbent: The Case Against this compound

This compound (BrCH₂COBr) is a highly effective dibromoacetylating agent due to the exceptional reactivity of its acyl bromide functional group.[1] However, its utility is severely hampered by its hazardous nature.

Key Hazards Associated with this compound:

  • Corrosivity: It is a corrosive chemical that can cause severe chemical burns to the skin, eyes, and respiratory tract upon contact or inhalation.[2][3][4] Direct contact with the eyes can lead to irreversible damage.[2][4]

  • Lachrymator: The compound is a potent lachrymator, meaning it causes an intense flow of tears, irritation, and pain upon exposure to its vapors, making it extremely difficult to handle outside of a high-efficiency fume hood.[3][5]

  • Water Reactivity: It reacts violently and often explosively with water, steam, or moisture, releasing highly toxic and irritating hydrogen bromide gas.[3][4][5] This reactivity requires stringent anhydrous conditions for both storage and use.

  • Inhalation Toxicity: Inhalation of its vapors can cause severe irritation and chemical burns to the mucous membranes and respiratory tract, potentially leading to serious conditions like pulmonary edema.[3][4]

These properties not only pose a significant risk to laboratory personnel but also introduce complexities in process scale-up, waste disposal, and storage. The compelling need for safer alternatives is therefore undeniable.

The Contenders: Safer and More Versatile Alternatives

Several effective strategies exist to perform dibromoacetylation that circumvent the need for the hazardous bromide reagent. These methods generally fall into three categories: using the corresponding acyl chloride, employing the anhydride, or activating the parent carboxylic acid with a coupling agent.

Alternative 1: Dibromoacetyl Chloride

Dibromoacetyl chloride (BrCH₂COCl) is structurally similar to the bromide and exhibits comparable reactivity.[6][7] It is a potent acylating agent that serves as a direct alternative.

  • Mechanism & Application: Like the bromide, it reacts readily with nucleophiles such as amines and alcohols via a nucleophilic acyl substitution mechanism. The primary advantage is that it can be readily synthesized from the more stable and less hazardous dibromoacetic acid using common chlorinating agents like thionyl chloride (SOCl₂).[7][8] This allows for on-demand or in situ generation, avoiding the storage of a highly reactive acyl halide.

  • Drawbacks: While avoiding the bromide, dibromoacetyl chloride is also a corrosive and moisture-sensitive liquid with a pungent odor.[6] It produces hydrogen chloride (HCl) gas as a byproduct, which must be scavenged by a base. Therefore, it represents a change in halogen rather than a fundamental improvement in handling safety.

Alternative 2: Dibromoacetic Anhydride

Symmetrical anhydrides are excellent acylating agents, and dibromoacetic anhydride ((Br₂CHCO)₂O) is no exception. It offers a powerful method for introducing the dibromoacetyl group.

  • Mechanism & Application: The anhydride reacts with nucleophiles to form the desired dibromoacetylated product and one equivalent of dibromoacetic acid as a byproduct.[9] This is a significant advantage over acyl halides, as the carboxylic acid byproduct is far less corrosive and volatile than HBr or HCl. Acetic anhydride is a widely used and well-understood reagent in acetylation, and the principles of its reactivity apply here.[10][11]

  • Drawbacks: Dibromoacetic anhydride is not as widely commercially available as the acid or bromide and typically must be prepared in a separate step, for instance, by dehydrating dibromoacetic acid.[9]

Alternative 3: Dibromoacetic Acid with Coupling Reagents

The most significant leap in safety, versatility, and ease of use comes from avoiding highly reactive intermediates altogether. By using the stable, solid dibromoacetic acid in conjunction with a modern peptide coupling reagent, one can achieve efficient dibromoacetylation under mild conditions.[12]

  • Mechanism & Application: This strategy is the cornerstone of modern amide bond formation.[13] A coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), activates the carboxyl group of dibromoacetic acid. This creates a highly reactive intermediate in situ (e.g., an O-acylisourea ester) that is immediately intercepted by the amine nucleophile. This approach avoids the isolation of any hazardous acylating agents.

  • Advantages:

    • Safety: The starting material, dibromoacetic acid, is a stable solid, eliminating the risks associated with corrosive, fuming liquids.[12]

    • Mild Conditions: Reactions are typically run at room temperature in common organic solvents.

    • High Yield & Purity: Modern coupling reagents are highly efficient, often providing excellent yields with minimal side reactions, simplifying purification.[14][15]

    • Broad Scope: This method is compatible with a wide range of sensitive and complex substrates.

Head-to-Head Comparison

The choice of reagent depends on factors such as scale, substrate sensitivity, available equipment, and, most importantly, safety considerations.

FeatureThis compoundDibromoacetyl ChlorideDibromoacetic AnhydrideDibromoacetic Acid + Coupling Reagent
Reagent Class Acyl HalideAcyl HalideCarboxylic AnhydrideCarboxylic Acid + Activator
Physical Form Fuming LiquidPungent Liquid[6]Liquid/SolidCrystalline Solid[12]
Safety Profile Very High Hazard. Corrosive, lachrymator, reacts violently with water.[3][4][5]High Hazard. Corrosive, moisture-sensitive.Moderate Hazard. Corrosive.Low Hazard. Stable, non-volatile starting material.
Handling Requires stringent anhydrous conditions and high-efficiency fume hood.Requires anhydrous conditions and fume hood.Requires anhydrous conditions.Standard laboratory benchtop procedure.
Byproduct HBr (highly corrosive gas)HCl (corrosive gas)Dibromoacetic AcidWater-soluble urea or phosphonium salts.[14]
Key Advantage High reactivityCan be prepared from stable acid precursor[7][8]Less corrosive byproduct than acyl halidesSafest method , mild conditions, high purity.
Key Disadvantage Extreme hazard profileSimilar hazards to the bromideNot widely commercially available[9]Higher cost due to coupling reagent.

Experimental Protocols & Workflows

Workflow for Selecting a Dibromoacetylation Method

To assist in the decision-making process, the following workflow diagram outlines key considerations for selecting the appropriate reagent system.

G start Start: Need to dibromoacetylate a substrate q_safety Can you handle highly corrosive, water-reactive lachrymators? start->q_safety use_bromide Use this compound (Not Recommended) q_safety->use_bromide Yes q_generate Are you equipped to prepare an acyl chloride or anhydride? q_safety->q_generate No use_chloride Option 1: Generate and use Dibromoacetyl Chloride q_generate->use_chloride Yes use_anhydride Option 2: Prepare and use Dibromoacetic Anhydride q_generate->use_anhydride Yes use_coupling Recommended Method: Use Dibromoacetic Acid + Coupling Reagent q_generate->use_coupling No

Caption: Decision workflow for selecting a dibromoacetylation reagent.

Protocol 1: Dibromoacetylation of a Primary Amine using Dibromoacetic Acid and EDC

This protocol details the safest and most versatile method for the dibromoacetylation of an amine.

Materials:

  • Substrate (Primary or Secondary Amine)

  • Dibromoacetic Acid (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq)

  • Hydroxybenzotriazole (HOBt, 1.2 eq) (Optional, but recommended to suppress side reactions)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine substrate (1.0 eq) and dibromoacetic acid (1.1 eq).

  • Dissolve the solids in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.

  • Add HOBt (1.2 eq) to the solution and stir for 5 minutes. Causality: HOBt acts as an additive to form a more stable activated ester, increasing efficiency and minimizing potential side reactions like racemization.[14]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Add DIPEA (3.0 eq) dropwise. Causality: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the carboxylic acid, ensuring the amine substrate remains deprotonated and nucleophilic.[14]

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mechanism of Coupling-Reagent Mediated Dibromoacetylation

The following diagram illustrates the general mechanism for the activation of dibromoacetic acid and subsequent amidation.

G cluster_0 Activation Step cluster_1 Coupling Step DBA Dibromoacetic Acid (R-COOH) ActiveEster O-Acylisourea Ester (Active Intermediate) DBA->ActiveEster + EDC EDC EDC (Coupling Reagent) EDC->ActiveEster Amine Amine (R'-NH2) Product Dibromoacetamide (R-CO-NHR') ActiveEster->Product + R'-NH2 Amine->Product Byproduct EDU (Byproduct)

Caption: Mechanism of EDC-mediated dibromoacetylation.

Conclusion

While this compound is a potent reagent, its extreme hazards make it an unsuitable choice for modern, safety-conscious research and development. The use of dibromoacetic acid with a coupling reagent emerges as the superior alternative, offering an unparalleled combination of safety, efficiency, mild reaction conditions, and broad applicability. For situations requiring a classical acylating agent, the in situ generation of dibromoacetyl chloride or the use of pre-formed dibromoacetic anhydride provide workable, albeit still hazardous, alternatives. By adopting these modern methods, scientists can achieve their synthetic goals while prioritizing safety and experimental robustness.

References

  • Material Safety Data Sheet - Bromoacetyl bromide, 98+% . Cole-Parmer. [Link]

  • SAFETY DATA SHEET - Chem Service . Chem Service. [Link]

  • Common Name: BROMOACETYL BROMIDE HAZARD SUMMARY . NJ.gov. [Link]

  • bromoacetic acid synthesis . Sciencemadness Discussion Board. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. [Link]

  • Bromoacetyl Chloride . ResearchGate. [Link]

  • CN102675080B - Preparation method of low-carbon chain symmetric anhydride.
  • DIBROMOACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water . NCBI. [Link]

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  • Bromoacetyl bromide | C2H2Br2O | CID 61147 . PubChem - NIH. [Link]

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  • (PDF) The practical acetylation of nucleosides using acetic anhydride/acetic acid as a reusable solvent . ResearchGate. [Link]

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A Comparative Guide to the Reactivity of Dibromoacetyl Bromide and Bromoacetyl Bromide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, particularly in the development of pharmaceuticals and complex molecules, the choice of acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall yield. Among the vast arsenal of reagents available, α-haloacetyl halides stand out for their bifunctional nature, offering both a highly reactive acyl halide for nucleophilic acyl substitution and a site for subsequent nucleophilic displacement of the α-halogen. This guide provides an in-depth, objective comparison of the reactivity of two such reagents: dibromoacetyl bromide and bromoacetyl bromide. Our analysis is grounded in fundamental principles of organic chemistry and supported by spectroscopic data and detailed experimental protocols to inform your synthetic strategies.

At a Glance: Structural and Physicochemical Properties

A foundational understanding of the physical properties of these reagents is essential for their safe handling and effective use in synthesis. Both are corrosive, moisture-sensitive liquids that should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

PropertyBromoacetyl BromideThis compoundReference(s)
CAS Number 598-21-01681-24-9[1][2]
Molecular Formula C₂H₂Br₂OC₂HBr₃O[2][3]
Molecular Weight 201.84 g/mol 280.75 g/mol [2][3]
Appearance Colorless to yellowish fuming liquidPresumed to be a dense, reactive liquid[3]
Boiling Point 147-150 °CData not readily available[3]
Density ~2.32 g/mLData not readily available[3]

The Decisive Factor: Unpacking Electrophilicity

The reactivity of acyl halides in nucleophilic acyl substitution is primarily governed by the electrophilicity of the carbonyl carbon. A greater partial positive charge on this carbon enhances its susceptibility to attack by nucleophiles, leading to a faster reaction rate. The presence of electron-withdrawing groups on the α-carbon significantly influences this electrophilicity through an inductive effect.

Bromoacetyl Bromide: The single bromine atom on the α-carbon is strongly electron-withdrawing. This inductive effect pulls electron density away from the carbonyl carbon, increasing its partial positive charge and rendering it highly reactive.

This compound: With two bromine atoms on the α-carbon, the inductive electron withdrawal is substantially intensified. This heightened effect leads to a more electrophilic carbonyl carbon compared to bromoacetyl bromide. Consequently, from a purely electronic standpoint, This compound is predicted to be the more reactive acylating agent.

This relationship can be visualized through the following logical flow:

G cluster_dibromo This compound cluster_bromo Bromoacetyl Bromide db_structure Two α-Bromines db_effect Stronger Inductive Electron Withdrawal db_structure->db_effect db_result Higher Carbonyl Electrophilicity db_effect->db_result db_reactivity Increased Reactivity db_result->db_reactivity b_reactivity High Reactivity b_structure One α-Bromine b_effect Inductive Electron Withdrawal b_structure->b_effect b_result High Carbonyl Electrophilicity b_effect->b_result b_result->b_reactivity

Caption: Inductive effect on carbonyl reactivity.

A Matter of Access: Steric Hindrance Considerations

While electronic effects are paramount, the steric environment around the carbonyl carbon can also modulate reactivity. An increase in steric bulk can impede the approach of a nucleophile, thereby slowing the reaction rate.

  • Bromoacetyl Bromide: Possesses a -CH₂Br group adjacent to the carbonyl.

  • This compound: Features a more sterically demanding -CHBr₂ group.

The additional bromine atom in this compound increases its steric profile. For reactions with sterically hindered nucleophiles, this could potentially counteract the enhanced electronic reactivity, leading to a decrease in the reaction rate compared to what electronic effects alone would predict. However, for small to moderately sized nucleophiles, the electronic enhancement is expected to be the dominant factor.

Experimental Insights: A Spectroscopic Comparison

¹H NMR Spectroscopy

The chemical shift of the α-proton(s) is a sensitive probe of the electronic environment. A more downfield chemical shift indicates a more deshielded proton, which is a consequence of greater electron withdrawal by neighboring groups.

Compoundα-Proton(s) Chemical Shift (ppm)Reference
Bromoacetyl Bromide~4.47 (in CDCl₃)[4]
This compoundPredicted to be > 4.47 ppm-

We predict that the single α-proton of this compound will exhibit a chemical shift significantly downfield of 4.47 ppm due to the influence of two electron-withdrawing bromine atoms. This would provide direct spectroscopic evidence for the increased inductive effect and, by extension, the heightened electrophilicity of the carbonyl carbon.

Infrared (IR) Spectroscopy

The stretching frequency of the carbonyl group (C=O) in an IR spectrum is also indicative of its electronic nature. Electron-withdrawing groups tend to increase the carbonyl stretching frequency.

CompoundCarbonyl (C=O) Stretching Frequency (cm⁻¹)Reference
Bromoacetyl Bromide~1810-1775 cm⁻¹ (typical for aliphatic acid chlorides)[5]
This compoundPredicted to be at a higher frequency than bromoacetyl bromide-

We anticipate that the C=O stretching frequency for this compound will be higher than that of bromoacetyl bromide, reflecting a stronger and more polarized double bond due to the enhanced inductive effect of the two α-bromine atoms. The NIST WebBook provides an IR spectrum for bromoacetyl bromide for reference.

Practical Applications and Synthetic Utility

Both reagents are valuable for introducing the bromoacetyl and dibromoacetyl moieties into molecules, which are versatile intermediates in drug discovery and development.[3]

  • Bromoacetyl Bromide is widely used in the synthesis of pharmaceuticals and agrochemicals.[3] The bromoacetyl group can be readily introduced and subsequently displaced by a variety of nucleophiles to build molecular complexity.

  • This compound , with its anticipated higher reactivity, could be particularly advantageous for acylating less reactive nucleophiles or for reactions where faster conversion is desired. The resulting dibromoacetylated product offers two sites for subsequent substitution, potentially leading to the formation of geminal disubstituted products or more complex heterocyclic structures.

Experimental Protocols for Comparative Reactivity Analysis

To enable researchers to directly compare the reactivity of these two reagents, we provide the following detailed experimental protocols. These methods are designed to be self-validating by providing clear, measurable outcomes.

Protocol: Comparative Acylation Monitored by ¹H NMR Spectroscopy

This protocol allows for the real-time monitoring of the reaction progress and the determination of relative reaction rates.

Objective: To quantitatively compare the rate of acylation of a model nucleophile (e.g., benzyl alcohol) by bromoacetyl bromide and this compound.

Materials:

  • Bromoacetyl bromide

  • This compound

  • Benzyl alcohol (or other suitable nucleophile)

  • Anhydrous deuterated solvent (e.g., CDCl₃ or acetonitrile-d₃)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Gas-tight syringes

Procedure:

  • Preparation of Stock Solutions:

    • In a nitrogen-filled glovebox, prepare separate 0.1 M stock solutions of bromoacetyl bromide and this compound in the chosen anhydrous deuterated solvent. .

    • Prepare a 0.1 M stock solution of benzyl alcohol containing a known concentration of the internal standard.

  • Reaction Setup:

    • In an NMR tube, add 500 µL of the benzyl alcohol/internal standard solution.

    • Equilibrate the NMR tube to the desired reaction temperature (e.g., 25 °C) in the NMR spectrometer.

  • Reaction Initiation and Monitoring:

    • Acquire an initial ¹H NMR spectrum (t=0).

    • Rapidly inject 50 µL of the acyl bromide stock solution into the NMR tube and start acquiring spectra at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Integrate the signals corresponding to the starting material (e.g., the benzylic protons of benzyl alcohol) and the product (e.g., the benzylic protons of benzyl bromoacetate) relative to the internal standard.

    • Plot the concentration of the starting material versus time to determine the initial reaction rate.

    • Compare the rates obtained for bromoacetyl bromide and this compound.

G start Prepare Stock Solutions (Acyl Bromides, Nucleophile + Std) setup Combine Nucleophile + Std in NMR Tube start->setup equilibrate Equilibrate to Temp in NMR Spectrometer setup->equilibrate t0 Acquire t=0 Spectrum equilibrate->t0 inject Inject Acyl Bromide & Start Acquisition t0->inject monitor Acquire Spectra at Time Intervals inject->monitor analyze Integrate Signals & Plot Concentration vs. Time monitor->analyze compare Compare Reaction Rates analyze->compare

Caption: Workflow for NMR kinetic analysis.

Protocol: Competitive Acylation Analyzed by HPLC

This protocol provides a clear endpoint analysis to determine the relative reactivity of the two acyl bromides in a competitive setting.

Objective: To determine the product ratio from a competitive acylation of a limiting amount of a nucleophile with an excess of both bromoacetyl bromide and this compound.

Materials:

  • Bromoacetyl bromide

  • This compound

  • A suitable nucleophile with a UV chromophore (e.g., 4-nitroaniline)

  • A non-nucleophilic base (e.g., 2,6-lutidine)

  • Anhydrous aprotic solvent (e.g., acetonitrile)

  • HPLC system with a UV detector

  • Quenching solution (e.g., methanol)

Procedure:

  • Reaction Setup:

    • In a dry flask under an inert atmosphere, dissolve the nucleophile (1 equivalent) and the non-nucleophilic base (1.1 equivalents) in the anhydrous solvent.

    • To this solution, add a mixture of bromoacetyl bromide (1 equivalent) and this compound (1 equivalent).

  • Reaction Execution:

    • Stir the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature) for a set period.

  • Quenching and Sample Preparation:

    • Quench the reaction by adding an excess of methanol to consume any unreacted acyl bromides.

    • Dilute an aliquot of the reaction mixture with the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Separate the reaction components using a suitable C18 reverse-phase column and a gradient of acetonitrile and water.

    • Identify the peaks corresponding to the bromoacetylated and dibromoacetylated products (retention times to be determined with authentic samples).

    • Integrate the peak areas of the two products.

  • Data Interpretation:

    • The ratio of the peak areas of the two products will reflect the relative reactivity of the two acyl bromides. A higher proportion of the dibromoacetylated product indicates a higher reactivity of this compound.

Conclusion

Based on fundamental electronic principles, This compound is predicted to be a more reactive acylating agent than bromoacetyl bromide . This is attributed to the enhanced inductive electron-withdrawing effect of the two α-bromine atoms, which increases the electrophilicity of the carbonyl carbon. While steric hindrance may play a minor role, particularly with bulky nucleophiles, the electronic effect is expected to be the dominant factor governing reactivity in most cases.

The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively verify this reactivity difference in their own laboratories. A thorough understanding of the relative reactivities of these reagents will enable more informed decisions in the design and optimization of synthetic routes, ultimately accelerating the pace of research and development in the chemical and pharmaceutical sciences.

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A Senior Application Scientist's Guide to Spectroscopic Confirmation of Dibromoacetylation

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Checkpoint of Dibromoacetylation

This guide provides an in-depth comparison of the primary spectroscopic techniques used to unequivocally confirm the successful dibromoacetylation of a substrate, typically an amine, to form a dibromoacetamide. We will move beyond a simple listing of methods to explore the causality behind experimental choices, ensuring a self-validating analytical workflow. Our focus will be on the three pillars of structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each method provides a unique piece of the structural puzzle, and together, they form a powerful, synergistic approach to validation.

Mass Spectrometry (MS): The Unmistakable Isotopic Signature

Mass spectrometry is arguably the most definitive technique for confirming the presence of the two bromine atoms. Its power lies in the natural isotopic distribution of bromine, which acts as a built-in validation marker.

Expertise & Experience: The Power of the Bromine Isotope Pattern

The core principle of MS is the measurement of a molecule's mass-to-charge ratio (m/z). However, its true diagnostic strength for halogenated compounds comes from isotope patterns. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[1][2] This near 1:1 ratio creates a highly predictable and easily recognizable pattern in the mass spectrum.

For a molecule or fragment containing a single bromine atom, the spectrum will display two peaks of almost equal intensity, separated by two mass units (M and M+2). For a successfully dibromoacetylated compound, the molecular ion region will exhibit a characteristic triplet of peaks:

  • M: Corresponding to the molecule with two ⁷⁹Br atoms.

  • M+2: Corresponding to the molecule with one ⁷⁹Br and one ⁸¹Br atom.

  • M+4: Corresponding to the molecule with two ⁸¹Br atoms.

The relative intensities of these M, M+2, and M+4 peaks will be in an approximate ratio of 1:2:1 , a definitive signature for the presence of two bromine atoms.[1][3] This pattern is a direct consequence of the statistical probability of the isotope combinations.[2]

Data Presentation: Key Isotopic Patterns in Mass Spectrometry
FeatureDescriptionExpected m/z PatternExpected Intensity Ratio
Molecular Ion The intact molecule containing two bromine atoms.M, M+2, M+4~ 1:2:1
[M-Br]⁺ Fragment Loss of one bromine atom from the molecular ion.[M-Br], [M-Br]+2~ 1:1
Dibromoacetyl Fragment Fragmentation yielding the dibromoacetyl cation or a related fragment.Triplet pattern (e.g., for [CHBr₂]⁺)~ 1:2:1
Trustworthiness: Self-Validating Protocol for MS Analysis

A typical protocol for confirming dibromoacetylation via MS involves a soft ionization technique to preserve the molecular ion.

Experimental Protocol: LC-MS with Electrospray Ionization (ESI)

  • Sample Preparation: Dissolve a small amount (~0.1 mg) of the purified product in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 100 µg/mL.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source operating in positive ion mode.

  • LC Method (Optional but Recommended): A short isocratic elution using a C18 column can be used to ensure sample purity before it enters the mass spectrometer.

  • MS Parameters:

    • Ionization Mode: ESI Positive.

    • Scan Range: Set a wide scan range (e.g., m/z 100-1000) to ensure capture of the molecular ion and key fragments.

    • Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve stable ionization and minimize in-source fragmentation.

  • Data Analysis:

    • Locate the expected molecular weight of the dibromoacetylated product.

    • Examine the isotopic pattern of the corresponding peak. Confirm the presence of the M, M+2, and M+4 peaks and their ~1:2:1 intensity ratio.

    • Analyze any major fragment ions for bromine-specific isotopic patterns.

Visualization: Bromine Isotope Pattern Workflow

Diagram 1: MS Isotopic Pattern Analysis cluster_peaks Characteristic Isotopic Cluster Analyte Dibromoacetylated Product (R-N-CO-CHBr₂) Ionization Ionization (e.g., ESI) Analyte->Ionization MS_Analyzer Mass Analyzer Ionization->MS_Analyzer Detector Detector MS_Analyzer->Detector Spectrum Mass Spectrum Output Detector->Spectrum M M (⁷⁹Br, ⁷⁹Br) Ratio: ~1 Spectrum->M Observe Molecular Ion M2 M+2 (⁷⁹Br, ⁸¹Br) Ratio: ~2 M4 M+4 (⁸¹Br, ⁸¹Br) Ratio: ~1

Caption: Workflow for MS analysis highlighting the characteristic 1:2:1 isotopic pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

While MS confirms the presence of the correct atoms, NMR spectroscopy reveals their precise arrangement and chemical environment, providing a structural blueprint of the molecule.[4] It is indispensable for confirming that the dibromoacetylation occurred at the intended site.

Expertise & Experience: Decoding Chemical Shifts and Splitting

The successful formation of a dibromoacetamide introduces unique signals in both ¹H and ¹³C NMR spectra. The key is to look for the appearance of new signals and the disappearance or shift of signals from the starting material.

  • ¹H NMR Spectroscopy: The most diagnostic signal is the methine proton of the newly installed -CHBr₂ group. This proton is flanked by a carbonyl group and two highly electronegative bromine atoms, which deshield it significantly. This causes its signal to appear far downfield, typically in the range of δ 5.8-6.5 ppm , as a singlet. If the starting material was a primary amine (R-NH₂), its characteristic broad singlet will disappear, and a new, sharper N-H signal for the resulting secondary amide (R-NH-CO-) will appear further downfield (typically δ 7.5-8.5 ppm).

  • ¹³C NMR Spectroscopy: Two key signals confirm the dibromoacetyl group.

    • Amide Carbonyl (C=O): A new signal will appear in the typical amide carbonyl region, around δ 160-170 ppm .

    • Dibromomethine (-CHBr₂): A signal for the carbon atom bonded to the two bromines will appear at a characteristic upfield position, typically around δ 35-45 ppm . The "heavy atom effect" of the two bromines contributes to this shift.

Data Presentation: Characteristic NMR Chemical Shifts (in CDCl₃)
GroupNucleusExpected Chemical Shift (δ, ppm)MultiplicityKey Diagnostic Feature
-COCH Br₂¹H5.8 - 6.5SingletAppearance of a downfield singlet.
-N H**-COCHBr₂¹H7.5 - 8.5Broad SingletShift and change in appearance from starting amine N-H.
-C OCHBr₂¹³C160 - 170SingletAppearance of a new amide carbonyl signal.
-COC HBr₂¹³C35 - 45SingletAppearance of a signal in the aliphatic region for the CBr₂ carbon.
Trustworthiness: Self-Validating Protocol for NMR Analysis

The protocol for NMR is straightforward, focusing on obtaining a clean, high-resolution spectrum.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified, dry product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Internal Standard: The solvent signal (e.g., CDCl₃ at δ 7.26 for ¹H, δ 77.16 for ¹³C) is typically used as the primary reference. Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm) if precise referencing is critical.[4]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[5]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. As ¹³C has a low natural abundance, a larger number of scans and a longer acquisition time will be required compared to ¹H NMR.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Calibrate the chemical shift scale to the solvent or TMS peak.

    • Integrate the ¹H NMR signals to determine the relative number of protons for each signal.

    • Assign all peaks, confirming the appearance of the diagnostic signals for the dibromoacetyl group and the expected shifts in the parent molecule's backbone.

Visualization: NMR Confirmation Workflow

Diagram 2: NMR Analysis Workflow cluster_signals Key Diagnostic Signals Start Purified Product Prep Dissolve in Deuterated Solvent Start->Prep NMR Acquire 1H & 13C Spectra (e.g., 400 MHz) Prep->NMR Process Process Data (FT, Phasing, Referencing) NMR->Process Analysis Assign Signals Process->Analysis H1_Signal 1H: Singlet @ ~6.2 ppm (-CHBr₂) Analysis->H1_Signal C13_Signal1 13C: Signal @ ~165 ppm (C=O) Analysis->C13_Signal1 C13_Signal2 13C: Signal @ ~40 ppm (-CHBr₂) Analysis->C13_Signal2 Confirm Confirmation H1_Signal->Confirm C13_Signal1->Confirm C13_Signal2->Confirm

Caption: A streamlined workflow for confirming dibromoacetylation using NMR spectroscopy.

Infrared (IR) Spectroscopy: The Functional Group Monitor

IR spectroscopy is an excellent first-pass technique for monitoring the reaction's progress and confirming the introduction of the amide functional group. It is fast, requires minimal sample, and provides clear evidence of the chemical transformation.

Expertise & Experience: Tracking Vibrational Changes

IR spectroscopy works by detecting the absorption of infrared radiation by specific molecular bonds, which causes them to vibrate at characteristic frequencies.[6] In the context of dibromoacetylation of an amine, the analysis focuses on two key events:

  • Disappearance of the Reactant: The N-H stretching vibrations of the starting primary amine (two sharp peaks ~3300-3400 cm⁻¹) or secondary amine (one sharp peak) will disappear.

  • Appearance of the Product: A strong, sharp absorption band, known as the Amide I band , will appear. This band is due to the C=O stretching vibration of the newly formed amide group and is typically found in the 1630-1680 cm⁻¹ region.[7][8] The presence of this strong band is a clear indicator of amide formation.

While C-Br bonds also have stretching vibrations, they occur at low frequencies (<700 cm⁻¹) within the complex "fingerprint region," making them unreliable for definitive confirmation.[9] The primary utility of IR is to confirm the conversion of the amine to an amide.

Data Presentation: Key IR Absorption Bands
Functional GroupVibrationCharacteristic Wavenumber (cm⁻¹)IntensityDiagnostic Feature
Starting Primary Amine N-H Stretch~3300 - 3400 (two bands)MediumDisappearance of these bands.
Product Amide C=O Stretch (Amide I)1630 - 1680 Strong, Sharp Appearance of a strong new band.
Product Secondary Amide N-H Stretch~3200 - 3300 (one band)Medium, BroadAppearance of a single N-H band.
Trustworthiness: Self-Validating Protocol for IR Analysis

This protocol is designed for rapid reaction monitoring and confirmation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams of solid or a single drop of liquid) of the purified product directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

  • Data Analysis:

    • Identify the strong C=O stretch of the Amide I band between 1630-1680 cm⁻¹.

    • Compare the product spectrum to the starting amine spectrum to confirm the disappearance of the N-H stretch signals of the reactant.

Visualization: IR Reaction Monitoring Workflow

Diagram 3: IR Analysis Workflow cluster_reactant Reactant Spectrum cluster_product Product Spectrum Start Starting Amine (Reactant) IR_Spec Acquire FTIR Spectrum (ATR) Start->IR_Spec Product Reaction Product Product->IR_Spec Compare Compare Spectra IR_Spec->Compare Confirm Amide Formation Confirmed Compare->Confirm Yes React_Peak N-H Stretches Present (~3350 cm⁻¹) Compare->React_Peak Analyze Reactant Prod_Peak1 Strong Amide I Band Appears (~1660 cm⁻¹) Compare->Prod_Peak1 Analyze Product Prod_Peak2 N-H Stretches Disappear Compare->Prod_Peak2

Caption: Comparative IR workflow for confirming the conversion of an amine to an amide.

Comparative Summary and Final Recommendation

Each technique offers a different level of insight. An objective comparison highlights their complementary nature.

TechniqueInformation ProvidedKey Diagnostic FeatureSensitivityThroughputConfidence Level
Mass Spectrometry (MS) Molecular Weight & Elemental Composition (Br)1:2:1 Isotopic Pattern (M, M+2, M+4) Very High (µg-ng)HighDefinitive for dibromo presence
NMR Spectroscopy Atom Connectivity & Chemical Environment Downfield ¹H singlet (~6.2 ppm); ¹³C signals for C=O and -CHBr₂Moderate (mg)LowDefinitive for structure/regiochemistry
Infrared (IR) Spectroscopy Functional GroupsStrong Amide I band (~1630-1680 cm⁻¹) Low-Moderate (mg)Very HighHigh for functional group conversion
Authoritative Recommendation

For unequivocal confirmation of dibromoacetylation, a multi-spectroscopic approach is the gold standard of scientific integrity.

  • Initial Screen (IR Spectroscopy): Use FT-IR for rapid, real-time monitoring of the reaction's progress. The appearance of the Amide I band provides the first piece of evidence for success.

  • Molecular Weight Confirmation (Mass Spectrometry): Once the product is isolated, use LC-MS to confirm the correct molecular weight and, crucially, to verify the presence of two bromine atoms via the unmistakable 1:2:1 isotopic cluster.

  • Definitive Structural Proof (NMR Spectroscopy): Finally, use ¹H and ¹³C NMR to provide the complete structural blueprint. This confirms not only that the dibromoacetyl group was added but that it was attached at the correct position on the parent molecule.

By synergistically employing these three techniques, you create a self-validating workflow that leaves no ambiguity. This rigorous analytical approach ensures the trustworthiness of your synthetic products, providing a solid foundation for subsequent research and development.

References

  • Doc Brown's Chemistry. Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. Available at: [Link]

  • Doc Brown's Chemistry. Interpreting the fragmentation pattern of the mass spectrum of 1,1-dibromoethane. Available at: [Link]

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  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]

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  • Lin, C-S., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC - NIH. Available at: [Link]

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A Comparative Guide to Dibromoacetylating Agents for Synthetic and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of a dibromoacetyl functional group is a crucial transformation in the synthesis of numerous compounds, particularly in the development of novel therapeutic agents and specialized chemical probes. The selection of an appropriate dibromoacetylating agent is paramount to achieving high yields, minimizing side reactions, and ensuring process safety. This guide provides a detailed comparison of common dibromoacetylating agents, offering experimental insights and data to aid researchers in making informed decisions.

Overview of Common Dibromoacetylating Agents

Dibromoacetylation is typically achieved through nucleophilic acyl substitution, where a nucleophile (commonly an amine or alcohol) attacks an activated dibromoacetyl moiety. The primary agents for this transformation can be categorized as follows:

  • Dibromoacetyl Halides: Dibromoacetyl chloride is the most reactive and common agent in this class. Its high electrophilicity ensures rapid reactions but also necessitates careful handling due to its corrosive nature and sensitivity to moisture.

  • Dibromoacetic Anhydride: This reagent is a potent alternative to the acid chloride.[1] While still highly reactive, it is generally less aggressive and can offer improved selectivity in some cases.[2]

  • Dibromoacetic Acid with Coupling Agents: This in-situ activation method provides a milder approach.[1] Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, allowing for amide bond formation under gentle conditions.[3] This method is particularly advantageous for sensitive substrates.

Comparative Analysis of Reagent Performance

The choice of a dibromoacetylating agent significantly impacts reaction outcomes. Key performance indicators include yield, reaction conditions, and substrate compatibility.

Yield and Reaction Efficiency

The reactivity of the agent is a primary determinant of reaction yield.

  • Dibromoacetyl Chloride: Due to its high reactivity, dibromoacetyl chloride generally provides high yields (typically >90%) with primary and secondary amines, provided that the reaction is carefully controlled.[4][5] An acid scavenger, such as triethylamine or pyridine, is essential to neutralize the HCl byproduct, which would otherwise protonate the starting amine and render it unreactive.[5]

  • Dibromoacetic Anhydride: This reagent also affords excellent yields, often comparable to the acid chloride, particularly with amines.[1] The reaction byproduct is dibromoacetic acid, which is less corrosive than HCl.

  • Dibromoacetic Acid / Coupling Agents: Yields with this system are generally good to excellent (70-90%), though they can be highly dependent on the choice of coupling agent and additives.[3][6] For instance, the addition of N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) can improve yields by forming a more reactive activated ester intermediate.[7]

Table 1: Illustrative Yield Comparison of Dibromoacetylating Agents
Substrate (Nucleophile)Dibromoacetylating AgentBase/AdditiveTypical Yield (%)Key Considerations
Primary Amine (e.g., Benzylamine)Dibromoacetyl ChlorideTriethylamine85-95Fast reaction; risk of over-alkylation or ketene formation.[5]
Dibromoacetic AnhydridePyridine85-95Effective and direct substitute for the acid chloride.[1]
Dibromoacetic AcidDCC/DMAP75-90Milder conditions; byproduct (DCU) filtration required.[7][8]
Alcohol (e.g., Phenol)Dibromoacetyl ChloridePyridine85-95Pyridine often acts as a nucleophilic catalyst.[5]
Dibromoacetic Anhydride-ModerateLess commonly used for alcohols than for amines.[2]
Dibromoacetic AcidDCC/DMAP70-85Effective for esterification, especially with sensitive alcohols.[7]

Mechanistic Insights and Rationale

Understanding the underlying reaction mechanisms explains the observed differences in reactivity. All three methods ultimately rely on the principles of nucleophilic acyl substitution.

Nucleophilic Acyl Substitution Pathway

The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon of the dibromoacetylating agent. This forms a tetrahedral intermediate, which then collapses, expelling a leaving group to form the final amide or ester product.[4]

The effectiveness of the leaving group is a critical factor:

  • Chloride (from Dibromoacetyl Chloride): An excellent leaving group, leading to a fast reaction rate.[4]

  • Dibromoacetate (from Dibromoacetic Anhydride): A good leaving group, resulting in high reactivity.[2]

  • Activated Oxygen (from DCC/Acid): The O-acylisourea intermediate formed with DCC is an excellent leaving group, facilitating the nucleophilic attack by the amine.[8]

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination Nucleophile Nucleophile Agent Dibromoacetylating Agent (R-C(O)-L) Nucleophile->Agent Attacks Carbonyl Intermediate Tetrahedral Intermediate Agent->Intermediate Intermediate_2 Tetrahedral Intermediate Product Dibromoacetylated Product Leaving_Group Leaving Group (L⁻) Product->Leaving_Group Expels Intermediate_2->Product Collapse

Caption: Generalized mechanism of nucleophilic acyl substitution.

Experimental Protocols

To ensure reproducibility, detailed experimental procedures are essential. Below is a representative protocol for the dibromoacetylation of a primary amine using dibromoacetic anhydride.

Protocol: Synthesis of N-Benzyl-2,2-dibromoacetamide

Materials:

  • Benzylamine

  • Dibromoacetic anhydride

  • Anhydrous Dichloromethane (DCM)

  • Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve benzylamine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add pyridine (1.2 eq) to the cooled solution and stir for 5 minutes.

  • Reagent Addition: Add a solution of dibromoacetic anhydride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture over 20 minutes.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[1]

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

G start Start dissolve Dissolve Amine in Anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Pyridine cool->add_base add_reagent Add Dibromoacetic Anhydride Dropwise add_base->add_reagent react Stir at 0 °C -> RT (Monitor by TLC) add_reagent->react quench Quench with aq. NaHCO₃ react->quench extract Extract with DCM quench->extract purify Wash, Dry, Concentrate extract->purify end End purify->end

Caption: Experimental workflow for amine dibromoacetylation.

Conclusion and Recommendations

The selection of a dibromoacetylating agent should be guided by the specific requirements of the synthesis, including the nature of the substrate, desired reaction conditions, and safety considerations.

  • Dibromoacetyl chloride is ideal for robust, small-scale syntheses where high reactivity is desired and its hazardous properties can be safely managed.

  • Dibromoacetic anhydride serves as an excellent, slightly milder, and highly effective direct substitute for the acid chloride, often providing comparable yields.[1]

  • Dibromoacetic acid with a coupling agent like DCC or EDC is the preferred method for substrates that are sensitive to harsh conditions or when a more controlled reaction is necessary.[3]

By carefully considering these factors and leveraging the experimental data provided, researchers can optimize their synthetic strategies to achieve efficient and high-yielding dibromoacetylation.

References

  • ResearchGate. Percent yield comparison using DBDMH and CBr 4 as brominating agents. Available at: [Link]

  • Chemistry LibreTexts. Reactivity of Anhydrides. Available at: [Link]

  • SciELO. Henri François Gal. Available at: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Organic Synthesis. Acid-Amine Coupling using DCC. Available at: [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • YouTube. Amines Experiment. Available at: [Link]

  • ChemSpider. DCC mediated coupling of oximes and carboxylic acids. Available at: [Link]

  • Chemistry LibreTexts. Conversion of Carboxylic acids to amides using DCC as an activating agent. Available at: [Link]

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The Decisive Advantage: A Comparative Guide to Dibromoacetyl Bromide in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the choice of acylating agent is a critical determinant of reaction efficiency, selectivity, and the ultimate viability of a synthetic route. While a plethora of acetylating and haloacetylating reagents are available, dibromoacetyl bromide emerges as a uniquely potent and versatile tool for the discerning chemist. This guide provides an in-depth technical comparison of this compound with its chemical cousins, illustrating its distinct advantages through mechanistic insights, comparative experimental data, and actionable protocols.

The Reactivity Paradigm: Unpacking the "Dibromo" Advantage

At its core, the enhanced utility of this compound stems from a powerful synergy of electronic and steric effects, positioning it as a superior choice in many synthetic scenarios compared to mono-haloacetylating agents like bromoacetyl bromide or chloroacetyl bromide.

Heightened Electrophilicity of the Carbonyl Carbon

The primary driver of acylation reactivity is the electrophilicity of the carbonyl carbon. The presence of two electron-withdrawing bromine atoms on the α-carbon in this compound significantly increases the partial positive charge on the carbonyl carbon through a potent inductive effect (-I effect). This renders the carbonyl carbon exceptionally susceptible to nucleophilic attack, often leading to faster reaction rates and the ability to acylate even weakly nucleophilic substrates where other reagents may falter.

The Superior Leaving Group: Bromide Ion

In the tetrahedral intermediate formed during nucleophilic acyl substitution, the facility with which the leaving group departs is paramount. The bromide ion is an excellent leaving group due to its large size, high polarizability, and the fact that its conjugate acid, hydrobromic acid (HBr), is a strong acid.[1] This inherent advantage of bromide over chloride contributes to the generally higher reactivity of bromo-substituted acyl halides.[1] this compound benefits from this, ensuring a rapid collapse of the tetrahedral intermediate to form the acylated product.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Mechanism of Enhanced Reactivity of this compound."

Comparative Performance in Amide Synthesis: A Case Study

The synthesis of α,α-dibromoacetamides is a key application where this compound demonstrates its superiority. These products are valuable intermediates, for instance, in the synthesis of various heterocyclic compounds and molecules with potential biological activity.[2]

Let's consider the acylation of a primary amine, such as aniline, as a representative example.

Acylating AgentTypical Reaction ConditionsRelative ReactivityPlausible Yield RangeReference
This compound DCM, 0 °C to RT, with a non-nucleophilic base (e.g., triethylamine)Very High>90%[3]
Bromoacetyl BromideDCM, 0 °C to RT, with a non-nucleophilic base (e.g., triethylamine)High85-95%[4]
Chloroacetyl BromideMore forcing conditions may be required (e.g., elevated temperature)Moderate70-85%Inferred from[1]
Acetic AnhydrideOften requires heating or catalysisLowVariable, often lower[5]

Causality Behind the Data:

The significantly higher reactivity of this compound allows for the use of milder reaction conditions (0 °C to room temperature), minimizing the potential for side reactions and degradation of sensitive substrates. The use of less reactive analogs like chloroacetyl bromide or acetic anhydride would likely necessitate higher temperatures or longer reaction times to achieve comparable yields, which can be detrimental for complex molecules.

Experimental Protocol: Synthesis of 2,2-Dibromo-N-phenylacetamide

This protocol details a robust method for the synthesis of an α,α-dibromoacetamide, showcasing the practical application of this compound.

Materials:

  • Aniline

  • This compound

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve aniline (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the cooled solution.

  • Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over 20-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2,2-dibromo-N-phenylacetamide.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: "Experimental workflow for the synthesis of 2,2-dibromo-N-phenylacetamide."

Applications Beyond Amidation: A Gateway to Diverse Scaffolds

The utility of this compound extends far beyond simple amide formation. The resulting gem-dibromo carbonyl compounds are versatile synthetic intermediates.[5][6]

  • Heterocycle Synthesis: The two bromine atoms provide multiple reaction sites for cyclization reactions, enabling the efficient construction of complex heterocyclic frameworks that are prevalent in medicinal chemistry.[2]

  • Aldehyde Surrogates: Gem-dibromo compounds can serve as stable and readily accessible equivalents of aldehydes in reactions like the Knoevenagel-Doebner reaction.[5][6] This avoids the use of potentially unstable or commercially unavailable aldehydes.

  • Pharmaceutical Intermediates: The bromoacetyl moiety is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The enhanced reactivity of this compound can streamline these synthetic routes, making them more efficient and cost-effective.

Conclusion: A Strategic Choice for Modern Synthesis

In the demanding fields of drug discovery and fine chemical synthesis, efficiency and reliability are paramount. This compound offers a distinct set of advantages over its mono-halogenated and non-halogenated counterparts. Its heightened reactivity, driven by the powerful inductive effect of the two α-bromine atoms, allows for milder reaction conditions, faster conversions, and the ability to engage a broader range of nucleophiles. The resulting gem-dibromo products are themselves valuable and versatile intermediates, opening doors to a wide array of complex molecular architectures. By understanding the mechanistic principles that underpin its reactivity and leveraging the robust protocols for its use, researchers can confidently employ this compound as a strategic tool to accelerate their synthetic endeavors.

References

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A Senior Application Scientist's Guide to Dibromoacetyl Bromide: Synthesis, Comparison, and Core Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibromoacetyl bromide is a highly reactive and versatile bifunctional reagent, prized in organic synthesis for its ability to introduce the bromoacetyl moiety. Its dual electrophilic sites—a highly reactive acyl bromide and an α-bromo carbon—make it a powerful building block, particularly in the construction of complex heterocyclic scaffolds and for specialized chemical transformations. This guide provides an in-depth technical review of this compound's applications, offering a comparative analysis against common alternatives. We will delve into the mechanistic principles governing its reactivity, present quantitative data for key transformations, and provide detailed, field-tested experimental protocols to empower researchers in leveraging this potent synthetic tool.

Introduction to this compound: A Profile

This compound (C₂HBr₃O) is a dense, colorless to yellow liquid that demands respect in the laboratory due to its high reactivity, particularly with nucleophiles and moisture.[1][2] Understanding its fundamental properties is crucial for its effective and safe utilization.

Physicochemical Properties

A summary of this compound's key physical and chemical properties is presented below for quick reference.

PropertyValueSource(s)
Molecular Formula C₂HBr₃O[3]
Molecular Weight 280.74 g/mol [3]
Appearance Colorless to light yellow liquid[2]
Density ~2.847 g/cm³ at 25°C[1]
Boiling Point ~172.2 °C at 760 mmHg[1]
CAS Number 1681-24-9[3]
Solubility Reacts vigorously with water; soluble in many organic solvents[2]
Core Reactivity and Mechanistic Principles

The synthetic utility of this compound is rooted in its two distinct electrophilic centers. This dual reactivity allows for a range of transformations depending on the nucleophile and reaction conditions.

  • Acyl Substitution: The acyl bromide is an extremely reactive acylating agent. Nucleophiles such as amines, alcohols, and phenols will readily attack the carbonyl carbon, displacing the bromide anion to form amides and esters. This pathway is favored by strong, hard nucleophiles.

  • Nucleophilic Substitution (Sₙ2): The α-carbon is susceptible to Sₙ2 attack by softer nucleophiles, displacing the α-bromine. This reactivity is central to many cyclization reactions, such as the renowned Hantzsch thiazole synthesis.

The choice of reaction conditions, particularly temperature and base, is critical in directing the selectivity of nucleophilic attack towards one of these sites.

Diagram 1: Dual electrophilic sites of this compound.

Key Applications in Chemical Synthesis

This compound's unique structure makes it a go-to reagent for several critical synthetic transformations.

Synthesis of Heterocyclic Compounds

A primary application of reagents that can introduce an α-haloacetyl group is in the synthesis of heterocycles. This compound serves as a precursor to the α-bromoacetyl moiety, which is a key component in classical condensation and cyclization reactions.

The Hantzsch thiazole synthesis is a cornerstone reaction in medicinal chemistry, and α-haloketones are critical starting materials.[4][5] By reacting this compound with a thioamide, the intermediate α-bromoacetylated thioamide can be formed in situ, which then cyclizes to form the thiazole ring. This approach is highly efficient for producing a wide array of substituted 2-aminothiazoles.[4][6]

Representative Yields for Hantzsch-type Thiazole Synthesis:

α-Halo Acetyl PrecursorThioamide/ThioureaProductYield (%)Source(s)
3-(bromoacetyl)-pyran-2-oneThiourea & p-anisaldehyde2-Anisyl-substituted thiazole90%[6]
3-(bromoacetyl)-pyran-2-oneThiourea & p-nitrobenzaldehyde2-(p-nitrophenyl)-thiazole85%[6]
Bromoacetylferrocene1-Phenylthiourea2-Anilino-4-ferrocenylthiazole85%[7]
Bromoacetylferrocene1-(p-Bromophenyl)thiourea2-(p-Bromoanilino)-4-ferrocenylthiazole83%[7]

Imidazo[1,2-a]pyridines are privileged scaffolds in drug discovery. A common and effective synthesis involves the condensation of a 2-aminopyridine with an α-haloketone. This compound can be used to acylate the 2-aminopyridine, followed by intramolecular cyclization to furnish the fused heterocyclic system. This reaction typically proceeds with high efficiency. For example, the reaction of 2-aminopyridine with reagents like 1-bromo-2-phenylacetylene (a vinylogous α-haloketone) can produce 3-arylimidazo[1,2-a]pyridines in yields ranging from 61-86%.[8] Using this compound provides a direct route to 2-bromo-imidazo[1,2-a]pyridine, a versatile intermediate for further functionalization.

Selective Cleavage of Ethers

While strong Lewis acids like boron tribromide (BBr₃) are the standard for ether cleavage, this compound offers a unique and versatile alternative.[9][10][11] Its reaction with cyclic ethers and acetals results in cleavage products that incorporate two strategically positioned bromine atoms.[3] This transformation is particularly valuable as it installs functional handles for subsequent carbon-chain extensions or further manipulations, an outcome not achieved with standard reagents like HBr or BBr₃. The mechanism likely involves initial acylation of the ether oxygen, followed by nucleophilic attack of the bromide counterion on an adjacent carbon, leading to ring opening.

Comparative Analysis with Alternative Reagents

The choice of reagent is a critical decision in synthesis design, balancing reactivity, cost, safety, and substrate scope.

This compound vs. Bromoacetyl Chloride

Both this compound and bromoacetyl chloride are used to introduce the bromoacetyl group. The primary difference lies in their reactivity, governed by the nature of the acyl halide.

  • Reactivity: Acyl bromides are generally more reactive than their corresponding acyl chlorides.[12][13] This is attributed to two factors: the carbon-bromine bond is weaker than the carbon-chlorine bond, and the bromide ion is a better leaving group than the chloride ion.[12][13] Consequently, this compound will typically react faster and under milder conditions than bromoacetyl chloride.[12]

  • Application Context: For sluggish reactions or with less reactive nucleophiles, the enhanced reactivity of this compound is a distinct advantage. For more sensitive substrates where over-reactivity is a concern, the slightly milder bromoacetyl chloride might be preferred, though often requiring more forcing conditions.[12]

Comparison with Phenacyl Bromides (α-Bromo Ketones)

Phenacyl bromides and other pre-formed α-bromo ketones are the most common alternative for reactions like the Hantzsch synthesis.[14][15][16]

  • Scope & Stability: Pre-formed α-bromo ketones are generally more stable and easier to handle than the highly reactive this compound. A vast library of substituted phenacyl bromides is commercially available or readily synthesized, offering broad substrate scope.[16]

  • Reactivity & Atom Economy: this compound acts as an in situ source of the bromoacetylating agent. This can be advantageous in one-pot procedures, but it is less atom-economical as it releases an equivalent of HBr that must be scavenged. Phenacyl bromides are used directly in the cyclization step.

Greener Bromination Strategies

Modern synthetic chemistry emphasizes the use of safer and more environmentally benign reagents. Traditional use of hazardous reagents like liquid bromine or highly reactive acyl halides is being challenged by greener alternatives.

  • In Situ Generation of Brominating Agents: Systems like aqueous hydrogen peroxide with HBr (H₂O₂-HBr) can effectively perform α-bromination of ketones "on water" with high selectivity and yields ranging from 69-97%, producing no organic waste.[9][11][17]

  • Solid Bromine Carriers: Reagents like N-Bromosuccinimide (NBS) or bromide/bromate salts offer a safer, solid alternative to liquid bromine for generating α-bromoketones from ketones or olefins, which can then be used in subsequent reactions.[8][18]

Comparative Summary of Reagents:

Reagent/SystemKey AdvantagesKey DisadvantagesBest For...
This compound Highest reactivity, good for sluggish reactions.Highly corrosive and moisture-sensitive, lower atom economy.Rapid acylation and cyclizations requiring high electrophilicity.
Bromoacetyl Chloride High reactivity, more stable than the bromide.Corrosive, moisture-sensitive, lachrymator.General-purpose bromoacetylation.[17]
Phenacyl Bromides Stable, easy to handle, wide variety available.Requires separate synthesis step for the ketone.Standard Hantzsch synthesis and related cyclizations.[14][16]
H₂O₂-HBr "on water" Environmentally benign, inexpensive, no organic waste.Requires an existing ketone; acidic conditions.Green synthesis of α-bromoketones from ketones.[11][17]

Experimental Protocols

The following protocols are provided as validated, step-by-step guides for key applications of this compound and its alternatives.

Protocol: Hantzsch Thiazole Synthesis

This protocol describes a general procedure for the synthesis of a 2-amino-4-phenylthiazole, a common structural motif.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation a Combine 2-bromoacetophenone (1 eq) & thiourea (1.5 eq) in vial b Add methanol as solvent and a stir bar a->b c Heat with stirring on a hot plate (~100°C) for 30 min b->c d Cool reaction to room temperature c->d e Pour mixture into 5% Na₂CO₃ solution to neutralize HBr & precipitate product d->e f Filter crude product using a Büchner funnel e->f g Wash filter cake with water f->g h Air dry the solid product g->h

Diagram 2: Workflow for a typical Hantzsch thiazole synthesis.

Methodology:

  • Reaction Setup: In a 20 mL scintillation vial, combine the α-haloketone (e.g., 2-bromoacetophenone, 5.0 mmol, 1.0 eq) and thiourea (7.5 mmol, 1.5 eq).

  • Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.

  • Heating: Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. The initial product formed is the HBr salt, which is soluble in methanol.

  • Neutralization and Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution. This neutralizes the HBr salt, causing the neutral, water-insoluble thiazole product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with water to remove inorganic salts.

  • Drying: Allow the collected solid to air dry on a watch glass to yield the final product.

Causality Note: Using an excess of thiourea helps to ensure the complete consumption of the limiting α-haloketone. The final neutralization step is critical; it deprotonates the thiazolium salt, drastically reducing its solubility in the aqueous methanol mixture and enabling isolation by filtration.

Protocol: Selective Cleavage of a Cyclic Ether

This protocol outlines a representative procedure for the cleavage of tetrahydrofuran (THF) using this compound to yield a di-brominated product.

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reagent Addition cluster_2 Work-up & Purification a To a flame-dried flask under N₂, add THF (1.0 eq) in anhydrous DCM b Cool the solution to 0°C in an ice bath a->b c Slowly add this compound (1.1 eq) dropwise via syringe b->c d Allow reaction to stir at 0°C and warm to RT overnight c->d e Carefully quench the reaction with saturated aqueous NaHCO₃ d->e f Extract the aqueous layer with DCM e->f g Combine organic layers, dry over Na₂SO₄, and concentrate f->g h Purify the residue by column chromatography g->h

Diagram 3: Workflow for the cleavage of THF with this compound.

Methodology:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), add tetrahydrofuran (1.0 eq) dissolved in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to moderate the initial exothermic reaction.

  • Reagent Addition: Slowly add this compound (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0°C to neutralize excess reagent and acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil via silica gel column chromatography to yield the dibromo-ester product.

Causality Note: The reaction is performed under anhydrous conditions because this compound reacts violently with water.[10] The slow, cold addition of the reagent controls the reaction's exothermicity. The expected product from this reaction is 4-bromobutyl 2,2-dibromoacetate, demonstrating the unique ring-opening and functionalization capability of this reagent.[3]

Safety and Handling

This compound is a hazardous chemical that requires stringent safety protocols.

  • Corrosivity: It is highly corrosive and causes severe skin burns and serious eye damage.[4]

  • Reactivity: It reacts violently with water, alcohols, and bases, releasing toxic and corrosive hydrogen bromide gas.[10]

  • Toxicity: It is a lachrymator (tear-producing agent) and harmful if inhaled or ingested.[4]

Mandatory Precautions:

  • Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear chemical-resistant gloves (inspect before use), tightly fitting safety goggles, a face shield, and a lab coat.[4][12]

  • Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture. Add the reagent slowly and carefully to reaction mixtures, especially at low temperatures. Never add water to this compound.[10]

  • Storage: Store in a tightly closed container in a cool (refrigerated, 2-8°C), dry, and well-ventilated area designated for corrosives, away from incompatible materials.[10]

Conclusion and Future Outlook

This compound is a powerful, albeit hazardous, reagent with significant applications in organic synthesis. Its high reactivity makes it an excellent choice for constructing complex heterocyclic molecules like thiazoles and imidazopyridines and for performing unique transformations such as the difunctionalizing cleavage of ethers. While alternatives like bromoacetyl chloride and pre-formed α-bromo ketones offer advantages in handling and stability, this compound remains a valuable tool for reactions requiring a potent electrophile. The future of this field will likely see a continued shift towards greener, safer alternatives that generate α-halo ketone intermediates in situ from less hazardous materials, aligning with the principles of sustainable chemistry. However, for specific, challenging transformations, the raw power of this compound will ensure its continued place in the synthetic chemist's toolbox.

References

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  • This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

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  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

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  • Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. (2020, June 8). ResearchGate. Retrieved January 14, 2026, from [Link]

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A Senior Application Scientist's Guide to the Validation of Synthetic Routes: Dibromoacetyl Bromide vs. N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of a synthetic route is a critical decision that impacts yield, purity, scalability, and safety. This guide provides an in-depth comparison of synthetic routes utilizing dibromoacetyl bromide and its common alternative, N-bromosuccinimide (NBS), for the synthesis of α-bromo carbonyl compounds. By examining the underlying mechanisms, providing detailed experimental protocols, and presenting comparative data, this document serves as a practical resource for validating and selecting the optimal brominating agent for your specific application.

Introduction: The Role of Bromination in Modern Synthesis

Brominated organic compounds are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1][2] The bromine atom serves as a versatile functional handle, enabling a variety of subsequent transformations, most notably cross-coupling reactions.[1] this compound is a highly reactive reagent used to introduce a dibromoacetyl group, often as a precursor to α,α-dibromo esters and other valuable building blocks.[3][4] However, its high reactivity and hazardous nature necessitate the consideration of alternative, often milder, reagents like N-bromosuccinimide (NBS).[5][6] This guide will focus on a case study involving the α-bromination of an ester to illustrate the comparative performance of these two reagents.

Comparative Analysis: this compound vs. N-Bromosuccinimide (NBS)

The choice between this compound and NBS is not merely one of preference but is dictated by the specific substrate, desired product, and reaction conditions. While both can be used to achieve bromination at the α-position of carbonyl compounds, they operate via different mechanisms, which influences their selectivity, reactivity, and handling requirements.[3][5]

This compound is a potent electrophilic brominating agent. Its utility often lies in reactions where a bromoacetyl moiety is directly incorporated.[3][7] In contrast, NBS is a more versatile reagent, capable of acting as a source of electrophilic bromine or participating in free-radical pathways, particularly for allylic and benzylic bromination.[8][9] For the α-bromination of esters, NBS typically proceeds through an acid-catalyzed enol or enolate intermediate.[5][10]

FeatureThis compoundN-Bromosuccinimide (NBS)
Primary Use Introduction of the bromoacetyl group, synthesis of α,α-dibromo esters.[4]Allylic/benzylic bromination, α-bromination of carbonyls, bromohydrin formation.[6][8]
Reactivity High, often requiring careful control of reaction conditions.[11]Moderate, generally more selective.[9]
Handling & Safety Highly corrosive and lachrymatory liquid. Reacts vigorously with water.[11]Crystalline solid, easier to handle, though still an irritant.[6]
Byproducts Hydrogen bromide.[11]Succinimide (water-soluble).[10]
Selectivity Can lead to over-bromination if not carefully controlled.Generally good for mono-bromination with controlled stoichiometry.[10]
Cost-Effectiveness Can be more expensive for bulk applications.Generally more cost-effective and readily available.[8]
Experimental Validation: A Case Study in α-Bromination

To provide a tangible comparison, we will outline the synthesis of ethyl 2-bromo-3-phenylpropanoate from ethyl 3-phenylpropanoate using both a hypothetical route derived from the reactivity of this compound and a standard procedure using NBS.

Diagram 1: Synthetic Pathways Comparison

This diagram illustrates the two synthetic routes for the α-bromination of an ester, highlighting the different reagents and conditions.

G cluster_0 Route A: N-Bromosuccinimide (NBS) cluster_1 Route B: Hypothetical this compound Route start_A Ethyl 3-phenylpropanoate reagents_A NBS (1.1 eq) p-TsOH (cat.) CH₂Cl₂ start_A->reagents_A Reaction workup_A Aqueous Workup & Purification reagents_A->workup_A product_A Ethyl 2-bromo-3-phenylpropanoate workup_A->product_A Isolation start_B Ethyl 3-phenylpropanoate reagents_B This compound (1.0 eq) Base (e.g., Pyridine) Inert Solvent start_B->reagents_B Reaction intermediate_B Dibromoacylated Intermediate reagents_B->intermediate_B hydrolysis_B Hydrolysis intermediate_B->hydrolysis_B product_B Ethyl 2,2-dibromo-3-phenylpropanoate (Potential Product) hydrolysis_B->product_B Isolation

Caption: Comparative workflows for α-bromination.

This protocol is a standard method for the α-bromination of esters.[10]

  • Preparation: To a solution of ethyl 3-phenylpropanoate (1 equivalent) in dichloromethane (CH₂Cl₂), add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.1 equivalents). The acid catalyst is crucial to facilitate the enolization of the ester, which is the reactive species.[10]

  • Addition of NBS: Add N-bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution at room temperature. Portion-wise addition helps to control the reaction temperature and maintain a low concentration of the brominating agent, which favors mono-bromination.[10]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the starting material is consumed, dilute the reaction mixture with CH₂Cl₂. Wash the organic layer with water and brine to remove the succinimide byproduct and any remaining acid.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure ethyl 2-bromo-3-phenylpropanoate.

Direct α-bromination of a simple ester with this compound is not a standard procedure. The high reactivity of the acyl bromide would likely lead to acylation at the α-position, followed by potential rearrangements or further reactions, rather than a clean mono-bromination. A more plausible, though complex, application would be in a Reformatsky-type reaction, where α-bromo or α,α-dibromo esters are reacted with carbonyl compounds in the presence of zinc.[12][13][14]

For the purpose of this guide, which focuses on validating a synthetic route, the clear and well-documented NBS procedure provides a reliable benchmark against which more hazardous or less efficient methods can be compared.

Validation of the Synthetic Product

Regardless of the synthetic route chosen, the purity and identity of the final product must be rigorously validated. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive analysis.[15][16][17]

Diagram 2: Product Validation Workflow

This diagram outlines the standard workflow for the purification and characterization of a synthesized organic compound.

G start Crude Reaction Mixture purification Purification (e.g., Column Chromatography) start->purification purity_check Purity Assessment (HPLC, GC) purification->purity_check Assess Purity structure_id Structural Elucidation (¹H NMR, ¹³C NMR, MS) purification->structure_id Confirm Identity final_product Validated Pure Product purity_check->final_product structure_id->final_product

Caption: Standard workflow for product validation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of a sample by separating the main component from any impurities.[16] A validated HPLC method should be used, specifying the column, mobile phase, flow rate, and detector wavelength. Purity is typically reported as a percentage of the total peak area.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized compound.[15] The chemical shifts, integration values, and coupling patterns provide a detailed fingerprint of the molecule. Quantitative NMR (qNMR) can also be used as a primary method to determine purity against a certified internal standard.[17][18]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be used to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Conclusion and Recommendations

When validating a synthetic route for α-bromination of esters, N-bromosuccinimide (NBS) presents a more reliable, safer, and often more selective option compared to the highly reactive this compound.[9][10] The NBS-mediated reaction is well-documented, proceeds under mild conditions, and the resulting succinimide byproduct is easily removed.[10]

While this compound is a valuable reagent for specific applications, such as the synthesis of certain heterocyclic compounds or in Reformatsky-type reactions, its use for simple α-bromination is less practical and presents significant handling challenges.[3][11]

For drug development professionals, the validation of a synthetic route must prioritize safety, reproducibility, and the purity of the final compound. Based on these criteria, the NBS-based route is the superior choice for the synthesis of α-bromo esters in most laboratory and industrial settings. The validation of the final product should always be performed using a combination of orthogonal analytical techniques such as HPLC and NMR to ensure the highest confidence in its purity and identity.[16]

References

  • Benchchem. (n.d.). Optimizing N-Bromosuccinimide (NBS) Bromination of Esters.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide.
  • Benchchem. (n.d.). The Indispensable Role of Brominated Heterocycles in Modern Synthetic Chemistry: An In-depth Technical Guide.
  • NROChemistry. (n.d.). Reformatsky Reaction.
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  • PHARMD GURU. (n.d.). REFORMATSKY REACTION.
  • Various Authors. (n.d.). Reformatsky Reaction.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • Guidechem. (n.d.). Bromoacetyl bromide 598-21-0 wiki.
  • Wikipedia. (n.d.). Reformatsky reaction.
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  • CSIR-CSMCRI. (2025, August 8). Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine.
  • National Institutes of Health. (n.d.). α-Bromoacetate as a Mild and Safe Brominating Agent in the Light-Driven Vicinal Dibromination of Unactivated Alkene and Alkynes.
  • Biswas, T. (2022, May 4). MCQ-219: About reaction of dibromo compound. YouTube.
  • Levaya, Y. (2026, January 1). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. ResearchGate.
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  • PSIBERG. (2023, November 30). Reformatsky Reaction: Mechanism, Variations & Applications.
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Navigating the Scale-Up of Bromoacetylation: A Cost-Benefit Analysis of Dibromoacetyl Bromide and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of the bromoacetyl group is a critical transformation in the synthesis of a diverse array of pharmaceuticals and agrochemicals.[1] As development progresses from the laboratory to pilot and production scales, the choice of the bromoacetylating agent becomes a pivotal decision with significant implications for process efficiency, safety, and, ultimately, the cost of goods. Dibromoacetyl bromide, a highly reactive and effective reagent, is a primary candidate for this role. However, a thorough cost-benefit analysis necessitates a detailed comparison with viable alternatives. This guide provides an in-depth technical comparison of this compound with key alternatives, offering a data-driven framework for selecting the optimal reagent for your scale-up campaign.

The Reagents: A Head-to-Head Comparison

The primary contenders for large-scale bromoacetylation include this compound, chloroacetyl chloride, bromoacetic anhydride, and bromoacetic acid in conjunction with a coupling agent. Each presents a unique profile of reactivity, cost, and handling considerations.

This compound: The High-Reactivity Workhorse

This compound (BrCH₂COBr) is a colorless to yellowish liquid known for its high reactivity as an acylating agent.[2] Its utility lies in its ability to efficiently introduce the bromoacetyl moiety into a wide range of nucleophiles, including amines, alcohols, and thiols.

Synthesis and Availability: this compound is typically synthesized via the bromination of acetyl bromide.[2] While specific industrial processes vary, the goal is to achieve high purity (≥98.0%) with minimal moisture content.[2] It is commercially available from various suppliers, with bulk pricing being a key consideration for scale-up.

Chloroacetyl Chloride: The Cost-Effective Alternative

Chloroacetyl chloride (ClCH₂COCl) is a bifunctional compound widely used as a chemical building block.[3] It serves as a common alternative to its bromo-counterpart, often with a significant cost advantage.

Synthesis and Industrial Relevance: Industrially, chloroacetyl chloride is produced through various methods, including the carbonylation of methylene chloride and the chlorination of acetyl chloride.[3][4] Its extensive use in the production of herbicides and pharmaceuticals means it is readily available in large quantities.[3]

Bromoacetic Anhydride: A Potent and Direct Substitute

Bromoacetic anhydride ((BrCH₂CO)₂O) offers a direct and potent alternative to acyl halides for bromoacetylation.[5] It is a highly reactive reagent that can often provide excellent yields under mild conditions.[6]

Synthesis Considerations: Bromoacetic anhydride is typically prepared from bromoacetic acid through dehydration, a process that can be achieved using reagents like phosphorus pentoxide.[6]

Bromoacetic Acid with a Coupling Agent: The Milder Approach

Utilizing bromoacetic acid with a coupling agent, such as dicyclohexylcarbodiimide (DCC), provides an in-situ method for generating a reactive bromoacetylating species. This approach is generally considered milder than using acyl halides or anhydrides.[5]

Performance in the Plant: A Quantitative Analysis

The decision to select a particular bromoacetylating agent for scale-up hinges on a careful evaluation of its performance under industrially relevant conditions. Key metrics include reaction yield, purity of the product, reaction time (cycle time), and ease of downstream processing.

ReagentTypical Yield (Lab Scale)PurityReaction TimeKey Considerations for Scale-Up
This compound HighGenerally high, but can be prone to side reactions with sensitive substrates.FastHighly reactive and corrosive, requiring specialized handling and equipment. Moisture-sensitive.
Chloroacetyl Chloride 85-95%[7]HighModerateLess reactive than the bromide, potentially requiring higher temperatures or longer reaction times. Corrosive.
Bromoacetic Anhydride 90-98%[5]HighFastHighly reactive and moisture-sensitive. By-product is bromoacetic acid, which needs to be removed.
Bromoacetic Acid/DCC GoodCan be high, but removal of the dicyclohexylurea (DCU) by-product can be challenging at scale.SlowerMilder conditions, but the solid by-product can complicate filtration and reactor cleaning.

The Bottom Line: A Cost-Benefit Analysis for Scale-Up

A comprehensive cost-benefit analysis must extend beyond the initial purchase price of the reagent to encompass all aspects of the manufacturing process.

Reagent and Raw Material Costs

The bulk pricing of each reagent is a primary driver of the overall process cost. The following table provides an estimated cost comparison based on currently available market data. It is important to note that these prices are subject to significant fluctuation based on supplier, quantity, and market conditions.

ReagentEstimated Bulk Price (per kg)
This compound ₹3,000[8]
Chloroacetyl Chloride ₹95 - ₹290[5][9]
Bromoacetic Anhydride High (Lab-scale pricing suggests significantly higher cost than acyl halides)[10]
Bromoacetic Acid ~$192 (for 2 kg)[11]
N-Succinimidyl Bromoacetate High (Lab-scale pricing suggests significantly higher cost)[6][12]
Process and Operational Costs

Beyond the reagent itself, several other factors contribute to the overall cost of production:

  • Cycle Time: Faster reaction times, as are often seen with this compound and bromoacetic anhydride, can lead to increased plant throughput and lower operational costs.

  • Downstream Processing: The nature of by-products significantly impacts purification costs. For example, the solid dicyclohexylurea (DCU) by-product from DCC-mediated couplings can be challenging to remove on a large scale, potentially requiring additional filtration steps and leading to longer cycle times.

  • Equipment and Infrastructure: The high reactivity and corrosivity of acyl halides like this compound and chloroacetyl chloride may necessitate the use of specialized, corrosion-resistant reactors and handling equipment, adding to the capital expenditure.[7]

  • Waste Disposal: The disposal of halogenated organic waste is a significant cost driver. Halogenated solvents and by-products are typically incinerated, which is 2-3 times more expensive than the disposal of non-halogenated solvents.[9] A thorough analysis of the waste streams generated by each bromoacetylation method is crucial.

Safety and Environmental Considerations

The handling of highly reactive and corrosive reagents at an industrial scale presents significant safety challenges.

  • Acyl Halides (this compound and Chloroacetyl Chloride): These compounds react violently with water, releasing corrosive hydrogen halide gas.[7] They are lachrymatory and can cause severe burns to the skin and eyes.[11] Strict engineering controls, such as closed-system transfers and dedicated scrubber systems, are essential for safe handling.

  • Bromoacetic Anhydride: Similar to acyl halides, bromoacetic anhydride is highly reactive and moisture-sensitive.

  • Environmental Impact: The generation of halogenated waste products is a key environmental concern. Process optimization to minimize excess reagent and by-product formation is critical.

Experimental Protocols for Bromoacetylation

The following are generalized protocols for the bromoacetylation of a primary amine at a laboratory scale. These should be adapted and optimized for the specific substrate and scaled up with appropriate engineering controls and safety precautions.

Protocol 1: Bromoacetylation using this compound

Materials:

  • Primary amine

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the primary amine in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor for completion by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization).

Protocol 2: Bromoacetylation using Chloroacetyl Chloride

Materials:

  • Primary amine

  • Chloroacetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Pyridine or other suitable base

  • 5% HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the primary amine in anhydrous DCM and add pyridine (1.1 equivalents).

  • Cool the mixture to 0 °C.

  • Slowly add chloroacetyl chloride (1.05 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Wash the organic layer sequentially with water, 5% HCl solution, saturated NaHCO₃ solution, and brine.[7]

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.[7] A typical yield for this type of reaction is >90%.[7]

Visualizing the Workflow

The following diagrams illustrate the general workflows for the bromoacetylation processes discussed.

G cluster_0 Acyl Halide Bromoacetylation A1 Dissolve Amine in Anhydrous Solvent A2 Cool to 0 °C A1->A2 A3 Add Base A2->A3 A4 Add Acyl Halide Solution A3->A4 A5 Reaction Monitoring A4->A5 A6 Aqueous Workup A5->A6 A7 Purification A6->A7

Acyl Halide Bromoacetylation Workflow

G cluster_1 Bromoacetic Acid/DCC Bromoacetylation B1 Dissolve Amine and Bromoacetic Acid B2 Cool to 0 °C B1->B2 B3 Add DCC Solution B2->B3 B4 Reaction Monitoring B3->B4 B5 Filter DCU By-product B4->B5 B6 Aqueous Workup B5->B6 B7 Purification B6->B7

Bromoacetic Acid/DCC Workflow

Conclusion and Recommendations

The selection of a bromoacetylating agent for scale-up is a multifaceted decision that requires a holistic assessment of cost, performance, and safety.

  • This compound is a highly effective and reactive reagent that can offer fast reaction times and high yields. However, its higher cost and hazardous nature necessitate careful consideration and investment in specialized handling infrastructure. It is best suited for situations where high reactivity is paramount and the cost can be justified by increased throughput.

  • Chloroacetyl Chloride presents a compelling, cost-effective alternative, particularly for large-scale manufacturing where raw material costs are a primary concern. While it may require more forcing reaction conditions, its widespread availability and lower price point make it an attractive option for many applications.

  • Bromoacetic Anhydride is a potent alternative that can provide excellent yields, but its high cost and the need to remove the bromoacetic acid by-product are significant drawbacks for large-scale production.

  • Bromoacetic Acid with a Coupling Agent offers a milder reaction profile, which can be advantageous for sensitive substrates. However, the generation of solid by-products like DCU can introduce significant challenges in downstream processing at an industrial scale, potentially offsetting the benefits of the milder conditions.

For most large-scale industrial applications, chloroacetyl chloride often represents the most economically viable choice due to its low cost and ready availability. However, for processes where the higher reactivity of a bromine-containing reagent is essential to achieve the desired transformation efficiently, This compound remains a powerful, albeit more expensive, option. A thorough process hazard analysis (PHA) and a detailed economic model should be developed for each specific application to make an informed and data-driven decision.

References

[5] A Comparative Guide to Bromoacetylation: Alternatives to Bromoacetyl Chloride - Benchchem. (URL not available) [13] Buy Bromoacetic anhydride | 13094-51-4 - Smolecule. (2023-08-15). [7] A Comparative Guide to Acyl Chlorides in Organic Synthesis - Benchchem. [4] Chloroacetyl chloride synthesis - ChemicalBook. (2012-10-15). [14] EP0022185A1 - Process for the preparation of chloroacetyl chloride - Google Patents. [15] Chloroacetyl Chloride Production Line - Zauxi. [9] Organic Solvent Waste Disposal - Safety & Risk Services. [16] Synthesis process of chloroacetyl chloride - Eureka | Patsnap. [3] Chloroacetyl chloride - Wikipedia. [17] Hazardous Waste Reduction - Environmental Health and Safety. [18] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. [10] Bromoacetic anhydride - LookChem. [19] Acyl Bromide Definition - Organic Chemistry Key Term - Fiveable. [8] Bromoacetyl bromide at ₹ 3000/kg | Magnesium Salicylate in Mumbai | ID - IndiaMART. [20] Bromoacetyl Bromide 97.5 at 15400.00 INR in Mumbai, Maharashtra | A. B. Enterprises. [12] N-Succinimidyl bromoacetate (NHS-Bromoacetate) | Cross-linking Agent | MedChemExpress. [6] Bromoacetic Anhydride|CAS 13094-51-4 - Benchchem. [21] A Convenient Procedure for the Conversion of Carboxylic Acids to α-Bromo Thiolesters. [2] Exploring the Synthesis and Applications of Bromoacetyl Bromide. [22] US4123443A - Process for the preparation of bromoacetic acid and esters thereof - Google Patents. [11] Bromoacetic acid reagent grade, 97 2-Bromoethanoic acid - Sigma-Aldrich. [23] Bromoacetic acid N-hydroxysuccinimide ester = 95 , powder 42014-51-7 - Sigma-Aldrich. [24] alkyl and alkylene bromides - Organic Syntheses Procedure. [1] Bromo acetyl bromide, 98% | 598-21-0 | Ottokemi™. [25] How to Scale Up Pharmaceutical Manufacturing. (2022-12-07). Bromoacetyl bromide = 98 598-21-0 - Sigma-Aldrich. [26] N-Bromosuccinimide | 128-08-5 - ChemicalBook. (2025-12-01). [27] Confirming Peptide Bromoacetylation: A Comparative Guide to Mass Spectrometry Analysis - Benchchem. [28] Formation of acyl bromides from carboxylic acids and N-bromosuccinimide; Some reactions of bromocyanotriphenylphosphorane - ResearchGate. (2025-08-06). [29] CN104086403A - Acetyl bromide synthesis production process - Google Patents. [30] Alkyl bromide synthesis by bromination or substitution - Organic Chemistry Portal. [31] ethyl bromoacetate - Organic Syntheses Procedure. [32] N-Succinimidyl Bromoacetate 98.0+%, TCI America 100 mg | Buy Online - Fisher Scientific. [33] Preparation of bromoacetyl bromide - PrepChem.com. [34] Bromoacetic acid N-hydroxysuccinimide ester - Ambeed.com. [35] A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry - AQA. (2015-01-12). [36] Catalytic Reactions of Acetylene: A Feedstock for the Chemical Industry Revisited. [37] Product Class 1: Acid Halides. [38] (PDF) Economic analysis and technicalities of acrylic acid production from crude glycerol. (2025-08-09). [39] Enabling Greener Pharma Manufacturing: Scaling a Photo-Flow Bromination for Belzutifan - American Chemical Society. (2021-08-12). [] API Synthesis Intermediates & Raw Materials - BOC Sciences. [41] Process model and economic analysis of itaconic acid production from dimethyl succinate and formaldehyde - PubMed. [42] A Comprehensive Review on Synthesis of Active Pharmaceutical Ingredients by Different Synthetic Route of Paracetamol - ResearchGate. (2024-08-23). [43] Acylation of Anthocyanins and Their Applications in the Food Industry: Mechanisms and Recent Research Advances - PubMed. (2022-07-21). [44] Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction - ResearchGate. [45] Small-scale continuous drug product manufacturing using dropwise additive manufacturing and three phase settling for integration with upstream drug substance production - PMC - NIH.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Dibromoacetyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, Ensuring a Safe Conclusion

In the fields of pharmaceutical development and complex organic synthesis, dibromoacetyl bromide serves as a potent and versatile reagent. Its high reactivity, however, demands a commensurate level of respect, not only during its use but, critically, through to its final disposal. Improper handling of residual or waste this compound can lead to violent reactions, personnel injury, and environmental contamination.[1][2]

Hazard Profile: Understanding the Reactivity of this compound

This compound is classified as a corrosive, water-reactive, and lachrymatory substance.[2][3] Contact can cause severe chemical burns to the skin, eyes, and respiratory tract.[1][3][4][5] The primary danger stems from its violent reaction with water and other nucleophilic reagents.[2][3] This reactivity is fundamental to its utility in synthesis but presents the main challenge for its disposal.

Upon contact with moisture, including humidity in the air, it rapidly hydrolyzes to form two corrosive byproducts: bromoacetic acid and hydrogen bromide (HBr) gas.[6][7] The reaction is highly exothermic and the release of HBr gas can cause a dangerous pressure buildup in sealed containers and presents a severe inhalation hazard.[1][8]

Hazard Category Description Primary References
Physical State Colorless to yellow liquid with a sharp, irritating odor.[2]
Corrosivity Causes severe skin burns and serious eye damage.[3][4][9]
Reactivity Reacts violently with water, alcohols, strong bases, and oxidizing agents.[3][8][3][8]
Inhalation Hazard Vapors and HBr gas byproduct are extremely destructive to the respiratory tract.[1][5][1][5]
Lachrymator Substance that causes tearing.[2][3][2][3]
Combustion Products Heating may lead to the release of toxic fumes, including carbon oxides and hydrogen bromide.[1][3][1][3]

The Core Principle of Disposal: Controlled Hydrolysis and Neutralization

The disposal strategy for this compound is not merely about discarding it; it's about chemically transforming it into a stable, non-hazardous waste stream. The process hinges on a two-step mechanism:

  • Controlled Hydrolysis: The acyl bromide functional group is highly susceptible to nucleophilic attack by water.[10][11] This reaction breaks the carbon-bromine bond, replacing it with a hydroxyl group to yield bromoacetic acid and releasing hydrogen bromide.

    • BrCH(Br)COBr + H₂O → BrCH(Br)COOH + HBr

  • Neutralization: Both reaction products, bromoacetic acid and hydrobromic acid, are corrosive acids that must be neutralized. A weak base like sodium bicarbonate (baking soda) or a mixture of sodium carbonate (soda ash) and calcium hydroxide (slaked lime) is ideal.[1][12]

    • BrCH(Br)COOH + NaHCO₃ → BrCH(Br)COONa + H₂O + CO₂

    • HBr + NaHCO₃ → NaBr + H₂O + CO₂

The use of a weak base is a critical safety control. Strong bases like sodium hydroxide (NaOH) can cause a rapid, highly exothermic, and potentially explosive reaction. In contrast, sodium bicarbonate neutralizes the acid more slowly, minimizing heat generation, and the resulting effervescence of carbon dioxide gas provides a clear visual indicator of the reaction's progress.[13]

Mandatory Safety Protocols

Personal Protective Equipment (PPE)

A non-negotiable prerequisite for handling this compound is the use of comprehensive PPE.[14]

  • Eye/Face Protection: Tightly fitting safety goggles in combination with a full-face shield.[4][15]

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or Viton™). Always inspect gloves for damage before use and dispose of them properly after handling.[4][15]

  • Body Protection: A flame-retardant lab coat and a chemical-resistant apron. Ensure shoes are closed-toed.[15][16]

  • Respiratory Protection: All handling and disposal must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors.[12][14]

Engineering Controls
  • Chemical Fume Hood: All operations must be performed in a properly functioning chemical fume hood to contain toxic and corrosive gases.[12][14][15]

  • Emergency Equipment: An eyewash station and safety shower must be immediately accessible.[2][17]

  • Spill Kit: A spill kit containing an inert absorbent material (e.g., vermiculite, dry sand) must be readily available. Do not use water or combustible absorbents. [17]

Step-by-Step Disposal Protocol for Small Quantities

This protocol is designed for the neutralization of small quantities (<50 mL) of residual this compound.

  • Preparation (in a chemical fume hood): a. Prepare a large beaker (e.g., 2L beaker for a 50 mL disposal) containing a 5-10% aqueous solution of sodium bicarbonate. b. Place the beaker in an ice bath to manage heat generation during the reaction.[12][18] c. Ensure a magnetic stir bar is in the beaker and stirring is active.

  • Slow Addition: a. Using a disposable glass pipette or a dropping funnel, add the this compound to the stirring bicarbonate solution very slowly , drop by drop. b. Causality: The violent reactivity with water necessitates this slow, controlled addition to a large volume of cooled base.[3] This method dissipates the heat of reaction and immediately neutralizes the acidic byproducts as they form, preventing the release of HBr gas.[13][18]

  • Observation and Reaction: a. Vigorous bubbling (CO₂ evolution) will occur upon addition. Continue slow addition, ensuring the reaction does not become too vigorous. If foaming is excessive, pause the addition until it subsides. b. After all the this compound has been added, leave the solution to stir in the fume hood for at least one hour to ensure the reaction is complete.

  • Verification (Self-Validation): a. Once the bubbling has completely ceased, remove the beaker from the ice bath and allow it to warm to room temperature. b. Using calibrated pH paper or a pH meter, check the pH of the solution. The target pH is between 6.0 and 9.0.[12] c. If the solution is still acidic (pH < 6.0), slowly add more sodium bicarbonate until the desired pH is reached. If it is too basic (pH > 9.0), add a dilute acid like acetic acid to adjust.

  • Final Disposal: a. Once the pH is confirmed to be within the neutral range, the solution can typically be disposed of down the sanitary sewer with copious amounts of water (at least 20 parts water to 1 part neutralized solution).[12][18] b. Crucial: Always consult and adhere to your institution's and local municipality's specific regulations for aqueous waste disposal.[17][19][20] Some jurisdictions may require collection by a licensed hazardous waste disposal company.[4][21]

Spill Management Protocol

  • Evacuate and Alert: Immediately alert personnel in the area and evacuate if the spill is large or ventilation is inadequate.[16][17][21]

  • Isolate and Ventilate: Restrict access to the spill area. Ensure the chemical fume hood is operating at maximum capacity.

  • Contain: Cover the spill with an inert, dry absorbent material such as vermiculite, dry sand, or earth.[1][17] NEVER USE WATER. [17]

  • Collect: Once the material is fully absorbed, carefully sweep it into a labeled, sealable container for hazardous waste.[1][17][21]

  • Decontaminate: Wipe the spill area with a cloth dampened with a 5% sodium bicarbonate solution.

  • Dispose: The sealed container with the absorbed material must be disposed of as hazardous waste through your institution's environmental health and safety office.[4][17]

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the safe management of this compound waste.

DibromoacetylBromide_Disposal start Unwanted this compound Identified ppe_check Step 1: Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe_check fume_hood Step 2: Work Inside a Certified Chemical Fume Hood ppe_check->fume_hood assess_type Step 3: Assess Waste Type fume_hood->assess_type small_quant Small Quantity (<50 mL) Residual Reagent assess_type->small_quant Residual Liquid spill Spill or Contaminated Material assess_type->spill Spill prep_base Step 4a: Prepare Cold, Stirring Sodium Bicarbonate Solution small_quant->prep_base slow_add Step 5a: Add this compound Dropwise to Base prep_base->slow_add react Step 6a: Allow Reaction to Complete (1+ hour) slow_add->react check_ph Step 7a: Verify pH is Neutral (6-9) react->check_ph sewer_dispose Step 8a: Dispose via Sanitary Sewer (per local regulations) with Copious Water check_ph->sewer_dispose pH is Neutral collect_waste pH Out of Range: Adjust and Re-test check_ph->collect_waste pH is Acidic/Basic collect_waste->check_ph contain_spill Step 4b: Contain Spill with Inert Absorbent (e.g., Vermiculite) DO NOT USE WATER spill->contain_spill collect_spill Step 5b: Collect Absorbed Material into a Labeled Hazardous Waste Container contain_spill->collect_spill decontaminate Step 6b: Decontaminate Spill Area with Bicarbonate Solution collect_spill->decontaminate ehs_dispose Step 7b: Arrange Pickup by Environmental Health & Safety (EHS) decontaminate->ehs_dispose

Caption: Decision workflow for this compound disposal.

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Comprehensive Safety Guide: Personal Protective Equipment for Handling Dibromoacetyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for researchers, scientists, and drug development professionals working with Dibromoacetyl bromide. As a highly reactive and corrosive substance, adherence to stringent safety measures is paramount. This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a deep understanding of the risks and the rationale for each layer of protection.

Immediate Safety Profile: Understanding the Core Dangers

This compound (CAS No. 598-21-0) is a corrosive liquid that demands the highest level of caution.[1] Its primary hazards stem from three key properties:

  • Extreme Corrosivity: Direct contact causes severe, destructive burns to the skin, eyes, and mucous membranes.[2][3][4] Eye contact can lead to serious and potentially irreversible damage.[5][6]

  • Violent Water Reactivity: The compound reacts violently with water, including moisture in the air, to produce highly toxic and irritating hydrogen bromide gas.[7][8][9] This reaction can be explosive and presents a significant splash and inhalation hazard.[5][7]

  • Severe Inhalation Hazard: Vapors and mists are extremely destructive to the respiratory tract.[10] Inhalation can cause irritation, coughing, shortness of breath, and potentially lead to a build-up of fluid in the lungs (pulmonary edema), a life-threatening medical emergency that can have a delayed onset.[4][5][11]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is non-negotiable. Engineering controls, such as a certified chemical fume hood, are the primary line of defense and must be used for all manipulations. The PPE described below is required in addition to these engineering controls.

Eye and Face Protection

The risk of violent splashes and corrosive vapor exposure makes robust eye and face protection critical.

  • Requirement: Wear tightly fitting chemical safety goggles that conform to EU Standard EN166 or OSHA 29 CFR 1910.133 regulations.[1][6][12]

  • Causality: Goggles are essential to prevent vapors and small droplets from reaching the eyes.

  • Requirement: A full-face shield (minimum 8 inches) must be worn over the safety goggles.[5][6][12]

  • Causality: Due to the violent reaction with water, a face shield is the only effective way to protect the entire face from a sudden, energetic splash during handling or in the event of an accidental quench. Contact lenses should not be worn as they can absorb irritants and concentrate them against the eye.[5]

Respiratory Protection

All work must be conducted within a properly functioning chemical fume hood to minimize vapor inhalation.

  • Requirement: For routine operations within a fume hood, no respirator may be necessary if air monitoring confirms exposures are below established limits. However, given the high toxicity, a respirator should be readily available.

  • Requirement: In situations where engineering controls are insufficient, or during a large spill, a NIOSH-approved full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is necessary.[6] For unknown concentrations or major emergencies, a full-face supplied air respirator or self-contained breathing apparatus (SCBA) is required.[5][7]

  • Causality: this compound's vapors can cause severe and delayed lung damage.[4][5] A respirator provides a critical barrier to protect the respiratory system from these corrosive effects.

Body and Hand Protection
  • Requirement: A complete chemical-resistant suit is required to protect against skin contact.[6][12] At a minimum, a chemical-resistant apron worn over a long-sleeved lab coat is necessary for small-scale operations.

  • Causality: The material causes severe skin burns upon contact.[7] Any clothing that becomes contaminated must be removed immediately, and the underlying skin flushed with copious amounts of water.[2][5]

  • Requirement: Wear chemical-resistant gloves (e.g., rubber) at all times.[7][13] Gloves must be inspected for integrity before each use. Use proper glove removal technique to avoid cross-contamination.[12]

  • Causality: Gloves provide the primary barrier against direct skin contact, preventing severe chemical burns.

Task ScenarioEye/Face ProtectionRespiratory ProtectionBody & Hand Protection
Routine Handling (in Fume Hood) Chemical Goggles + Full Face ShieldNone required if ventilation is adequate; have air-purifying respirator on standby.Chemical-resistant gloves, Lab coat with chemical apron.
Weighing/Transfer (in Fume Hood) Chemical Goggles + Full Face ShieldNone required if ventilation is adequate; have air-purifying respirator on standby.Chemical-resistant gloves, Lab coat with chemical apron.
Spill Cleanup / Emergency Full Face Shield over Goggles or Full-Face SCBAFull-face supplied air respirator or Self-Contained Breathing Apparatus (SCBA).Full chemical-resistant suit and boots, heavy-duty gloves.

Operational Protocol: A Step-by-Step Guide

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Locate and verify the functionality of the nearest safety shower and eyewash station.[4]

    • Assemble all necessary equipment and reagents before retrieving the this compound.

    • Have a spill kit with a dry, inert absorbent material (e.g., vermiculite, dry sand) readily accessible.[4][11] DO NOT use water or combustible absorbents.

  • Donning PPE:

    • Don lab coat, followed by chemical-resistant gloves, safety goggles, and finally the full face shield.

  • Handling the Chemical:

    • Conduct all transfers and manipulations inside the fume hood.

    • Ground all equipment to prevent static discharge.[8]

    • Keep the container tightly sealed when not in use and store it in a cool, dry, well-ventilated area away from incompatible materials.[2][6]

    • When quenching or performing reactions, ALWAYS add this compound slowly to the other reagent. Never add water or other reagents to this compound to prevent a violent, uncontrolled reaction.[5]

  • Post-Operation & Cleanup:

    • Securely close the primary container.

    • Decontaminate any surfaces with an appropriate solvent, followed by a thorough wash.

    • Dispose of all contaminated materials as hazardous waste according to the disposal plan.

  • Doffing PPE:

    • Remove PPE in the reverse order of donning, taking care to avoid contaminating skin. Dispose of gloves immediately. Wash hands thoroughly with soap and water after handling.[5][12]

Emergency Response Plan

Spill Response Workflow

Immediate and correct action during a spill is critical to prevent injury and further contamination.

Spill_Response_Workflow spill Spill Detected evacuate Alert Others & Evacuate Immediate Area spill->evacuate ppe Don Full Emergency PPE (SCBA, Chemical Suit) evacuate->ppe contain Contain Spill with Dry, Inert Absorbent (Vermiculite, Sand). DO NOT USE WATER. ppe->contain collect Carefully Collect Absorbed Material into a Labeled, Sealed Waste Container contain->collect decontaminate Decontaminate Spill Area (Follow Site-Specific Procedures) collect->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose

Caption: Emergency workflow for a this compound spill.

First Aid and Medical Response
  • Skin Contact: Immediately flush the affected area with copious amounts of running water for at least 15-30 minutes while removing all contaminated clothing and shoes.[1][7] Seek immediate medical attention.[1][2]

  • Eye Contact: Immediately and continuously flush eyes with running water for at least 15-30 minutes, holding the eyelids open.[2][5] Do not attempt to remove contact lenses; this should only be done by skilled personnel.[5] Seek immediate medical attention.[1][2]

  • Inhalation: Move the victim to fresh air immediately.[13] If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth).[6] The onset of pulmonary edema may be delayed up to 24 hours; therefore, the victim must be kept under medical observation.[5] Seek immediate medical attention.[1][5]

  • Ingestion: DO NOT induce vomiting. [2][6][13] If the person is conscious, rinse their mouth with water and have them drink as much water as they comfortably can.[1][5] Seek immediate medical attention.[1][5]

Disposal Plan

All waste containing this compound is considered hazardous waste and must be handled accordingly.

  • Chemical Waste: Unused or waste this compound should be collected in a designated, labeled, and sealed container. This waste must be disposed of through a licensed professional waste disposal service.[6][12] Treatment may involve neutralization with soda-ash or soda-lime at an approved facility.[5]

  • Contaminated Materials: All disposable items, including gloves, absorbent materials, and contaminated labware, must be collected in a sealed, labeled container and disposed of as hazardous waste.[6][11]

  • Empty Containers: Empty containers are still hazardous as they contain residue. They should be decontaminated with a 5% aqueous sodium hydroxide or soda ash solution before disposal as unused product.[5][6]

References

  • Bromoacetyl bromide - Santa Cruz Biotechnology.

  • Common Name: BROMOACETYL BROMIDE HAZARD SUMMARY - NJ.gov.

  • Bromoacetyl bromide - Safety Data Sheet - ChemicalBook.

  • Bromoacetyl bromide | C2H2Br2O | CID 61147 - PubChem - NIH.

  • BROMOACETYL BROMIDE - CAMEO Chemicals.

  • Bromo Acetyl Bromide CAS No 598-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.

  • SAFETY DATA SHEET - Fisher Scientific.

  • BROMOACETYL BROMIDE - CAMEO Chemicals - NOAA.

  • Bromoacetyl bromide | 598-21-0 - ChemicalBook.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • BROMOACETYL BROMIDE - Loba Chemie.

  • Material Safety Data Sheet - Bromoacetyl bromide, 98+% - Cole-Parmer.

  • Common Name: BROMOACETYL BROMIDE HAZARD SUMMARY - NJ.gov.

  • Safety Data Sheet - ChemDmart.

Sources

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